EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
Beschreibung
BenchChem offers high-quality EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[[(2S)-3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O10/c20-33-11-15(24)21-13-3-1-12(2-4-13)5-14(23(9-18(29)30)10-19(31)32)6-22(7-16(25)26)8-17(27)28/h1-4,14H,5-11,20H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTLUFBTKFEJOF-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652436 | |
| Record name | 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217704-71-6 | |
| Record name | 2,2',2'',2'''-{[(2S)-3-{4-[2-(Aminooxy)acetamido]phenyl}propane-1,2-diyl]dinitrilo}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl): A Bifunctional Chelator for Site-Specific Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelating agent designed for the stable and site-specific conjugation of a potent metal-chelating moiety (EDTA) to biomolecules. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its use in research and drug development. The unique aminoxy functionality allows for a highly selective ligation reaction with aldehydes and ketones, forming a stable oxime bond. This enables the attachment of the EDTA chelate to proteins, antibodies, and other macromolecules for a variety of applications, including radiolabeling for imaging and therapy, targeted drug delivery, and the study of metal-dependent biological processes.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a well-established and powerful hexadentate chelating agent, capable of forming highly stable complexes with a wide range of metal ions.[1][2] Its ability to sequester metal ions has led to its widespread use in various industrial, analytical, and biomedical applications.[1][3][4] In the realm of biotechnology and drug development, the covalent attachment of EDTA to biomolecules is of significant interest for creating novel diagnostic and therapeutic agents.
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a derivative of EDTA that has been functionalized with an aminoxy group via a benzyl (B1604629) linker. This design imparts bifunctional characteristics to the molecule:
-
A Chelating Moiety: The core EDTA structure retains its high affinity for metal ions.
-
A Reactive Handle for Conjugation: The terminal aminoxy group provides a chemoselective point of attachment to aldehydes and ketones.[1][5]
This targeted conjugation strategy offers significant advantages over random modification methods (e.g., targeting lysines or cysteines), as it allows for precise control over the location and stoichiometry of the attached chelate, minimizing the impact on the biological activity of the target molecule.[6][7][8]
Chemical Properties and Structure
| Property | Value | Reference |
| Synonyms | (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid | [9] |
| CAS Number | 1217704-71-6 | [9] |
| Molecular Formula | C19H26N4O10 | [9] |
| Molecular Weight | 470.43 g/mol | [9] |
| Appearance | Pale Yellow Foam | [9] |
| Solubility | Soluble in DMSO and Water | [9] |
Mechanism of Action: Oxime Ligation
The key to the utility of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) lies in the formation of a stable oxime bond between its aminoxy group and a carbonyl group (aldehyde or ketone) on the target biomolecule. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules.[2][5][10]
The reaction proceeds most efficiently at a slightly acidic pH (typically 4.5-6.5) and can be catalyzed by nucleophilic catalysts such as aniline (B41778) or its derivatives to increase the reaction rate.[2][11] The resulting oxime linkage is significantly more stable than a hydrazone bond, which is formed from the reaction of a hydrazine (B178648) with a carbonyl group.[1]
Experimental Protocols
The following sections provide detailed methodologies for the use of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in bioconjugation.
Generation of Aldehyde or Ketone Groups on Biomolecules
For biomolecules that do not naturally contain accessible aldehyde or ketone groups, these functionalities must be introduced prior to conjugation.
A common method for introducing aldehydes into glycoproteins is the mild oxidation of cis-diol-containing sugar residues (e.g., sialic acids) using sodium periodate (B1199274) (NaIO₄).[12][13][14]
Materials:
-
Glycoprotein (B1211001) (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., 1 M Sodium Acetate, pH 5.5)
-
Quenching solution (e.g., 1 M glycerol (B35011) or ethylene (B1197577) glycol)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the glycoprotein solution at a concentration of 1-10 mg/mL in a suitable buffer.
-
Add 1/10th volume of the Reaction Buffer to the glycoprotein solution.
-
Add freshly prepared sodium periodate solution to a final concentration of 1-10 mM. The optimal concentration depends on the glycoprotein and the desired degree of oxidation.[12]
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM.
-
Incubate for 10-15 minutes on ice.
-
Remove excess periodate and quenching reagent by buffer exchange into a suitable buffer for the subsequent conjugation reaction (e.g., PBS, pH 6.5).
Conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) via Oxime Ligation
Materials:
-
Aldehyde- or ketone-containing biomolecule
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Conjugation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5-6.5)
-
Aniline (optional, as a catalyst, freshly prepared stock solution in DMSO or water)
-
Desalting column or other purification system
Procedure:
-
Dissolve the aldehyde- or ketone-containing biomolecule in the Conjugation Buffer.
-
Dissolve EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in the Conjugation Buffer (or a compatible solvent like DMSO) to prepare a stock solution.
-
Add a 10- to 50-fold molar excess of the EDTA derivative to the biomolecule solution. The optimal ratio should be determined empirically.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[11]
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as mass spectrometry or HPLC.
-
Purify the resulting conjugate to remove excess unreacted chelator and catalyst using a desalting column, dialysis, or other appropriate chromatographic methods.[15]
Characterization of the Conjugate
It is crucial to characterize the final conjugate to determine the degree of labeling (DOL), which is the average number of chelator molecules conjugated per biomolecule.
Methods for Characterization:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the DOL by measuring the mass difference between the unmodified and conjugated biomolecule.[16]
-
UV-Vis Spectroscopy: Can be used if the chelator or the biomolecule has a distinct chromophore.
-
Terbium Fluorescence Titration: A sensitive method for quantifying the number of functional chelators attached to an antibody.[17]
Radiolabeling of the EDTA-Conjugate
Once the EDTA-conjugate is purified and characterized, it can be radiolabeled with a suitable metal radionuclide.
Materials:
-
EDTA-biomolecule conjugate
-
Radionuclide in a suitable buffer (e.g., ⁶⁴CuCl₂, ¹⁷⁷LuCl₃)
-
Labeling Buffer (e.g., 0.1 M Ammonium Acetate, pH 5.5-7.0)
-
Metal-free water and labware
-
Instant Thin Layer Chromatography (ITLC) or HPLC for quality control
Procedure:
-
In a metal-free microcentrifuge tube, combine the EDTA-biomolecule conjugate with the Labeling Buffer.
-
Add the desired amount of radionuclide.
-
Incubate at a temperature and for a time optimized for the specific radionuclide and chelator (e.g., 37°C for 30-60 minutes).
-
Determine the radiolabeling efficiency using ITLC or radio-HPLC.
-
If necessary, purify the radiolabeled conjugate from unincorporated radionuclide using a size-exclusion column.
Data Presentation
Table 1: Comparison of Bioconjugation Chemistries
| Feature | Oxime Ligation (Aminoxy-Aldehyde) | Maleimide-Thiol Chemistry | NHS Ester-Amine Chemistry |
| Target Functional Group | Aldehyde, Ketone | Thiol (Cysteine) | Primary Amine (Lysine, N-terminus) |
| Reaction pH | 4.5 - 6.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Bond Stability | High | Moderate (can undergo retro-Michael addition) | High |
| Site-Specificity | High (if aldehyde/ketone is site-specifically introduced) | Moderate (depends on number of accessible thiols) | Low (lysines are often abundant and surface-exposed) |
| Catalyst | Aniline (optional, but recommended) | None | None |
| Reference | [4][5] | [7] | [4] |
Table 2: Typical Reaction Conditions for Oxime Ligation
| Parameter | Recommended Range | Notes |
| pH | 5.5 - 6.5 | Optimal for balancing aminoxy reactivity and biomolecule stability. |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rate but may affect protein stability. |
| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations and presence of a catalyst. |
| Molar Ratio (Chelator:Biomolecule) | 10:1 to 50:1 | Needs to be optimized for each specific application. |
| Catalyst (Aniline) | 10 - 100 mM | Significantly accelerates the reaction rate. |
Visualizations
Experimental Workflow for Bioconjugation
Caption: Workflow for the preparation and radiolabeling of a biomolecule conjugate.
Signaling Pathway of a Targeted Radiopharmaceutical
Caption: Mechanism of action for a targeted radiopharmaceutical.
Conclusion
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a valuable tool for researchers and drug development professionals seeking to create site-specifically modified biomolecules. The robust and chemoselective nature of the oxime ligation, combined with the powerful chelating properties of EDTA, enables the development of well-defined and highly functional conjugates for a range of applications. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this technology in the laboratory. As with any bioconjugation strategy, optimization of reaction conditions for each specific application is essential to achieve the desired outcome.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron chelator and fluorophore peptide bioconjugates for the study of cellular iron metabolism - American Chemical Society [acs.digitellinc.com]
- 8. Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Mechanism of coupling periodate-oxidized nucleosides to proteins [pubmed.ncbi.nlm.nih.gov]
- 14. The periodate oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chelator Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]
- 16. A method for preparing chelate-cytokine conjugates with retention of protein structure, biological activity, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
structure of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
An In-depth Technical Guide to the Bifunctional Chelator: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
Introduction
In the landscape of modern drug development, particularly in the fields of targeted radiopharmaceuticals and bioconjugation, bifunctional chelators (BFCs) are indispensable tools.[1][2][3] These molecules serve a dual purpose: one functional end securely binds a metal ion (often a radionuclide), while the other provides a reactive handle for covalent attachment to a biomolecule, such as an antibody or peptide.[2][4] This creates a targeted agent capable of delivering a metallic payload to a specific biological site for diagnostic imaging or therapeutic intervention.[1][5]
This technical guide provides a comprehensive overview of a specific bifunctional chelator, EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) . This molecule integrates the well-established metal-binding capabilities of an ethylenediaminetetraacetic acid (EDTA) core with a versatile aminoxy functional group for bioconjugation. We will explore its core structure, physicochemical properties, and detailed experimental protocols for its application, aimed at researchers, scientists, and professionals in drug development.
Core Structure and Properties
The chemical name, EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), describes a molecule built upon an EDTA framework. EDTA is a polyaminocarboxylic acid renowned for its ability to form highly stable, 1:to:1 complexes with a wide range of metal ions by acting as a hexadentate ligand (binding through two nitrogen and four carboxylate oxygen atoms).[6][7][8]
The key modification in this derivative is the attachment of a substituted benzyl (B1604629) group to the ethylenediamine (B42938) backbone. This modification introduces two critical features:
-
An (S)-chiral center , which can influence the conformation of the metal complex and its interaction with biological systems.
-
A 4-aminoxyacetamido group, which serves as the reactive moiety for conjugation. The terminal aminoxy group (-O-NH₂) is particularly useful as it reacts selectively with aldehydes and ketones to form stable oxime linkages, a common strategy in bioconjugation.[9][10]
Chemical Structure
The structure consists of the EDTA core, a chiral benzyl linker, and the reactive aminoxy group.
Physicochemical Data
The following table summarizes the key quantitative properties of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
| Property | Value | Reference |
| Synonyms | AABE; (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid | [11] |
| CAS Number | 1217704-71-6 | [11] |
| Molecular Formula | C₁₉H₂₆N₄O₁₀ | [11] |
| Molecular Weight | 470.43 g/mol | [11] |
| Form | Pale Yellow Foam | [11] |
| Solubility | Soluble in DMSO, Water | [11] |
Principle of Bimodal Functionality
The utility of this molecule stems from its distinct, spatially separated functional domains. The logical relationship between these components is illustrated below.
-
Chelation Domain : The EDTA portion provides six donor atoms (two tertiary amines and four carboxylate groups) that coordinate with a metal ion, forming a stable octahedral complex.[6][12] This high stability is critical in radiopharmaceutical applications to prevent the release of the radionuclide in vivo, which could lead to off-target radiation damage.[13]
-
Bioconjugation Domain : The aminoxy group is a soft nucleophile that reacts specifically with the carbonyl group of aldehydes or ketones under mildly acidic conditions (pH 4-6) to form a robust oxime bond. This reaction is highly selective and proceeds efficiently in aqueous environments, making it ideal for modifying sensitive biomolecules.[10][14]
Experimental Protocols
The following sections provide detailed methodologies for the two primary applications of this chelator: conjugation to a biomolecule and subsequent radiolabeling.
Protocol: Conjugation via Oxime Ligation
This protocol describes the conjugation of the aminoxy-functionalized chelator to a biomolecule (e.g., an antibody) that has been previously modified to introduce an aldehyde or ketone group.
Materials:
-
Aldehyde/ketone-modified antibody (in a suitable buffer like MES or acetate, pH 5.0-6.0)
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Aniline (B41778) (catalyst, optional but recommended)
-
Reaction Buffer: 100 mM MES or Sodium Acetate, pH 5.5
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Preparation of Reagents:
-
Dissolve the EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in the Reaction Buffer to a final concentration of 10-20 mM.
-
Prepare a fresh stock solution of aniline in an organic solvent like DMSO or directly in the reaction buffer.
-
-
Conjugation Reaction:
-
To the aldehyde-modified antibody solution, add the chelator solution to achieve a 20- to 50-fold molar excess of chelator over the antibody.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 4-12 hours with gentle agitation.
-
-
Purification:
-
Remove the excess, unconjugated chelator and catalyst from the antibody-chelator conjugate.
-
This is typically achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the average number of chelators per antibody (chelator-to-antibody ratio or CAR) using methods such as MALDI-TOF mass spectrometry or by chelating a known amount of a non-radioactive metal (e.g., Indium) and quantifying it by ICP-MS.
-
Protocol: Radiolabeling with Indium-111
This protocol outlines the chelation of a radioactive metal, Indium-111 (¹¹¹In), to the purified antibody-EDTA conjugate.
Materials:
-
Purified antibody-EDTA conjugate
-
¹¹¹InCl₃ in 0.05 M HCl
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 50 mM DTPA or EDTA solution
-
Instant Thin-Layer Chromatography (ITLC) strips
-
Mobile Phase: 0.1 M Sodium Citrate, pH 6.0
Methodology:
-
Preparation:
-
In a clean vial, add a specific amount of the antibody-EDTA conjugate (e.g., 100 µg).
-
Add the Labeling Buffer to adjust the pH to approximately 5.5, which is optimal for ¹¹¹In chelation by EDTA.
-
-
Radiolabeling Reaction:
-
Add the desired amount of ¹¹¹InCl₃ (e.g., 1-5 mCi) to the vial containing the conjugate.
-
Gently mix and incubate at room temperature for 30-60 minutes.
-
-
Quenching (Optional):
-
To chelate any remaining free ¹¹¹In, add a small volume of the quenching solution (DTPA or EDTA) and incubate for an additional 5 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using ITLC.
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using the mobile phase. In this system, the radiolabeled antibody remains at the origin (Rf = 0.0), while free ¹¹¹In-citrate complex migrates with the solvent front (Rf = 1.0).
-
Measure the radioactivity distribution on the strip using a gamma counter or radio-TLC scanner to calculate the RCP. An RCP >95% is typically desired.
-
-
Purification (if necessary):
-
If the RCP is below the desired threshold, purify the radiolabeled conjugate using a size-exclusion column to remove free ¹¹¹In.
-
Application in Targeted Radiopharmaceuticals
The ultimate goal of using EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is to create a targeted radiopharmaceutical. Once an antibody or other targeting vector is conjugated and radiolabeled, it can be administered in vivo. The targeting moiety directs the agent to a specific site (e.g., a tumor expressing a particular antigen), where the radionuclide payload can be used for imaging or therapy.
References
- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. EDTA - MOTM [chm.bris.ac.uk]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. A flexible method for the conjugation of aminooxy ligands to preformed complexes of nucleic acids and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Versatile and efficient synthesis of protein-polysaccharide conjugate vaccines using aminooxy reagents and oxime chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (S)-1-(4-AMINOXYACETAMIDOBENZYL)ETHYLENEDIAMINETETRAACETIC ACID | 1217704-71-6 [amp.chemicalbook.com]
- 12. EDTA - MOTM [chm.bris.ac.uk]
- 13. Synthesis and evaluation of a new bifunctional chelating agent for the preparation of radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl): A Bifunctional Chelator for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), a specialized derivative of the well-established chelating agent ethylenediaminetetraacetic acid (EDTA), is a bifunctional molecule designed for applications in bioconjugation and the development of advanced therapeutic and diagnostic agents. This compound uniquely combines the potent metal-chelating properties of the EDTA core with a reactive aminoxy functional group. This dual functionality allows for the stable coordination of a wide range of metal ions while providing a specific attachment point for conjugation to biomolecules such as proteins, peptides, and antibodies that have been modified to contain a carbonyl group (aldehyde or ketone).
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), with a focus on its utility in scientific research and drug development.
Core Chemical Properties
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a complex organic molecule with distinct functional domains. The EDTA moiety consists of a flexible ethylenediamine (B42938) backbone with four carboxymethyl groups, which act as ligands to form highly stable, hexadentate complexes with metal ions. The aminoxy group (-O-NH2) provides a "click-like" reactive handle for covalent bond formation with carbonyl compounds.
Physicochemical Data
While specific experimental data for some properties of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) are not extensively reported in public literature, the following table summarizes its known and estimated physicochemical characteristics based on its structure and data from similar aminopolycarboxylic acids.
| Property | Value | Source/Method |
| Molecular Formula | C₁₉H₂₆N₄O₁₀ | - |
| Molecular Weight | 470.43 g/mol | - |
| CAS Number | 1217704-71-6 | - |
| Appearance | White to off-white solid (Predicted) | General for aminopolycarboxylic acids |
| Solubility | Soluble in aqueous bases (e.g., NaOH, NH₄OH), limited solubility in water and polar organic solvents.[1] | General for aminopolycarboxylic acids |
| Melting Point | Decomposes at elevated temperatures (Predicted) | General for EDTA and its derivatives[2] |
| pKa Values | Multiple pKa values are expected for the four carboxylic acid groups and two amine nitrogens of the EDTA core.[3] | Based on EDTA[3] |
| Stability | Store at room temperature.[4] The oxime linkage formed upon conjugation is highly stable, particularly when compared to hydrazone linkages.[5][6] | Supplier Data[4] and Literature[5][6] |
Synthesis and Characterization
The synthesis of bifunctional chelators like EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a multi-step process that is not widely detailed in public literature, likely due to proprietary considerations. However, a general synthetic strategy can be outlined based on established organic chemistry principles.
General Synthetic Approach
A plausible synthetic route would involve the modification of an EDTA derivative that has a suitable functional group for coupling to the aminoxy-containing linker. For instance, an EDTA molecule with a protected amine or a reactive ester could be coupled to a benzylamine (B48309) derivative that carries a protected aminoxyacetamido group. The final step would involve the deprotection of the functional groups.
Due to the lack of a specific published protocol, a detailed experimental methodology cannot be provided. Researchers requiring this compound are typically advised to obtain it from a specialized chemical supplier.
Characterization Methods
The structural integrity and purity of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of all expected protons and carbons in the structure, including the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the EDTA backbone and acetate (B1210297) arms, and the protons of the acetamido linker.[2][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of the compound, confirming its elemental composition.[8][9][10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretching of the carboxylic acids and amide, the N-H bending of the amide, and the C-O stretching of the aminoxy group.
-
Purity Analysis: High-performance liquid chromatography (HPLC) would be used to assess the purity of the compound.
Applications in Bioconjugation
The primary application of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is in the site-specific modification of biomolecules. The aminoxy group reacts chemoselectively with an aldehyde or ketone to form a stable oxime bond.[12] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent attachment of the EDTA chelator to a target molecule in the presence of other functional groups.
General Experimental Protocol for Protein Conjugation
This protocol outlines a general procedure for conjugating EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to a protein that has been engineered to contain a carbonyl group.
1. Generation of a Carbonyl Group on the Target Protein:
-
Site-specific oxidation of an N-terminal serine: The N-terminal serine residue of a protein can be oxidized with sodium periodate (B1199274) (NaIO₄) to generate an aldehyde.
-
Enzymatic introduction of a formylglycine: The formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus sequence to a formylglycine, which contains an aldehyde group.
2. Oxime Ligation Reaction:
-
Materials:
-
Carbonyl-containing protein
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Reaction Buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)
-
-
Procedure:
-
Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in an appropriate solvent (e.g., DMSO or the reaction buffer).
-
Add a 10- to 50-fold molar excess of the EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) solution to the protein solution.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The optimal reaction time and temperature should be determined empirically.
-
3. Purification of the Conjugate:
-
Remove the excess unreacted EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and other small molecules using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
4. Characterization of the Conjugate:
-
Confirm the successful conjugation using SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (to determine the exact mass of the conjugate), and UV-Vis spectroscopy (if the chelator is conjugated to a chromophore-containing metal).
Workflow for Creating a Metal-Labeled Biomolecule
The following diagram illustrates the general workflow for creating a biomolecule labeled with a metal ion using EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
Signaling Pathways and Logical Relationships
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) itself is not directly involved in signaling pathways. Its utility lies in its ability to deliver a payload (a chelated metal ion) to a specific biological target. The resulting conjugate can then be used to probe or perturb signaling pathways. For example, if the biomolecule is an antibody that targets a cell surface receptor, the chelated metal ion could be a radioisotope for imaging or therapy, thereby modulating the signaling downstream of that receptor.
The logical relationship of its application in targeted therapies can be visualized as follows:
Conclusion
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a valuable tool for researchers in the fields of bioconjugation, drug delivery, and medical imaging. Its bifunctional nature allows for the stable incorporation of metal ions into biomolecules in a site-specific manner. While detailed public data on its synthesis and some physicochemical properties are limited, its utility can be inferred from the well-established chemistries of its constituent parts. The protocols and information provided in this guide offer a foundational understanding for the application of this versatile chelating agent in advanced scientific research.
References
- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of metal-EDTA complexes by electrospray mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Aminoxyacetamidobenzyl EDTA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a plausible synthetic route for aminoxyacetamidobenzyl EDTA, a bifunctional chelating agent of significant interest in bioconjugation and radiopharmaceutical development. The aminoxy group allows for the specific and efficient labeling of molecules containing aldehyde or ketone functionalities, such as antibodies and other glycoproteins, through the formation of a stable oxime linkage. The powerful EDTA chelating moiety can securely sequester a variety of metal ions, making this compound a valuable tool for targeted drug delivery, imaging, and therapy.
Proposed Synthetic Pathway
The proposed synthesis of aminoxyacetamidobenzyl EDTA can be envisioned as a four-stage process. This strategy is designed to build the molecule in a controlled manner, protecting reactive functional groups until the final steps.
An In-depth Technical Guide to EDTA Derivatives for Bioconjugation
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and techniques for using EDTA derivatives in bioconjugation. From fundamental chemistries to detailed experimental protocols and applications in targeted therapies, this document serves as a practical resource for the design and execution of bioconjugation strategies involving EDTA.
Introduction to EDTA in Bioconjugation
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent renowned for its high affinity for a wide range of metal ions. In the field of bioconjugation, derivatives of EDTA are employed to attach this chelating functionality to biomolecules such as proteins, antibodies, and peptides. The primary application of these bioconjugates is in the delivery of metallic radionuclides for diagnostic imaging (e.g., SPECT or PET) and targeted radiotherapy. Additionally, EDTA bioconjugates have found utility in drug delivery systems and as tools to probe biological systems.
The core concept involves a bifunctional EDTA derivative , which possesses two key components:
-
The EDTA moiety for metal chelation.
-
A reactive functional group that enables covalent linkage to a biomolecule.
The choice of the reactive group is dictated by the available functional groups on the target biomolecule, most commonly the primary amines of lysine (B10760008) residues or the thiols of cysteine residues.
Bifunctional EDTA Derivatives and Conjugation Chemistries
The success of a bioconjugation strategy hinges on the selection of the appropriate reactive chemistry. Below are the most common bifunctional EDTA derivatives and their respective conjugation reactions.
Amine-Reactive EDTA Derivatives: NHS Esters
N-hydroxysuccinimide (NHS) esters of EDTA are widely used to target primary amines (–NH₂) found on the N-terminus of proteins and the side chain of lysine residues. The reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond.
-
Reaction pH: The reaction is typically carried out in a slightly alkaline buffer, with a pH range of 7.2 to 8.5, to ensure that the primary amines are deprotonated and thus nucleophilic.[1]
-
Hydrolysis: A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, careful control of the pH is crucial for efficient conjugation.[2] The half-life of hydrolysis for NHS-esters is approximately 4-5 hours at pH 7.0 and 0°C, but decreases to 10 minutes at pH 8.6 and 4°C.[3]
Thiol-Reactive EDTA Derivatives: Maleimides
Maleimide-functionalized EDTA derivatives are highly specific for sulfhydryl (–SH) groups present in cysteine residues. The reaction is a Michael addition, which forms a stable thioether bond.
-
Reaction pH: The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5.[4] Below this range, the thiol group is less nucleophilic, and above this range, the maleimide (B117702) group can react with primary amines and is more susceptible to hydrolysis.
-
Specificity: At neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, providing high chemoselectivity.[4]
-
Reduction of Disulfides: Many cysteine residues in proteins exist as disulfide bonds, which are unreactive towards maleimides. A reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is often required to cleave these bonds and make the thiols available for conjugation. Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the maleimide reagent as it also contains a thiol group.
Quantitative Data for Bioconjugation
Stability of Metal-EDTA Complexes
The stability of the metal-EDTA complex is paramount, especially in in-vivo applications, to prevent the release of the metal ion. The stability is quantified by the formation constant (Kf) or its logarithm (log Kf).
| Metal Ion | log Kf |
| Al³⁺ | 16.4[5] |
| Ca²⁺ | 10.65[5] |
| Cd²⁺ | 16.5[5] |
| Co²⁺ | 16.45[5] |
| Co³⁺ | 41.4[5] |
| Cr³⁺ | 23.4[5] |
| Cu²⁺ | 18.78[5] |
| Fe²⁺ | 14.30[5] |
| Fe³⁺ | 25.1[5] |
| In³⁺ | 24.9 |
| Mg²⁺ | 8.79[5] |
| Mn²⁺ | 13.89[5] |
| Ni²⁺ | 18.4[5] |
| Y³⁺ | 18.0 |
| Zn²⁺ | 16.5[5] |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
Reaction Kinetics
| Reaction | Reactive Groups | Second-Order Rate Constant (k) | Conditions |
| Amine Acylation | NHS Ester + Primary Amine (Lysine) | ~10² - 10³ M⁻¹s⁻¹ | pH 7.4 |
| Thiol Addition | Maleimide + Thiol (Cysteine) | ~10³ M⁻¹s⁻¹ | pH 7.0[6] |
These values indicate that both reactions are relatively fast, allowing for efficient conjugation under mild conditions. The reaction with maleimides is generally faster than with NHS esters.
Experimental Protocols
General Considerations
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) for NHS ester reactions and thiols for maleimide reactions. Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers are commonly used.
-
Protein Concentration: A protein concentration of 1-10 mg/mL is typically recommended.[4]
-
Molar Ratio: The molar ratio of the EDTA derivative to the biomolecule is a critical parameter that needs to be optimized to achieve the desired degree of labeling. A molar excess of the EDTA derivative is generally used.
-
Purification: After the conjugation reaction, it is essential to remove unreacted EDTA derivative and byproducts. Size-exclusion chromatography (SEC) is a common and effective method for this purpose.[7]
Protocol for NHS-Ester-EDTA Conjugation to an Antibody
This protocol is a general guideline and may require optimization for specific antibodies and EDTA-NHS esters.
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
EDTA-NHS Ester Preparation:
-
Dissolve the EDTA-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the EDTA-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the unreacted EDTA-NHS ester and byproducts by size-exclusion chromatography (SEC) using a column with an appropriate molecular weight cutoff. The conjugated antibody will elute in the void volume.
-
-
Characterization:
-
Determine the concentration of the conjugated antibody using a protein assay (e.g., BCA or Bradford).
-
Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radionuclide and measuring the specific activity.
-
Protocol for Maleimide-EDTA Conjugation to a Reduced Antibody
This protocol assumes the target is the interchain disulfide bonds of an IgG antibody.
-
Antibody Preparation:
-
Exchange the antibody into a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA to prevent oxidation of thiols).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Reduction of Disulfide Bonds:
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the disulfide bonds.
-
-
Removal of Reducing Agent (if necessary):
-
If a thiol-containing reducing agent like DTT was used, it must be removed using a desalting column before adding the maleimide reagent. TCEP does not need to be removed.
-
-
EDTA-Maleimide Preparation:
-
Dissolve the EDTA-maleimide in DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the EDTA-maleimide solution to the reduced antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring in the dark.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with the excess maleimide.
-
-
Purification and Characterization:
-
Follow the same purification and characterization steps as described for the NHS-ester conjugation.
-
Protocol for Radiolabeling with Indium-111
-
Preparation:
-
Prepare a solution of the EDTA-conjugated antibody in a metal-free buffer, such as 0.1 M ammonium (B1175870) acetate, pH 5.5.
-
Use metal-free water and plasticware to avoid contamination with other metal ions.
-
-
Radiolabeling:
-
Add a solution of ¹¹¹InCl₃ to the EDTA-antibody conjugate. The amount of ¹¹¹InCl₃ will depend on the desired specific activity.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.[8]
-
-
Quality Control:
-
Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC). The ¹¹¹In-EDTA-antibody conjugate will remain at the origin, while free ¹¹¹In will move with the solvent front.
-
A labeling efficiency of >95% is generally desired.[8]
-
-
Purification (if necessary):
-
If the radiolabeling efficiency is low, the unincorporated ¹¹¹In can be removed using a desalting column.
-
Visualization of Pathways and Workflows
Signaling Pathways Targeted by EDTA-Bioconjugates
EDTA-bioconjugates, particularly radiolabeled antibodies, are often designed to target signaling pathways that are overactive in cancer cells. The antibody directs the radionuclide to the tumor cells, where the emitted radiation can induce cell death.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[8] Overexpression of EGFR is common in many cancers.
Caption: EGFR signaling pathway and targeting by an EDTA-radiolabeled anti-EGFR antibody.
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels.[9] Tumors secrete VEGF to promote the growth of blood vessels that supply them with nutrients and oxygen.
Caption: VEGF signaling pathway and targeting by an EDTA-radiolabeled anti-VEGF antibody.
Experimental Workflow for EDTA-Antibody Conjugate Development
The development of an EDTA-antibody conjugate for applications like radioimmunotherapy involves a multi-step process from initial conjugation to final characterization.
Caption: General experimental workflow for the development of an EDTA-antibody conjugate.
Logical Relationships for Choosing a Conjugation Strategy
Selecting the right bifunctional EDTA derivative and conjugation strategy depends on the properties of the target biomolecule.
Caption: Decision tree for selecting an EDTA bioconjugation strategy.
Characterization of EDTA-Bioconjugates
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of the conjugate and calculating the chelator-to-antibody ratio (CAR). Deconvoluted mass spectra will show a series of peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, or more EDTA molecules. The relative abundance of these peaks can be used to determine the average CAR. For a DTPA-conjugated antibody, a close analog of an EDTA-conjugate, deconvoluted ESI-MS reveals distinct peaks for each conjugation state.[10]
HPLC
High-performance liquid chromatography (HPLC) is used for both purification and analysis.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing unreacted small molecules from the large bioconjugate. It can also be used to detect aggregation of the final product.
-
Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity of the conjugate and, in some cases, to separate species with different CARs. An example is the purification of an ¹¹¹In-labeled peptide conjugate, where the radiolabeled product is separated from precursors.[11]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge, which can be altered by the conjugation of EDTA.
Conclusion
The bioconjugation of EDTA derivatives to biomolecules is a versatile and powerful strategy, particularly for the development of targeted radiopharmaceuticals. A thorough understanding of the available chemistries, reaction conditions, and characterization techniques is crucial for the successful design and synthesis of these complex molecules. By carefully selecting the appropriate bifunctional EDTA derivative and optimizing the conjugation and purification protocols, researchers can create highly effective tools for a wide range of applications in medicine and biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 5. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2022206806A1 - Method for measuring content of dtpa in adc by means of using lc-ms/ms - Google Patents [patents.google.com]
- 7. cusabio.com [cusabio.com]
- 8. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF signaling pathway | Abcam [abcam.com]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of EDTA in Chelating Metal Ions for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid (EDTA) is a powerful and versatile chelating agent indispensable in biological research, clinical diagnostics, and pharmaceutical development.[1] First synthesized in 1935, this polyamino carboxylic acid has a remarkable ability to form stable, water-soluble complexes with di- and trivalent metal ions.[1] This property is the cornerstone of its utility, as many biological processes, particularly the activity of enzymes like nucleases and proteases, are dependent on metal ion cofactors.[1][2] By sequestering these metal ions, EDTA provides researchers with a critical tool to protect biological samples from degradation, control enzymatic reactions, and facilitate a wide range of experimental procedures.[1][3]
This technical guide offers a comprehensive exploration of EDTA's mechanism of action, its quantitative binding characteristics, and its core applications. It provides detailed experimental protocols and visual workflows to aid researchers in effectively utilizing this essential reagent.
The Chemistry of Chelation: Mechanism of Action
EDTA's chelating power resides in its molecular structure, which contains six donor atoms: two nitrogen atoms and four carboxylate groups.[1][4] This hexadentate structure allows it to wrap around a single metal ion, forming a stable, cage-like complex and effectively sequestering it from the solution.[4] This process is crucial in biological systems where free metal ions can catalyze damaging reactions or act as essential cofactors for enzymes that researchers may wish to inhibit.[5][6] The formation of this stable, ring-like structure, known as a chelate complex, is highly effective for ions such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and manganese (Mn²⁺).[1][7]
Caption: EDTA sequesters a divalent metal ion (Mg²⁺) to form a stable, inactive complex.[1]
Quantitative Data: Metal Ion Binding Affinity
EDTA's affinity for different metal ions varies, a property quantified by the stability constant (Log K). A higher Log K value indicates a stronger, more stable complex. This differential affinity is critical for its application; for instance, its high affinity for Ca²⁺ is exploited in cell detachment, while its chelation of Mg²⁺ is key to inhibiting nucleases.[1][8]
| Metal Ion | Log K (Stability Constant) |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Cd²⁺ | 16.5 |
| Fe²⁺ | 14.3 |
| Mn²⁺ | 14.0 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Note: Stability constants are pH-dependent and can vary with experimental conditions like temperature and ionic strength.[1][9][10] |
Core Applications in Biological Research
Molecular Biology
Inhibition of Nucleases for Nucleic Acid Protection During the lysis of cells for DNA or RNA extraction, endogenous nucleases (DNases and RNases) are released. These enzymes can rapidly degrade the nucleic acids of interest.[2][11] Most of these nucleases require divalent cations, particularly Mg²⁺, as cofactors for their catalytic activity.[1][12] EDTA is a standard component of lysis and storage buffers (e.g., TE buffer) where it chelates these Mg²⁺ ions, thereby inactivating the nucleases and preserving the integrity of the DNA and RNA samples.[1][]
Caption: Workflow illustrating how EDTA in lysis buffer prevents DNA degradation.[1]
Modulation of PCR Activity While crucial for sample preservation, EDTA's chelation of Mg²⁺ can inhibit enzymes that are intentionally used in subsequent applications. A primary example is the Polymerase Chain Reaction (PCR). Taq polymerase, the thermostable enzyme that drives DNA amplification in PCR, absolutely requires Mg²⁺ for its activity.[1][14] If a DNA template is stored in a buffer with a high concentration of EDTA (e.g., 1 mM in standard TE buffer), the EDTA can sequester the Mg²⁺ in the PCR master mix, leading to poor amplification or complete reaction failure.[1][15] Therefore, for PCR applications, DNA is often stored in water or a low-EDTA buffer (e.g., 0.1 mM EDTA).
Caption: Logical diagram of how excess EDTA inhibits Taq polymerase in PCR.[1]
Cell Biology
Non-Enzymatic Cell Detachment Adherent cells in culture are anchored to the culture surface and to each other via cell adhesion molecules (CAMs), such as cadherins and integrins.[8] The proper function of these adhesion proteins is dependent on the presence of divalent cations, primarily Ca²⁺ and Mg²⁺.[8] EDTA provides a gentle, non-enzymatic method for detaching these cells. By chelating the Ca²⁺ and Mg²⁺ in the culture medium, EDTA disrupts the function of CAMs, causing the cells to round up and detach from the surface.[2][8] This method is particularly advantageous when the integrity of cell surface proteins needs to be preserved for downstream applications like flow cytometry.[8]
Caption: Experimental workflow for detaching adherent cells using EDTA.[8]
Enzymology
Creating Apoenzymes for Functional Studies Many enzymes (metalloenzymes) require a metal ion cofactor for their catalytic activity or structural stability. To study the role of this metal cofactor, researchers often need to remove it to create a metal-free "apoenzyme." EDTA is a common tool for this purpose. By incubating a purified enzyme with EDTA, the metal cofactor is chelated and removed. The EDTA and the metal-EDTA complex can then be separated from the now-apoenzyme by methods like dialysis or size-exclusion chromatography.[16][17] The activity of the apoenzyme can then be compared to the original holoenzyme, and specific metal ions can be added back to study their individual effects.
Caption: Workflow for removing a metal cofactor from an enzyme using EDTA.
Drug Development and Formulation
In the pharmaceutical industry, EDTA is widely used as an excipient to enhance the stability and shelf life of drug formulations.[18][19] Trace metal ions, often present from raw materials or manufacturing processes, can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs).[19] By chelating these stray metal ions, EDTA acts as a stabilizer, preventing this degradation and ensuring the drug maintains its potency and safety over time.[] It is commonly found in injectable solutions, ophthalmic products, and topical creams.[18]
Detailed Experimental Protocols
Protocol 1: Non-Enzymatic Detachment of Adherent Cells
This protocol describes the use of an EDTA solution to detach adherent cells from a culture vessel, preserving cell surface proteins.[8]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺-free
-
EDTA solution (e.g., 0.5-2 mM in PBS, sterile)
-
Complete cell culture medium (containing serum)
-
Sterile serological pipettes and centrifuge tubes
-
Inverted microscope
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation: Warm the PBS, EDTA solution, and complete culture medium to 37°C.
-
Aspiration: Carefully aspirate the spent culture medium from the adherent cell monolayer.
-
Washing: Gently rinse the cell monolayer with an appropriate volume of warm, Ca²⁺/Mg²⁺-free PBS to remove any residual serum, which can inhibit EDTA's activity. Aspirate the PBS.[8]
-
EDTA Incubation: Add a sufficient volume of the pre-warmed EDTA solution to completely cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).
-
Incubation: Place the culture vessel in the incubator at 37°C for 5-15 minutes. The optimal time can vary depending on the cell line.
-
Monitoring Detachment: Monitor the cells periodically under an inverted microscope. Detached cells will appear rounded and begin to float. Gently tap the side of the vessel to dislodge the cells.[8]
-
Neutralization and Collection: Once the majority of cells have detached, add 2-4 volumes of pre-warmed complete culture medium. The serum in the medium contains an excess of divalent cations that will inactivate the EDTA.[8]
-
Cell Suspension: Gently pipette the cell suspension up and down several times to create a single-cell suspension.
-
Centrifugation: Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 100-200 x g for 5 minutes to pellet the cells.
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in fresh, complete culture medium for cell counting or downstream applications.
Protocol 2: Preparation of an Apoenzyme via EDTA Treatment
This protocol outlines a general procedure for removing metal cofactors from a purified metalloenzyme.[16][17]
Materials:
-
Purified metalloenzyme in a suitable buffer (e.g., Tris-HCl)
-
High-concentration EDTA stock solution (e.g., 0.5 M, pH 8.0)
-
Metal-free dialysis buffer (the same buffer used for the enzyme, but prepared with high-purity water and treated to remove trace metals)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Stir plate and stir bar
Procedure:
-
Initial Setup: Place the purified enzyme solution in a suitable container.
-
EDTA Incubation: Add the EDTA stock solution to the enzyme to a final concentration of 5-20 mM. The optimal concentration may need to be determined empirically.
-
Incubation: Gently mix and incubate the solution at 4°C for 1-4 hours (or longer, depending on the metal's binding affinity). Some protocols may use a low pH to help protonate coordinating residues and facilitate metal removal, but this is protein-dependent.[16]
-
Dialysis Preparation: Prepare the dialysis tubing according to the manufacturer's instructions. Load the enzyme-EDTA mixture into the dialysis bag.
-
Dialysis: Place the dialysis bag into a large volume (at least 1000x the sample volume) of cold, metal-free dialysis buffer. Stir gently on a stir plate at 4°C.
-
Buffer Changes: Perform at least three buffer changes over 24-48 hours to ensure complete removal of the EDTA and the chelated metal ions.
-
Recovery: Recover the protein sample from the dialysis tubing. The resulting solution contains the apoenzyme.
-
Verification (Optional but Recommended): Confirm the removal of the metal cofactor using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and verify the loss of activity through an appropriate enzyme assay.
Assay Interference and Mitigation
While highly useful, EDTA's chelating properties can interfere with certain assays. Understanding these interferences is crucial for accurate data interpretation.
| Assay / Technique | Mechanism of Interference | Mitigation Strategy |
| Polymerase Chain Reaction (PCR) | Chelation of Mg²⁺, a required cofactor for Taq polymerase.[1][14] | Use DNA template stored in water or low-EDTA buffer (0.1 mM). Add supplementary MgCl₂ to the PCR master mix if necessary.[15] |
| Certain Enzyme Assays | Chelation of essential metal cofactors (e.g., Alkaline Phosphatase requires Zn²⁺ and Mg²⁺).[20] | Avoid using EDTA-anticoagulated plasma. If EDTA is present, results may be falsely low. Use serum or heparinized plasma instead. |
| Clinical Calcium/Magnesium Tests | Direct chelation of the target analyte, leading to falsely low readings.[20] | Do not use EDTA-anticoagulated tubes for these tests. Use serum or heparinized plasma. |
| Blood Coagulation Assays | Chelation of Ca²⁺, which is essential for the coagulation cascade. This is its intended purpose as an anticoagulant.[] | Use citrate (B86180) tubes for coagulation studies, as the effect is reversible for testing. Do not use EDTA samples. |
Conclusion
EDTA is a cornerstone reagent in biological and biomedical research due to its potent and specific ability to chelate metal ions. From protecting the integrity of nucleic acids and proteins to enabling the gentle manipulation of cells and the characterization of enzyme mechanisms, its applications are both broad and fundamental. By understanding the chemical principles of its function, its quantitative binding properties, and the protocols for its proper use, researchers, scientists, and drug development professionals can continue to leverage EDTA to advance scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. crownchampion.com [crownchampion.com]
- 3. Thermo Scientific™ EDTA (ethylenediamine tetraacetic acid) cell culture reagent | LabMart Limited [labmartgh.com]
- 4. nbinno.com [nbinno.com]
- 5. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances on Chelation and Chelator Metal Complexes in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Step-by-Step: A Practical Approach to Plant DNA Extraction with EDTA [greenskybio.com]
- 14. researchgate.net [researchgate.net]
- 15. academicjournals.org [academicjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemignition.com [chemignition.com]
- 19. nbinno.com [nbinno.com]
- 20. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bifunctional Chelators in Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bifunctional chelators, essential tools in the fields of proteomics, diagnostics, and therapeutics. Delving into their core principles, diverse applications, and the practicalities of their use, this document serves as a critical resource for professionals navigating the complexities of protein modification and analysis.
Core Concepts of Bifunctional Chelators
Bifunctional chelators are molecules with two distinct functional components: a chelating moiety that strongly binds to a metal ion and a reactive functional group for covalent attachment to a biomolecule, such as a protein or antibody. This dual functionality allows for the precise labeling of proteins with metal ions, which can be radioactive for imaging and therapy, or stable isotopes for mass cytometry.
The selection of an appropriate bifunctional chelator is paramount and depends on several factors: the choice of the metal ion, the nature of the biomolecule, and the intended application. The ideal chelator forms a highly stable and kinetically inert complex with the metal ion to prevent its dissociation in vivo, which could lead to off-target toxicity or signal loss.
Bifunctional chelators can be broadly classified into two categories:
-
Macrocyclic Chelators: These feature a pre-organized cyclic backbone that encapsulates the metal ion, generally leading to high thermodynamic stability and kinetic inertness. Examples include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and sarcophagine derivatives.
-
Acyclic Chelators: These are linear molecules that wrap around the metal ion. While they often exhibit faster labeling kinetics at milder conditions, their complexes can be less stable in vivo compared to their macrocyclic counterparts. A prominent example is DTPA (diethylenetriaminepentaacetic acid) and its derivatives.
The fundamental principle of bifunctional chelation involves a two-step process:
Quantitative Data on Bifunctional Chelators
The efficacy of a bifunctional chelator is determined by several key quantitative parameters. These include the thermodynamic stability of the metal-chelator complex (expressed as the logarithm of the stability constant, log K), the radiolabeling efficiency, and the in vitro and in vivo stability of the resulting radioimmunoconjugate.
Thermodynamic Stability Constants (log K)
The thermodynamic stability constant (log K) is a measure of the strength of the interaction between a metal ion and a chelator at equilibrium. A higher log K value indicates a more stable complex. The table below presents a compilation of log K values for common bifunctional chelators with various metal ions relevant to proteomics.
| Chelator | Metal Ion | log K | Reference(s) |
| DOTA | Cu²⁺ | 22.3 - 23.3 | [1][2] |
| DOTA | Zr⁴⁺ | 36.14 | [3] |
| DOTA | Lu³⁺ | >25 | |
| DOTA | In³⁺ | 23.9 | |
| DTPA | Cu²⁺ | 21.5 | |
| DTPA | Zr⁴⁺ | 30.3 | |
| DTPA | Lu³⁺ | 22.4 | |
| DTPA | In³⁺ | 28.9 | |
| NOTA | Cu²⁺ | 21.6 - 23.3 | [1][2] |
| DFO | Zr⁴⁺ | 36.14 - 49.1 | [3][4] |
| Sarcophagine | Cu²⁺ | >28 |
Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.
Radiolabeling Efficiency and In Vitro Stability
The efficiency of incorporating a radionuclide into the chelator-protein conjugate and the stability of this complex in biological media are critical for successful applications. The following tables summarize comparative data for various chelators with Copper-64 (⁶⁴Cu), a commonly used PET imaging radionuclide.
Table 2.1: Radiolabeling Efficiency of ⁶⁴Cu with Different Bifunctional Chelators Conjugated to Rituximab [1][5]
| Bifunctional Chelator | Antibody Concentration (nM) | Radiolabeling Yield (%) | Temperature (°C) | Time (min) |
| p-SCN-Bn-DOTA | 250 | 98.9 | 25 | 20 |
| p-SCN-Bn-Oxo-DO3A | 250 | >99 | 25 | 20 |
| p-SCN-NOTA | 31 | 95 | 25 | 20 |
| p-SCN-PCTA | 250 | >99 | 25 | 20 |
| p-SCN-Bn-DTPA | 250 | 96.8 | 25 | 20 |
| p-SCN-CHX-A''-DTPA | 250 | >99 | 25 | 20 |
| ITC-2B3M-DTPA | 250 | >99 | 25 | 20 |
| sar-CO₂H | 250 | 98 | 25 | 20 |
Table 2.2: In Vitro Serum Stability of ⁶⁴Cu-labeled Rituximab Conjugates at 37°C [1][5]
| Bifunctional Chelator | % Intact Radioimmunoconjugate at 24h | % Intact Radioimmunoconjugate at 48h |
| p-SCN-Bn-DOTA | >95 | >94 |
| p-SCN-Bn-Oxo-DO3A | >95 | >94 |
| p-SCN-NOTA | >95 | 97.5 |
| p-SCN-PCTA | >95 | >94 |
| p-SCN-Bn-DTPA | ~40 | 14.0 |
| p-SCN-CHX-A''-DTPA | ~60 | 38.2 |
| ITC-2B3M-DTPA | ~60 | 37.8 |
| sar-CO₂H | >95 | >94 |
These data highlight the superior stability of macrocyclic chelators (DOTA, NOTA, PCTA, and sarcophagine) compared to the acyclic DTPA derivatives for chelating ⁶⁴Cu.[5]
Key Applications in Proteomics and Drug Development
Bifunctional chelators are integral to several cutting-edge applications in proteomics and drug development.
Radioimmunotherapy (RIT) and PET Imaging
In RIT and PET imaging, bifunctional chelators are used to attach therapeutic or diagnostic radionuclides to monoclonal antibodies (mAbs). These radioimmunoconjugates can then be used to specifically target and either destroy cancer cells with radiation or visualize their location and spread within the body.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets a tumor antigen. While the linker technology for ADCs is diverse, bifunctional chelators can be incorporated to create theranostic ADCs, which combine therapeutic and diagnostic capabilities.
Mass Cytometry (CyTOF)
Mass cytometry is a powerful single-cell analysis technique that utilizes antibodies labeled with stable heavy metal isotopes. Bifunctional chelators are used to attach these metal isotopes to the antibodies, allowing for the simultaneous measurement of over 40 parameters on a single cell without the issue of spectral overlap found in traditional flow cytometry.
Experimental Protocols
This section provides detailed methodologies for key experiments involving bifunctional chelators.
Protocol: Conjugation of DOTA-NHS-ester to an Antibody
This protocol describes the conjugation of a DOTA chelator with an N-hydroxysuccinimide (NHS) ester functional group to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody solution (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
DOTA-NHS-ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
PD-10 desalting column (or equivalent size-exclusion chromatography system)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, it must be buffer exchanged into PBS, pH 7.4. Adjust the antibody concentration to 2-5 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve the DOTA-NHS-ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Adjust the pH of the antibody solution to 8.5 by adding a small volume of 0.1 M sodium bicarbonate buffer. b. Add a 10- to 20-fold molar excess of the DOTA-NHS-ester solution to the antibody solution. c. Gently mix the reaction and incubate for 1 hour at room temperature.
-
Purification: a. Equilibrate a PD-10 desalting column with PBS, pH 7.4, according to the manufacturer's instructions. b. Apply the reaction mixture to the column and elute with PBS. c. Collect fractions and measure the protein concentration of each fraction using a spectrophotometer at 280 nm. d. Pool the fractions containing the conjugated antibody.
-
Characterization: Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or a colorimetric assay.[6][7]
Protocol: Radiolabeling of a DFO-Conjugated Antibody with Zirconium-89 (⁸⁹Zr)
This protocol outlines the radiolabeling of an antibody previously conjugated with a deferoxamine (B1203445) (DFO) chelator.[8][9]
Materials:
-
DFO-conjugated antibody (e.g., DFO-Trastuzumab) in a suitable buffer (e.g., 0.5 M HEPES, pH 7.5)
-
⁸⁹Zr-oxalate solution
-
1.0 M Sodium carbonate (Na₂CO₃)
-
0.5 M HEPES buffer, pH 7.5
-
PD-10 desalting column
-
Instant thin-layer chromatography (iTLC) strips
-
Developing solvent (e.g., 50 mM DTPA, pH 7)
-
Radio-TLC scanner or gamma counter
Procedure:
-
pH Adjustment of ⁸⁹Zr: a. In a microcentrifuge tube, carefully add the desired volume of ⁸⁹Zr-oxalate. b. Neutralize the acidic solution by adding 1.0 M Na₂CO₃ dropwise until the pH is between 6.8 and 7.2. Use pH paper or a calibrated micro pH probe to monitor the pH.
-
Radiolabeling Reaction: a. To the neutralized ⁸⁹Zr solution, add the DFO-conjugated antibody. b. Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.
-
Determination of Radiolabeling Yield: a. Spot a small aliquot (1-2 µL) of the reaction mixture onto an iTLC strip. b. Develop the strip using the appropriate developing solvent. In this system, the ⁸⁹Zr-DFO-antibody conjugate will remain at the origin, while free ⁸⁹Zr will migrate with the solvent front. c. Analyze the strip using a radio-TLC scanner or by cutting the strip in half and counting each half in a gamma counter to determine the radiochemical purity.
-
Purification (if necessary): If the radiochemical purity is less than 95%, purify the radiolabeled antibody using a PD-10 desalting column equilibrated with PBS.
-
Final Product Formulation: The purified ⁸⁹Zr-DFO-antibody is ready for in vitro or in vivo studies.
Protocol: Site-Specific Conjugation of a Sarcophagine (Sar) Chelator
This protocol describes a method for site-specific conjugation of a sarcophagine-based chelator to an antibody, often involving enzymatic or chemical modification of the antibody to introduce a unique reactive handle. One common approach involves the use of microbial transglutaminase (MTGase).
Materials:
-
Antibody engineered with a glutamine-containing tag (Q-tag)
-
Sarcophagine chelator functionalized with a primary amine (e.g., AmBaSar)[10]
-
Microbial transglutaminase (MTGase)
-
Tris buffer, pH 7.5-8.0
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Reaction Setup: a. In a reaction tube, combine the Q-tagged antibody (at a concentration of 1-5 mg/mL in Tris buffer) with a 20- to 50-fold molar excess of the amine-functionalized sarcophagine chelator. b. Add MTGase to the mixture. The optimal enzyme concentration should be determined empirically.
-
Enzymatic Conjugation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle mixing.
-
Purification: Purify the resulting antibody-chelator conjugate using an SEC system to remove excess chelator and the enzyme.
-
Characterization: Confirm the site-specific conjugation and determine the CAR using mass spectrometry.
Signaling Pathway Visualization: Trastuzumab and the HER2 Pathway
Trastuzumab (Herceptin) is a monoclonal antibody that targets the HER2 (Human Epidermal Growth Factor Receptor 2) receptor, which is overexpressed in some breast cancers. The binding of Trastuzumab to HER2 can inhibit downstream signaling pathways that promote cell proliferation and survival.
This diagram illustrates how Trastuzumab binding to HER2 can block the activation of two major downstream pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway, both of which are critical for cell growth and survival.[11][12][13]
Conclusion
Bifunctional chelators are indispensable tools in modern proteomics and drug development, enabling a wide range of applications from fundamental single-cell analysis to targeted cancer therapy and diagnostics. A thorough understanding of their chemical properties, coupled with optimized experimental protocols, is essential for their successful implementation. As research continues to advance, the development of novel chelators with improved stability, faster labeling kinetics, and site-specific conjugation capabilities will further expand the horizons of what is achievable in these fields.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. A Beginner’s Guide To Analyzing and Visualizing Mass Cytometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. nist.gov [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. researchgate.net [researchgate.net]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. escopharma.com [escopharma.com]
- 11. A Non-Canonical p75HER2 Signaling Pathway Underlying Trastuzumab Action and Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of trastuzumab on HER2-mediated cell signaling in CHO cells expressing human HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HER2 signaling pathway and trastuzumab cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and technical documentation lack specific experimental data and detailed protocols for the compound "EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)". This guide is constructed based on the well-established principles of its constituent functional moieties: the ethylenediaminetetraacetic acid (EDTA) core and the aminoxyacetamidobenzyl group. The proposed mechanism of action is inferred from its structure as a bifunctional chelating agent.
Introduction
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a specialized derivative of the well-known chelating agent, ethylenediaminetetraacetic acid (EDTA). Its structure suggests it is a bifunctional chelating agent , designed not for direct therapeutic interaction with a biological pathway, but as a versatile tool in targeted delivery systems. Such agents possess two distinct functional domains:
-
A chelating moiety that securely binds metal ions.
-
A reactive functional group for covalent attachment to a targeting biomolecule, such as a peptide, antibody, or oligonucleotide.
In this molecule, the EDTA core serves as the chelating moiety, while the aminoxy group on the benzyl (B1604629) ring provides a reactive handle for bioconjugation. The primary mechanism of action is therefore to link a metal ion to a specific biological target.
Core Mechanism of Action: A Dual Functionality
The overall mechanism can be understood as a two-part process: metal chelation followed by targeted bioconjugation.
1. Metal Ion Chelation by the EDTA Core
The foundational mechanism of the EDTA component is the sequestration of polyvalent metal cations. EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion—two from the nitrogen atoms and four from the carboxylate groups.[1][2] This multi-point attachment results in the formation of a highly stable, water-soluble metal complex, effectively "caging" the metal ion and preventing it from engaging in other reactions.[3]
The stability of these complexes is a critical aspect of their function. The formation constants (log K) for EDTA with various metal ions are exceptionally high, indicating a strong binding affinity. While the specific constants for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) are not documented, the values for unmodified EDTA provide a reliable benchmark.
Table 1: Stability Constants (log K) of EDTA with Various Metal Ions
| Metal Ion | log K |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Fe²⁺ | 14.3 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Zn²⁺ | 16.5 |
| Pb²⁺ | 18.0 |
| Ga³⁺ | 20.3 |
| In³⁺ | 24.9 |
| Y³⁺ | 18.1 |
| Lu³⁺ | 19.8 |
| (Note: These values are for standard EDTA and may be slightly influenced by the benzyl modification.) |
This strong chelation is fundamental to applications in radiopharmaceuticals, where the premature release of a radioactive metal ion in vivo must be prevented to avoid off-target toxicity.[4]
Figure 1: EDTA core chelating a central metal ion.
2. Bioconjugation via the Aminoxy Group
The second part of the mechanism involves the (4-Aminoxyacetamidobenzyl) group. The terminal aminoxy (-O-NH₂) moiety is a highly specific and reactive nucleophile that readily undergoes condensation reactions with aldehydes and ketones to form a stable oxime linkage .[5][6]
This reaction, known as oxime ligation, is a cornerstone of chemoselective bioconjugation because:
-
It proceeds under mild, aqueous conditions compatible with biological molecules.[5]
-
Aldehydes and ketones are not typically present in native proteins or nucleic acids, allowing for highly specific targeting of molecules that have been engineered to contain these functional groups.
-
The resulting oxime bond is significantly more stable to hydrolysis than other linkages like imines.[6]
Therefore, the aminoxy group allows the entire EDTA-metal complex to be covalently attached to a biomolecule of interest, such as a tumor-targeting antibody or a receptor-specific peptide.
Figure 2: Oxime ligation reaction for bioconjugation.
Proposed Experimental Workflow and Application
The dual-function mechanism positions EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) as a critical component in the development of targeted radiopharmaceuticals for imaging (e.g., PET, SPECT) or therapy (e.g., Targeted Alpha/Beta Therapy).
Experimental Protocol Outline:
A typical experimental workflow would involve a three-stage process:
-
Radiolabeling: The bifunctional chelator is first incubated with a solution containing the metallic radionuclide of interest (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ²²⁵Ac). The reaction is typically performed in a buffered solution at an optimized pH to ensure efficient and stable complex formation.
-
Bioconjugation: The resulting radiolabeled chelate is then reacted with a targeting biomolecule that has been pre-functionalized with an aldehyde or ketone group. The reaction is monitored to ensure high conjugation efficiency.
-
Purification and Quality Control: The final radiolabeled biomolecule conjugate is purified from unreacted components. Quality control tests are performed to assess radiochemical purity, stability, and integrity of the final product before in vivo administration.
Figure 3: General workflow for application.
Summary and Conclusion
The mechanism of action of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is not that of a classical drug but of a bifunctional linker . Its core utility lies in its ability to stably chelate a metal ion while simultaneously providing a reactive handle for covalent attachment to a targeting vector. The EDTA portion ensures the metal is held securely, minimizing off-target effects, while the aminoxy group enables highly specific and stable conjugation to biomolecules via oxime ligation. This positions the compound as a valuable tool for researchers and drug developers in the field of targeted radiopharmaceuticals and other applications requiring the precise delivery of metal ions to biological targets. Further research is required to quantify the specific binding kinetics, stability, and conjugation efficiency of this particular derivative.
References
- 1. neofroxx.com [neofroxx.com]
- 2. youtube.com [youtube.com]
- 3. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
In-Depth Technical Guide: Solubility of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in Aqueous Buffers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available quantitative solubility data and specific experimental protocols for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) are limited. This guide provides a framework based on the known properties of its parent molecule, Ethylenediaminetetraacetic acid (EDTA), and general methodologies for solubility determination. The information herein should be adapted and validated for the specific derivative in a laboratory setting.
Introduction to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a derivative of EDTA, a well-known chelating agent.[1][2] Its structure incorporates the core EDTA framework, which is responsible for chelating metal ions, along with a functionalized benzyl (B1604629) group. This modification suggests its potential use in applications requiring targeted delivery or conjugation to other molecules, such as proteins or antibodies, for imaging or therapeutic purposes. The aminoxy group allows for oxime ligation, a common bioconjugation strategy.
The aqueous solubility of this compound is a critical parameter for its application in biological and pharmaceutical research, influencing its formulation, bioavailability, and efficacy in assays. Like EDTA, its solubility is expected to be highly dependent on the pH of the aqueous buffer due to the presence of multiple carboxylic acid and amino groups.[3][4]
Factors Influencing Solubility of EDTA Derivatives
The solubility of EDTA and its derivatives in aqueous solutions is governed by several factors:
-
pH: The ionization state of the carboxylic acid and amine groups is pH-dependent. At low pH, the carboxyl groups are protonated, leading to a neutral, less soluble species.[4][5] As the pH increases, these groups deprotonate, forming anionic species that are more soluble in water.[6][7] The disodium (B8443419) salt of EDTA, for instance, is significantly more soluble than the free acid form, particularly at neutral to alkaline pH.[6][7][8]
-
Ionic Strength: The presence of salts in the buffer can influence solubility. For EDTA, solubility has been studied in solutions of varying ionic strengths, such as in aqueous NaCl solutions.[9]
-
Temperature: While specific data for the title compound is unavailable, the solubility of solids in liquids generally increases with temperature.
-
Counter-ions: The specific salt form of the EDTA derivative will significantly impact its solubility. Sodium and potassium salts of EDTA are generally more soluble than the free acid.[4][5]
Predicted Solubility Behavior
Based on the structure of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), we can predict its solubility behavior:
-
Low pH (Acidic Buffers): The compound is expected to have low solubility due to the protonation of its multiple carboxyl groups, rendering the molecule less polar.
-
Neutral to High pH (Neutral to Alkaline Buffers): Solubility is expected to increase significantly as the carboxyl groups deprotonate, forming a more soluble polyanionic species. The presence of the additional benzyl group may slightly decrease overall aqueous solubility compared to unmodified EDTA, but the pH-dependent trend should remain the same.
Experimental Protocols for Solubility Determination
Due to the lack of specific published protocols for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), the following are standardized methods widely used in the pharmaceutical industry for determining the thermodynamic equilibrium solubility of ionizable compounds.
This method determines the thermodynamic equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a specific buffer for a prolonged period to ensure equilibrium is reached between the undissolved solid and the dissolved compound.
Detailed Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) using standard buffer systems (e.g., phosphate, citrate, borate). Ensure the ionic strength of the buffers is consistent.
-
Sample Preparation: Add an excess amount of solid EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid should be visually apparent.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation at a high speed, followed by careful collection of the supernatant. Filtration may also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL for each buffer condition.
This method can be a more rapid approach for determining the solubility of ionizable compounds.
Principle: A solution or suspension of the compound is titrated with a strong acid or base. The change in pH is monitored, and the point at which the solid precipitates or dissolves is used to calculate the intrinsic solubility and pKa.
Detailed Protocol:
-
Sample Preparation: Prepare a suspension of a known amount of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in a known volume of purified water or a specific buffer.
-
Titration Setup: Place the suspension in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated pH electrode.
-
Titration: Titrate the suspension with a standardized strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the starting pH and the desired pH range. Add the titrant in small, known increments.
-
Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The solubility can be determined from the titration curve by identifying the point where the solid phase disappears (dissolution) or appears (precipitation), which is often indicated by a change in the slope of the curve. Specialized software is typically used to calculate the pKa and intrinsic solubility from the titration data.
Data Presentation
As no specific quantitative data for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is available, the following table is a template for how experimentally determined solubility data should be presented.
Table 1: Template for Solubility Data of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
| Buffer System | pH | Temperature (°C) | Ionic Strength (M) | Solubility (mg/mL) | Analytical Method |
| Phosphate | 5.0 | 25 | 0.15 | Data to be determined | HPLC-UV |
| Phosphate | 6.0 | 25 | 0.15 | Data to be determined | HPLC-UV |
| PBS | 7.4 | 25 | 0.15 | Data to be determined | HPLC-UV |
| Borate | 8.0 | 25 | 0.15 | Data to be determined | HPLC-UV |
| Borate | 9.0 | 25 | 0.15 | Data to be determined | HPLC-UV |
| Phosphate | 7.4 | 37 | 0.15 | Data to be determined | HPLC-UV |
Visualizations
Since no specific signaling pathways involving this compound are described in the literature, a logical workflow for solubility determination is provided below.
Caption: Workflow for determining the aqueous solubility of a compound.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 4. EDTA Acid, EDTA Powder, CAS.60-00-4 - IRO Chelating [irochelating.com]
- 5. EDTA Acid – Green-Mountain Chem [green-mountainchem.com]
- 6. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Stability of Aminoxy-Modified EDTA Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of aminoxy-modified Ethylenediaminetetraacetic acid (EDTA) compounds. These bifunctional molecules, which combine the strong metal-chelating properties of EDTA with the versatile bioconjugation capabilities of the aminoxy group, are of increasing interest in drug delivery, diagnostics, and radiopharmaceutical development. Understanding their stability is paramount for the design and application of robust and reliable bioconjugates.
Core Concepts: The Chemistry of Aminoxy-Modified EDTA
Aminoxy-modified EDTA compounds are characterized by two key functional moieties: the hexadentate chelating core of EDTA and one or more aminoxy (-O-NH₂) groups. The EDTA portion is responsible for tightly binding metal ions, a property leveraged in applications such as radiolabeling and mitigating metal-induced toxicity. The aminoxy group, on the other hand, provides a chemoselective handle for conjugation to molecules containing aldehyde or ketone functionalities, forming a stable oxime linkage. This conjugation strategy is highly valued for its specificity and the stability of the resulting bond under physiological conditions.
The overall stability of an aminoxy-modified EDTA compound is a function of both the integrity of the EDTA-metal complex and the hydrolytic stability of the oxime bond. Factors such as pH, temperature, and the presence of other chemical entities in the solution can significantly influence the longevity of these compounds.
Stability of the Oxime Linkage
The formation of an oxime bond between an aminoxy group and a carbonyl group is a reversible reaction, though the equilibrium heavily favors the formation of the oxime under physiological conditions. The stability of this linkage is a critical parameter for the in-vivo performance of bioconjugates.
pH Dependence
The hydrolysis of the oxime bond is catalyzed by acid. Generally, oximes exhibit remarkable stability at neutral and physiological pH (around 7.4). However, under acidic conditions, the rate of hydrolysis increases. This pH-dependent stability can be exploited in drug delivery systems designed to release a payload in the acidic microenvironment of a tumor or within the endosomal-lysosomal pathway of a cell.
Structural Effects
The stability of the oxime linkage can also be influenced by the steric and electronic environment of the bond. For instance, oximes derived from ketones are generally more stable than those derived from aldehydes.
Stability of the EDTA-Metal Complex
EDTA is renowned for forming highly stable complexes with a wide range of metal ions. The stability of these complexes is crucial for applications such as radiopharmaceuticals, where premature release of the radiometal can lead to off-target toxicity.
pH Influence on Chelating Ability
The chelating ability of EDTA is highly dependent on the pH of the solution. The four carboxyl groups of EDTA have different pKa values, and the molecule is only fully deprotonated and thus most effective as a chelating agent at higher pH values. As the pH decreases, the carboxyl groups become protonated, reducing the chelating strength of the EDTA molecule. However, for many divalent and trivalent metal ions, EDTA still forms stable complexes at physiological pH. The stability of metal-EDTA complexes generally increases with increasing pH, although at very high pH, the formation of metal hydroxide (B78521) precipitates can compete with chelation.[1][2][3][4][5]
Kinetic Inertness
Beyond thermodynamic stability, the kinetic inertness of the EDTA-metal complex is also important. This refers to the rate at which the metal ion dissociates from the chelator. For many applications, a kinetically inert complex is desirable to prevent transchelation to other biological molecules, such as proteins.
Quantitative Stability Data
The following tables summarize key quantitative data related to the stability of oxime linkages and EDTA-metal complexes, compiled from various sources. It is important to note that the stability of a specific aminoxy-modified EDTA conjugate will be a composite of these individual stabilities and should be determined empirically.
Table 1: pH-Dependent Stability of Oxime Linkages
| pH | Relative Hydrolysis Rate | General Stability |
| < 4 | High | Low |
| 4 - 6 | Moderate | Moderate |
| 7 - 8 | Low | High |
| > 8 | Very Low | Very High |
Table 2: Stability Constants (log K) of Selected Metal-EDTA Complexes
| Metal Ion | log K |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Zn²⁺ | 16.5 |
| Ga³⁺ | 20.3 |
| In³⁺ | 24.9 |
| Y³⁺ | 18.1 |
| Lu³⁺ | 19.8 |
Note: Stability constants are pH-dependent. The values presented are generally reported for optimal pH conditions.
Experimental Protocols
This section details generalized methodologies for assessing the stability of aminoxy-modified EDTA compounds.
Synthesis of Aminoxy-Modified EDTA
The synthesis of aminoxy-modified EDTA typically involves the functionalization of one or more of the carboxylic acid groups of EDTA with a linker containing a protected aminoxy group, followed by deprotection.
Protocol 5.1.1: General Synthesis of a Mono-aminoxy-EDTA Derivative
-
Activation of EDTA: Dissolve EDTA in a suitable organic solvent (e.g., DMF) and activate one carboxyl group using a carbodiimide (B86325) coupling agent (e.g., EDC) and N-hydroxysuccinimide (NHS).
-
Coupling: Add a linker molecule containing a primary amine and a Boc-protected aminoxy group to the activated EDTA solution. Allow the reaction to proceed at room temperature.
-
Purification: Purify the Boc-protected aminoxy-EDTA conjugate using column chromatography.
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the final aminoxy-modified EDTA.
-
Characterization: Confirm the structure of the final product using NMR and mass spectrometry.
Stability Assessment of the Oxime Linkage (Hydrolytic Stability)
Protocol 5.2.1: pH-Dependent Hydrolysis Study
-
Conjugation: Conjugate the aminoxy-modified EDTA to an aldehyde- or ketone-containing molecule (e.g., a fluorescent probe for ease of detection).
-
Incubation: Incubate the conjugate in buffers of varying pH (e.g., pH 4, 5, 6, 7.4, and 9) at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take aliquots from each buffer solution.
-
Analysis: Analyze the aliquots by reverse-phase HPLC to separate the intact conjugate from the hydrolyzed products.
-
Quantification: Quantify the percentage of intact conjugate remaining at each time point and pH to determine the hydrolysis rate.
Stability Assessment of the EDTA-Metal Complex
Protocol 5.3.1: Serum Stability Study
-
Radiolabeling: Chelate a radionuclide (e.g., ⁶⁴Cu, ⁸⁹Zr, ¹⁷⁷Lu) with the aminoxy-modified EDTA conjugate.
-
Incubation: Incubate the radiolabeled conjugate in human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), take aliquots of the serum mixture.
-
Analysis: Analyze the aliquots using size-exclusion chromatography (SEC) to separate the protein-bound radioactivity (intact conjugate) from the free radiometal.
-
Quantification: Quantify the percentage of radioactivity associated with the conjugate at each time point to determine its stability in serum.
Visualizations
Experimental Workflow for Stability Assessment
Signaling Pathway in Radiopharmaceutical Therapy
Aminoxy-modified EDTA chelates are often used to attach radioactive isotopes to targeting moieties like antibodies or peptides. These radiopharmaceuticals can then be used for targeted radiotherapy. The following diagram illustrates a simplified signaling pathway initiated by radiation-induced DNA damage.
Conclusion
Aminoxy-modified EDTA compounds represent a powerful class of molecules for the development of advanced bioconjugates. Their stability is a multifaceted issue, dependent on both the oxime linkage and the EDTA-metal chelate. A thorough understanding and empirical evaluation of their stability under relevant physiological conditions are critical for the successful translation of these promising compounds into clinical and research applications. This guide provides a foundational framework for researchers and drug development professionals to approach the design and characterization of stable and effective aminoxy-modified EDTA conjugates.
References
A Technical Guide to Site-Specific Protein Labeling for Researchers and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful and indispensable tool in modern biological research and drug development. It enables the precise attachment of a wide variety of functional molecules, such as fluorophores, affinity tags, and therapeutic agents, to a specific location on a protein of interest. This precise control over the labeling site is crucial for a multitude of applications, from elucidating complex cellular processes to engineering next-generation biotherapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies for site-specific protein labeling, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in harnessing the full potential of these techniques.
Core Methodologies for Site-Specific Protein Labeling
The field of site-specific protein labeling has evolved to include a diverse array of chemical and enzymatic strategies. The choice of method depends on several factors, including the nature of the target protein, the desired label, and the experimental context (in vitro, on the cell surface, or intracellularly). The three main pillars of site-specific protein labeling are: chemical labeling of specific amino acid residues, enzymatic labeling using dedicated protein tags, and the incorporation of unnatural amino acids with bioorthogonal reactivity.
Chemical Labeling of Specific Amino Acid Residues
Chemical labeling strategies exploit the unique reactivity of certain amino acid side chains to achieve site-specific modification.
The most common chemical labeling strategy targets the thiol group of cysteine residues, which is highly nucleophilic and relatively rare in proteins.[1] Maleimide-functionalized labels react specifically with the thiol group of a cysteine to form a stable thioether bond.[2] To achieve site-specificity, the target protein is often engineered to have a single, solvent-accessible cysteine residue at the desired labeling position.[1]
Quantitative Comparison of Chemical Labeling Methods
| Method | Target Residue | Labeling Reagent | Typical Efficiency | Specificity | Key Advantages | Limitations |
| Cysteine Labeling | Cysteine | Maleimides, Iodoacetamides | 70-90%[1][3] | >95%[1][3] | Highly specific reaction, relatively small modification. | Requires a unique, accessible cysteine; reducing environment needed.[1] |
| Lysine Labeling | Lysine | NHS esters, Isothiocyanates | Variable | Low (typically targets all accessible lysines) | Targets abundant and often surface-exposed residues. | Lack of site-specificity without specialized methods. |
| Site-Specific Lysine Labeling | Lysine | Indole-based reagents, kinetically controlled labeling | 40-99% (protein dependent)[4] | High (targets a specific lysine) | Enables site-specific labeling of a native, abundant residue. | Can be protein-dependent and require optimization.[4][5] |
Experimental Protocol: Cysteine-Maleimide Labeling of a Purified Protein
This protocol provides a general procedure for labeling a protein containing a single cysteine residue with a maleimide-functionalized fluorescent dye.
Materials:
-
Protein with a single surface-accessible cysteine (1-10 mg/mL).
-
Maleimide-conjugated fluorescent dye.
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5).[2]
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM).
-
Anhydrous DMSO or DMF.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Protein Preparation: Dissolve the purified protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[2]
-
Reduction of Disulfide Bonds: To ensure the target cysteine is in its reduced, reactive state, add a 10- to 100-fold molar excess of TCEP to the protein solution.[3] Incubate for 20 minutes at room temperature.[2]
-
Label Preparation: Dissolve the maleimide-conjugated dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mg in 100 µL).[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the reduced protein solution.[3] Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of approximately 10 mM.[3] This will react with any excess maleimide (B117702) reagent.
-
Purification: Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye.
Enzymatic Labeling
Enzymatic labeling methods offer high specificity due to the inherent substrate recognition of enzymes.[6] These methods typically involve a genetically encoded protein or peptide tag that is fused to the protein of interest. An enzyme then specifically recognizes this tag and attaches a probe.
Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine (B1666218) residues.[7] This cleavage results in a thioacyl intermediate that can be resolved by a nucleophilic attack from an oligoglycine-containing molecule, thereby ligating the probe to the protein of interest.[7] This method is particularly useful for C-terminal labeling and for creating protein-protein fusions.
SNAP-tag and HaloTag are engineered enzymes that covalently react with specific, cell-permeable substrates. The SNAP-tag is derived from human O6-alkylguanine-DNA alkyltransferase and reacts with benzylguanine derivatives.[8] The HaloTag is a modified haloalkane dehalogenase that reacts with chloroalkane linkers.[8] By conjugating various probes to these substrates, proteins fused with SNAP-tag or HaloTag can be specifically labeled in vitro and in living cells.
Quantitative Comparison of Enzymatic Labeling Methods
| Method | Tag Size | Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Limitations |
| Sortase A | LPXTG motif | Oligoglycine probe | ~0.1 - 1 | High specificity, small recognition motif. | Reversible reaction can limit yield; requires specific termini.[9] |
| SNAP-tag | ~20 kDa | Benzylguanine | ~2.8 x 10⁴[8] | Covalent and irreversible labeling, applicable in live cells. | Relatively large tag size, slower kinetics than HaloTag7.[10] |
| HaloTag7 | ~33 kDa | Chloroalkane | Up to diffusion-limited rates with some substrates[11] | Very fast kinetics, covalent and irreversible labeling, applicable in live cells. | Relatively large tag size. |
Experimental Protocol: Sortase A-Mediated Ligation in vitro
This protocol describes the ligation of a protein containing a C-terminal LPETG motif to a fluorescently labeled peptide with an N-terminal triglycine (B1329560) motif.
Materials:
-
Purified protein with a C-terminal LPETG tag.
-
Fluorescently labeled peptide with an N-terminal GGG motif.
-
Purified Sortase A enzyme.
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Quenching solution (e.g., EDTA).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the LPETG-tagged protein, a molar excess (e.g., 5- to 20-fold) of the GGG-labeled peptide, and Sortase A enzyme in the reaction buffer. Typical concentrations are in the low micromolar range.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for 1 to 8 hours.[12] The optimal time should be determined empirically.
-
Monitoring the Reaction: The progress of the ligation can be monitored by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the ligated product.
-
Purification: Purify the labeled protein from the unreacted components and Sortase A using an appropriate chromatography method (e.g., affinity chromatography to remove the His-tagged Sortase A, followed by size-exclusion chromatography).
Experimental Protocol: HaloTag Labeling in Living Cells
This protocol outlines the general steps for labeling a HaloTag fusion protein in living cells for fluorescence microscopy.
Materials:
-
Mammalian cells expressing the HaloTag fusion protein of interest, cultured on imaging-grade plates or coverslips.
-
Complete cell culture medium.
-
HaloTag ligand of choice (e.g., Janelia Fluor® 549 HaloTag Ligand).[2]
-
Anhydrous DMSO.
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium).
Procedure:
-
Cell Culture: Seed the cells expressing the HaloTag fusion protein on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-80%).[13]
-
Ligand Preparation: Prepare a stock solution of the HaloTag ligand by dissolving it in anhydrous DMSO to a concentration of 1-10 mM.[13] Further dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-5 µM, but should be optimized).[13]
-
Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium containing the HaloTag ligand.[2]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.[2][3]
-
Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed complete cell culture medium to remove the unbound ligand.
-
Imaging: Replace the final wash with pre-warmed live-cell imaging medium and proceed with fluorescence microscopy.
Unnatural Amino Acid Incorporation
The incorporation of unnatural amino acids (UAAs) with bioorthogonal functional groups into proteins represents the pinnacle of site-specific labeling, offering unparalleled precision.[14] This is achieved by engineering the translational machinery of a host organism (e.g., E. coli or mammalian cells) with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber stop codon, UAG) and inserts the UAA at that specific site during protein synthesis. The incorporated UAA then serves as a chemical handle for subsequent labeling with a probe via a bioorthogonal reaction, such as click chemistry.
Quantitative Comparison of Bioorthogonal Reactions for UAA Labeling
| Reaction | UAA Functional Group | Probe Functional Group | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Limitations |
| Staudinger Ligation | Azide | Phosphine | ~10⁻³[15] | Highly bioorthogonal. | Slow kinetics.[15] |
| CuAAC (Click Chemistry) | Alkyne | Azide | ~10 - 100[15] | Fast and efficient. | Copper catalyst can be toxic to cells.[16] |
| SPAAC (Copper-free Click) | Azide | Strained Alkyne (e.g., cyclooctyne) | ~10⁻³ - 1[16] | No cytotoxic copper catalyst, suitable for live cells. | Can have slower kinetics than CuAAC. |
| Tetrazine Ligation | Strained Alkene/Alkyne | Tetrazine | Up to 2000[16] | Extremely fast kinetics, highly bioorthogonal. | Tetrazine probes can be less stable. |
Experimental Protocol: Unnatural Amino Acid Incorporation and Labeling in E. coli
This protocol provides a general workflow for expressing a protein with a UAA in E. coli and subsequently labeling it via click chemistry.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pEVOL).
-
Unnatural amino acid (e.g., p-azidophenylalanine, AzF).
-
LB medium and appropriate antibiotics.
-
IPTG and L-arabinose for induction.
-
Fluorescent probe with a compatible alkyne group for click chemistry.
-
Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) for CuAAC.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate on LB agar (B569324) with appropriate antibiotics.
-
Expression: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium containing the antibiotics and the UAA (e.g., 1 mM AzF). Grow the culture at 37°C to an OD₆₀₀ of 0.5-0.8.
-
Induction: Induce protein expression by adding IPTG (to induce the target protein) and L-arabinose (to induce the synthetase/tRNA pair). Continue to grow the culture overnight at a lower temperature (e.g., 18-30°C).
-
Purification: Harvest the cells by centrifugation and purify the UAA-containing protein using standard chromatography techniques.
-
Click Chemistry Labeling (CuAAC):
-
To the purified protein in a suitable buffer (e.g., PBS, pH 7.4), add the alkyne-functionalized fluorescent probe.
-
Add a freshly prepared solution of CuSO₄ and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Final Purification: Purify the labeled protein from the excess reagents using size-exclusion chromatography.
References
- 1. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halo-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 3. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Protein-Labeling at Lysine Residues - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. Protein Labeling via a Specific Lysine-Isopeptide Bond using the Pilin Polymerizing Sortase from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomics to Label or not to Label | Advanced Analysis Centre [uoguelph.ca]
- 11. Dissection of MAPK signaling specificity through protein engineering in a developmental context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody–Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl): A Bifunctional Chelator for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), a bifunctional chelator designed for the stable incorporation of metal ions into biological systems. By leveraging the strong metal-chelating properties of an EDTA core and the specific reactivity of an aminooxy group, this molecule offers a powerful tool for applications ranging from diagnostic imaging to targeted drug delivery. This document details its chemical properties, a proposed synthetic pathway, and general protocols for its application in bioconjugation.
Core Concepts: Structure and Functionality
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a molecule meticulously designed with two distinct functional domains: a metal-chelating core and a bio-orthogonal reactive group.
-
The EDTA Core: The foundation of the molecule is ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand renowned for its ability to form highly stable complexes with a wide range of di- and trivalent metal ions.[1][2] This strong chelation is crucial for securely sequestering metal ions, preventing their premature release in biological environments.[3][4] The EDTA moiety serves as the workhorse for applications requiring the delivery or detection of metal ions, such as in radiopharmaceuticals and contrast agents.[5]
-
The Aminoxyacetamido-Benzyl Linker: Extending from the EDTA core is a linker terminating in an aminooxy group (-O-NH2). This functional group is central to the molecule's utility in bioconjugation. The aminooxy group exhibits chemoselective reactivity towards aldehydes and ketones, forming a stable oxime linkage under mild, physiological conditions.[6][7] This bio-orthogonal reaction allows for the precise and covalent attachment of the chelator to biomolecules, such as proteins, peptides, and antibodies, that have been engineered to contain a carbonyl group.[6] The oxime bond is notably more stable than hydrazone bonds, making it ideal for in vivo applications where long-term stability is paramount.[8][9]
The stereochemistry at the benzylic carbon, designated as (S), can influence the spatial arrangement of the chelator and its interaction with both the metal ion and the target biomolecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C19H26N4O | [10] |
| Molecular Weight | 470.43 g/mol | [10] |
| Chelating Moiety | Ethylenediaminetetraacetic acid (EDTA) | [2] |
| Reactive Group | Aminooxy | [6] |
| Linkage Formed | Oxime | [7] |
| Solubility | Expected to be soluble in aqueous buffers. | Inferred |
Proposed Synthetic Pathway
A specific, detailed synthesis protocol for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is not publicly available. However, a plausible multi-step synthesis can be proposed based on established chemical transformations for similar bifunctional chelators. This pathway would require optimization and characterization at each step.
Figure 1. A proposed multi-step synthetic pathway for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
Experimental Protocols
The following are generalized experimental protocols for the application of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in bioconjugation. Specific parameters such as concentrations, reaction times, and purification methods will require optimization for each specific application.
Generation of Aldehyde/Ketone Groups on Proteins
The aminooxy group of the chelator reacts specifically with aldehydes or ketones. Therefore, the target biomolecule must first be modified to introduce these functional groups.
Method 1: Periodate (B1199274) Oxidation of Glycoproteins
This method is suitable for glycoproteins containing sialic acid or other cis-diol functionalities.
-
Protein Preparation: Dissolve the glycoprotein (B1211001) in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.5).
-
Oxidation: Add a freshly prepared solution of sodium periodate (NaIO4) to the protein solution. The final concentration of periodate will need to be optimized to achieve sufficient oxidation without damaging the protein. Incubate the reaction on ice in the dark for a short period (e.g., 15-30 minutes).
-
Quenching: Quench the reaction by adding an excess of a diol, such as glycerol (B35011) or ethylene (B1197577) glycol.
-
Purification: Remove the excess reagents by size-exclusion chromatography or dialysis against the desired conjugation buffer.
Method 2: Enzymatic Introduction of Aldehydes
For non-glycosylated proteins, an aldehyde or ketone can be introduced at a specific site using enzymatic methods, such as the use of formylglycine-generating enzyme (FGE).
Bioconjugation via Oxime Ligation
This protocol describes the covalent attachment of the aminooxy-functionalized chelator to a protein containing an aldehyde or ketone group.
-
Reaction Setup: Combine the aldehyde/ketone-modified protein with a molar excess of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in a suitable conjugation buffer (e.g., phosphate (B84403) or acetate buffer, pH 5.0-7.0). The optimal pH for oxime ligation is typically slightly acidic.[11]
-
Catalysis (Optional but Recommended): The reaction can be accelerated by the addition of a catalyst, such as aniline (B41778) or its derivatives.[6]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for several hours to overnight. The progress of the reaction can be monitored by techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.
-
Purification: Remove the unreacted chelator and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.
Figure 2. General workflow for the bioconjugation of a target protein with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
Metal Chelation
Once the protein-chelator conjugate is purified, it can be loaded with the desired metal ion.
-
Buffer Selection: Prepare a solution of the protein-chelator conjugate in a metal-free buffer at a pH that is optimal for the chelation of the specific metal ion.
-
Metal Addition: Add a solution of the metal salt (e.g., a radionuclide in a suitable formulation) to the conjugate solution. A slight molar excess of the conjugate is often used to ensure complete chelation of the metal.
-
Incubation: Incubate the reaction at an appropriate temperature (often room temperature or slightly elevated) for a sufficient time to allow for complete complexation.
-
Quality Control: The efficiency of metal incorporation can be assessed by techniques such as instant thin-layer chromatography (ITLC) for radiometals or by spectroscopic methods.
-
Purification: If necessary, remove any unchelated metal ions using size-exclusion chromatography or a chelating resin.
Applications in Drug Development and Research
The unique bifunctional nature of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) makes it a versatile tool for a variety of applications in the life sciences.
-
Radiolabeling for Imaging and Therapy: By chelating a radioactive metal isotope, this molecule can be used to create radiolabeled antibodies or other targeting molecules for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Alternatively, chelating a therapeutic radioisotope enables the development of targeted radiopharmaceuticals for cancer therapy.[5]
-
Development of Antibody-Drug Conjugates (ADCs): While not a direct cytotoxic agent itself, the chelator can be used to attach metal complexes with specific therapeutic or diagnostic properties to an antibody, creating a novel class of ADCs.
-
Proximity-Inducing Moieties: The chelated metal ion can serve as a catalytic center or a binding site for another molecule, enabling the development of probes for studying protein-protein interactions or for targeted protein degradation.
-
Attachment to Surfaces and Nanoparticles: The aminooxy group provides a means to covalently attach the chelator to surfaces or nanoparticles that have been functionalized with aldehydes or ketones, creating platforms for biosensors or targeted delivery systems.
Figure 3. Logical relationship between the core functionalities of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and its primary applications.
Conclusion
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) represents a sophisticated chemical tool that bridges the fields of coordination chemistry and bioconjugation. Its robust metal-chelating capabilities, combined with a highly specific and stable method for attachment to biomolecules, provide researchers and drug developers with a versatile platform for creating novel diagnostic and therapeutic agents. While further research is needed to fully characterize this specific molecule and optimize its use in various applications, the foundational principles of its design are well-established and hold significant promise for advancing the field of targeted medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. In vitro and in vivo activity of EDTA and antibacterial agents against the biofilm of mucoid Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Chelation in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelation, the formation of coordinate bonds between a central metal ion and a ligand to form a ring-like structure, is a fundamental process in biological systems.[1] This process governs the transport, storage, and function of metal ions, playing a critical role in everything from oxygen transport by hemoglobin to the catalytic activity of metalloenzymes.[1][2] An in-depth understanding of chelation is paramount for researchers in biochemistry, pharmacology, and drug development, as it provides the basis for designing novel therapeutics for diseases related to metal dyshomeostasis, including metal toxicity and neurodegenerative disorders. This guide delves into the core concepts of chelation, presents key quantitative data, details experimental methodologies for its study, and visualizes the intricate signaling pathways and experimental workflows where chelation is a central player.
Fundamental Concepts of Chelation
Chelation involves the formation of a "chelate," a complex in which a central metal ion is bonded to a ligand at two or more points.[1] The ligand, termed a chelating agent or chelator, possesses multiple donor atoms (such as nitrogen, oxygen, or sulfur) that can coordinate with the metal ion, forming one or more heterocyclic rings.[1][3] The term "chelate" is derived from the Greek word "chele," meaning "claw," which aptly describes how the ligand grasps the metal ion.[2]
The Chelate Effect
A defining characteristic of chelation is the "chelate effect," which describes the enhanced stability of a complex formed by a chelating ligand compared to a complex with analogous non-chelating (monodentate) ligands.[4] This increased stability is primarily an entropy-driven phenomenon.[4] When a multidentate ligand replaces several monodentate ligands, the total number of independent molecules in the solution increases, leading to a favorable increase in entropy.[4]
Thermodynamics of Chelation
The stability of a metal-chelate complex is quantified by its stability constant (also known as the formation constant, K), which represents the equilibrium constant for the formation of the complex. A higher stability constant indicates a more stable complex. The overall stability constant (β) is the product of the stepwise stability constants for the addition of each ligand.
The thermodynamic favorability of chelation is described by the Gibbs free energy change (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation:
ΔG = ΔH - TΔS
As mentioned, the chelate effect is largely due to a significant positive ΔS, which contributes to a more negative (and thus more favorable) ΔG.[4]
Quantitative Data: Stability Constants of Biologically Relevant Chelates
The stability of metal-ligand complexes is crucial for their biological function and therapeutic efficacy. The following table summarizes the logarithm of the overall stability constants (log β) for several common biological chelating agents with various physiologically and toxicologically relevant metal ions.
| Chelating Agent | Metal Ion | log β |
| Ethylenediaminetetraacetic acid (EDTA) | Ca²⁺ | 10.6 |
| Mg²⁺ | 8.7 | |
| Fe³⁺ | 25.1 | |
| Cu²⁺ | 18.8 | |
| Zn²⁺ | 16.5 | |
| Pb²⁺ | 18.0 | |
| Deferoxamine (DFO) | Fe³⁺ | 30.6 |
| Al³⁺ | 22.0 | |
| Cu²⁺ | 14.1 | |
| Zn²⁺ | 11.0 | |
| Deferiprone (L1) | Fe³⁺ | 37.4 |
| Al³⁺ | 27.0 | |
| Cu²⁺ | 19.4 | |
| Zn²⁺ | 14.2 | |
| Deferasirox (DFX) | Fe³⁺ | 36.9 |
| Al³⁺ | 26.0 | |
| Cu²⁺ | 22.5 | |
| Zn²⁺ | 17.1 | |
| Diethylenetriaminepentaacetic acid (DTPA) | Fe³⁺ | 28.6 |
| Zn²⁺ | 18.4 | |
| Pb²⁺ | 18.8 | |
| Ca²⁺ | 10.8 |
Note: Stability constants can vary with experimental conditions such as temperature, pH, and ionic strength. The values presented are representative.
Experimental Protocols for Studying Chelation
The determination of stability constants is essential for characterizing the interaction between a metal ion and a chelating agent. Two common methods are potentiometric titration and spectrophotometry.
Potentiometric Titration (pH-metry)
This method is based on monitoring the change in pH of a solution containing a metal ion and a ligand upon titration with a standard acid or base. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.
Methodology:
-
Solution Preparation: Prepare solutions of the metal salt, the ligand, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. Maintain a constant ionic strength using an inert salt (e.g., KNO₃).
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration Series: Perform a series of titrations:
-
Titrate the strong acid with the strong base to determine the standard potential of the electrode.
-
Titrate a solution of the ligand and strong acid with the strong base to determine the protonation constants of the ligand.
-
Titrate a solution of the metal salt, ligand, and strong acid with the strong base.
-
-
Data Analysis: Plot the pH readings against the volume of titrant added. From the titration curves, the concentrations of the free ligand, free metal ion, and the metal-ligand complex at each point can be calculated. These values are then used to determine the stepwise and overall stability constants.
Spectrophotometric Method
This technique is applicable when the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand. The absorbance of the solution is measured at a wavelength where the complex absorbs maximally.
Methodology:
-
Determine λmax: Measure the absorption spectra of the ligand, the metal salt solution, and the metal-ligand complex to identify the wavelength of maximum absorbance (λmax) for the complex.
-
Job's Method of Continuous Variation:
-
Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is kept constant.
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus the molar ratio of ligand to metal. The plot will consist of two linear portions, and the intersection point gives the stoichiometry of the complex.
-
-
Calculation of Stability Constant: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data and the initial concentrations of the metal and ligand.
Visualization of Chelation in Biological Processes
Chelation is integral to numerous cellular processes and signaling pathways. The following diagrams, generated using Graphviz, illustrate key examples.
Signaling Pathway: Iron-Responsive Element (IRE) / Iron Regulatory Protein (IRP) System
This pathway demonstrates how intracellular iron levels, modulated by chelation, regulate the expression of proteins involved in iron metabolism.
References
- 1. Chelation | Research Starters | EBSCO Research [ebsco.com]
- 2. Chelation - Wikipedia [en.wikipedia.org]
- 3. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Protocol for Site-Specific Protein Labeling with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the site-specific labeling of proteins with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). This method leverages the bioorthogonal oxime ligation reaction, enabling the covalent attachment of the EDTA chelator to a protein of interest at a predetermined site. The protocol is designed for researchers in drug development, diagnostics, and basic research who require proteins labeled with a metal-chelating agent for applications such as targeted radionuclide therapy, imaging, or the study of metal-dependent protein functions.
The core of this protocol involves a two-stage process. First, the target protein is genetically engineered to incorporate a unique aldehyde or ketone functionality, most commonly achieved through the "aldehyde tag" technology.[1][2][3] This tag is a short peptide sequence (e.g., CxPxR) that is recognized and modified by the formylglycine-generating enzyme (FGE), which converts a cysteine residue into a formylglycine (fGly) residue bearing an aldehyde group.[1][4] The second stage is the chemoselective ligation of the aminoxy-functionalized EDTA molecule to the aldehyde group on the protein, forming a stable oxime bond.[5][6] This approach ensures a homogenous product with a defined stoichiometry and preserves the native function of the protein.[1]
The resulting protein-EDTA conjugate can be used to chelate a variety of metal ions. This has broad applications, including the development of antibody-drug conjugates (ADCs) where a radioactive metal is chelated for therapeutic or imaging purposes.[7] Additionally, these conjugates can be employed to study the role of metal ions in biological systems or to create targeted agents that modulate metal-dependent signaling pathways.
Experimental Protocols
Part 1: Generation of Aldehyde-Tagged Protein
This part of the protocol describes the introduction of an aldehyde tag into the protein of interest.
1.1. Plasmid Construction for Aldehyde Tag Insertion
-
Design: A DNA sequence encoding the aldehyde tag (e.g., LCTPSR) is inserted into the expression vector of the target protein at the desired location (N-terminus, C-terminus, or an internal loop). A control plasmid where the cysteine in the tag is replaced with alanine (B10760859) (e.g., LATPSR) should also be prepared to serve as a negative control for labeling.[1]
-
Cloning: Standard molecular cloning techniques (e.g., restriction digestion and ligation, or site-directed mutagenesis) are used to insert the aldehyde tag sequence into the protein's coding sequence.
-
Verification: The correct insertion of the tag sequence should be verified by DNA sequencing.
1.2. Expression and Purification of Aldehyde-Tagged Protein
-
Co-expression: The plasmid encoding the aldehyde-tagged protein is co-expressed with a plasmid encoding the formylglycine-generating enzyme (FGE) in a suitable expression system (e.g., E. coli or mammalian cells).[1][2]
-
Cell Lysis: After expression, cells are harvested and lysed using standard protocols appropriate for the expression system and target protein. It is recommended to include protease inhibitors in the lysis buffer. While EDTA is often used to inhibit metalloproteases, it should be avoided if the protein is purified via metal-affinity chromatography (e.g., His-tag).[8]
-
Purification: The aldehyde-tagged protein is purified from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography). Protein purity should be assessed by SDS-PAGE.
1.3. Verification of Aldehyde Tag Formation
The conversion of the cysteine to formylglycine can be verified by mass spectrometry. The mass of the purified protein will decrease by 1 Da for each successfully converted tag (O replaces S).[4]
Part 2: Oxime Ligation with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
This part of the protocol details the reaction between the aldehyde-tagged protein and the aminoxy-EDTA reagent.
2.1. Materials
-
Purified aldehyde-tagged protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
-
Aniline (B41778) (catalyst), freshly prepared stock solution (e.g., 100 mM in DMSO).[9]
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5).
-
Quenching reagent (e.g., hydroxylamine).
2.2. Ligation Reaction
-
Preparation: Dissolve the aldehyde-tagged protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Addition: Add a 10- to 50-fold molar excess of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to the protein solution.
-
Catalyst Addition: Add aniline to a final concentration of 10-20 mM.[5][10]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.[2][9]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted aldehyde groups.[9]
2.3. Purification of the Protein-EDTA Conjugate
-
Removal of Excess Reagents: The unreacted EDTA reagent and catalyst must be removed from the protein conjugate. This is typically achieved by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[9]
-
Buffer Exchange: The purified protein-EDTA conjugate should be buffer-exchanged into a suitable storage buffer (e.g., PBS).
Part 3: Characterization of the Protein-EDTA Conjugate
3.1. Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the successful conjugation and to determine the final mass of the protein-EDTA conjugate.[11][12] The expected mass increase corresponds to the molecular weight of the EDTA reagent minus the mass of a water molecule.
3.2. SDS-PAGE Analysis
SDS-PAGE can be used to assess the purity of the final conjugate and to confirm that the ligation reaction did not cause protein degradation or aggregation.
3.3. Functional Assays
The biological activity of the protein-EDTA conjugate should be assessed to ensure that the labeling process has not compromised its function. The specific assay will depend on the protein of interest.
Data Presentation
Table 1: Recommended Reaction Conditions for Oxime Ligation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency. |
| pH | 6.0 - 7.0 | Optimal pH for oxime bond formation.[5] |
| Temperature | Room Temperature - 37°C | Higher temperatures can accelerate the reaction.[2] |
| Catalyst (Aniline) | 10 - 20 mM | Aniline significantly accelerates the ligation reaction.[5][10] |
| Molar Excess of Aminoxy-EDTA | 10 - 50 fold | A molar excess drives the reaction to completion. |
| Reaction Time | 2 - 16 hours | Monitor progress to determine optimal time.[2] |
Table 2: Quantitative Analysis of Labeling Efficiency
| Analysis Method | Parameter Measured | Expected Outcome |
| Mass Spectrometry | Mass of the conjugate | A mass shift corresponding to the addition of the EDTA moiety. |
| RP-HPLC | Peak integration | Quantification of labeled vs. unlabeled protein. |
| UV-Vis Spectroscopy | Absorbance | Can be used if the label has a chromophore. |
Visualizations
Caption: Experimental workflow for labeling proteins with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
References
- 1. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Direct analysis of ethylenediaminetetraacetic acid (EDTA) on concrete by reactive-desorption electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Conjugation Using EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the site-specific conjugation of antibodies with the bifunctional chelator, EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). This method leverages the native glycosylation sites on the antibody for controlled and reproducible conjugation, leading to homogeneous antibody-chelator conjugates. Such conjugates are pivotal in the development of targeted therapeutics, particularly for radioimmunotherapy and imaging applications, where the EDTA moiety can stably chelate radiometals.
The protocol is based on the principle of generating aldehyde groups on the antibody's glycan chains, which then react specifically with the aminoxy group of the EDTA-containing reagent to form a stable oxime linkage.[1][2][3] This site-specific approach avoids the heterogeneity associated with traditional conjugation methods that target lysine (B10760008) or cysteine residues.[1][2]
Principle of the Method
The conjugation strategy involves a two-step process:
-
Antibody Glycan Oxidation: The native glycans on the Asn-297 of the antibody are enzymatically remodeled to introduce terminal sialic acids.[1][2] These sialic acids are then mildly oxidized using sodium periodate (B1199274) (NaIO₄) to generate aldehyde groups.[4][5][6] This oxidation is performed under controlled conditions to maintain the integrity of the antibody.
-
Oxime Ligation: The generated aldehyde groups on the antibody serve as specific reaction sites for the aminoxy group of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). The reaction forms a stable oxime bond, resulting in a site-specifically conjugated antibody.[1][2][7]
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | To be conjugated |
| EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) | e.g., MedchemExpress | Chelating agent with aminoxy group |
| β1,4-Galactosyltransferase (GalT) | e.g., Sigma-Aldrich | Enzymatic glycan remodeling |
| α2,6-Sialyltransferase (SialT) | e.g., Sigma-Aldrich | Enzymatic glycan remodeling |
| UDP-Galactose | e.g., Sigma-Aldrich | Substrate for GalT |
| CMP-Sialic Acid | e.g., Sigma-Aldrich | Substrate for SialT |
| Sodium Periodate (NaIO₄) | e.g., Sigma-Aldrich | Oxidizing agent |
| Aniline (B41778) | e.g., Sigma-Aldrich | Catalyst for oxime ligation |
| Reaction Buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5) | Lab-prepared | To maintain optimal pH for oxidation |
| PBS Buffer (pH 7.4) | Lab-prepared | General buffer for antibody handling and purification |
| Anhydrous DMSO | e.g., Sigma-Aldrich | To dissolve EDTA reagent |
| Ethylene (B1197577) Glycol | e.g., Sigma-Aldrich | To quench the oxidation reaction |
| Sephadex G-25 or equivalent size-exclusion chromatography (SEC) column | e.g., Cytiva | Purification of the conjugate |
| Ultrafiltration Vials (e.g., 30 kDa MWCO) | e.g., MilliporeSigma | Buffer exchange and concentration |
| BSA and Sodium Azide (B81097) | e.g., Sigma-Aldrich | For long-term storage of the conjugate |
Detailed Experimental Procedure
-
Prepare the antibody solution at a concentration of 3-15 mg/mL (20-100 µM for an IgG) in PBS buffer, pH 7.4.[3]
-
For enzymatic remodeling to introduce sialic acid residues, incubate the antibody with β1,4-galactosyltransferase and α2,6-sialyltransferase along with their respective donor substrates, UDP-galactose and CMP-sialic acid.[4] Follow the enzyme manufacturer's protocol for optimal reaction conditions.
-
After the enzymatic reaction, purify the antibody using a suitable method such as size-exclusion chromatography or an ultrafiltration vial to remove the enzymes and excess substrates.
-
Prepare a fresh 100 mM stock solution of sodium periodate (NaIO₄) in deionized water.[3]
-
To the remodeled antibody solution, add 1/10th volume of 10X reaction buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5).[3]
-
Add 1/10th volume of the 100 mM NaIO₄ stock solution to the antibody solution.[3] The final concentration of periodate will be approximately 1 mM.[6]
-
Incubate the reaction for 30 minutes on ice, protected from light.[3]
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM.[3] Incubate for 10 minutes at room temperature.[3]
-
Prepare a 5 mM stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in anhydrous DMSO.[3]
-
Add a 50-molar excess of the 5 mM EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) stock solution to the oxidized antibody solution.[3]
-
To catalyze the reaction, add aniline to a final concentration of 1-10 mM.[3]
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking, protected from light.[3]
-
Purify the antibody-EDTA conjugate from the excess, unreacted EDTA reagent and other reaction components using a pre-equilibrated Sephadex G-25 size-exclusion chromatography column with PBS buffer (pH 7.4).[3]
-
Alternatively, use ultrafiltration vials (30 kDa MWCO) to perform buffer exchange with PBS.
-
Collect the fractions containing the purified conjugate.
Characterization of the Conjugate
The purified antibody-EDTA conjugate should be characterized to determine the drug-to-antibody ratio (DAR) and to assess its integrity.
| Parameter | Method | Purpose |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To determine the percentage of monomeric antibody and detect any aggregation.[8] |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) | To quantify the average number of EDTA molecules conjugated per antibody.[1][2] |
| Integrity | SDS-PAGE (reduced and non-reduced) | To confirm that the antibody has not fragmented during the conjugation process. |
| Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody. |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for site-specific antibody-EDTA conjugation.
Chemical Conjugation Pathway
Caption: Chemical pathway of oxime ligation for conjugation.
Summary of Quantitative Experimental Parameters
| Step | Parameter | Value/Range | Reference |
| Antibody Preparation | Concentration | 3-15 mg/mL (20-100 µM) | [3] |
| Glycan Oxidation | NaIO₄ Concentration | 1 mM | [6] |
| Reaction Time | 30 minutes | [3] | |
| Reaction Temperature | On ice | [3] | |
| pH | 5.5 | [3] | |
| Conjugation | Molar excess of Aminooxy-EDTA | 50x | [3] |
| Aniline Catalyst Concentration | 1-10 mM | [3] | |
| Reaction Time | 2 hours | [3] | |
| Reaction Temperature | Room Temperature | [3] |
Storage and Handling
For long-term storage, it is recommended to add 5-10 mg/mL BSA and 0.01-0.03% sodium azide to the purified conjugate solution to prevent denaturation and microbial growth.[3] The conjugate should be stored at 4°C, protected from light.[3] If glycerol (B35011) is added to a final concentration of 50%, the conjugate can be stored at -20°C.[3] Under these conditions, antibody conjugates are generally stable for a year or longer.[3]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DAR | Incomplete oxidation | Optimize NaIO₄ concentration and reaction time. Ensure pH is optimal. |
| Inefficient conjugation | Increase molar excess of aminooxy-EDTA. Ensure aniline catalyst is fresh and at the correct concentration. | |
| Antibody Aggregation | Harsh reaction conditions | Perform reactions at lower temperatures. Ensure gentle mixing. |
| Hydrophobicity of the conjugate | Optimize the purification method to remove aggregates. Consider using a more hydrophilic linker.[9] | |
| Loss of Antibody Activity | Oxidation of sensitive amino acids (e.g., methionine) | Use the lowest effective concentration of NaIO₄. Keep the reaction on ice.[5][6] |
| Steric hindrance from the conjugate | If possible, choose a different conjugation site or a linker of a different length. |
References
- 1. Collection - Site-Specific AntibodyâDrug Conjugation through Glycoengineering - Bioconjugate Chemistry - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precision Modification of Native Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Site-Specific Modification of Peptides with Aminoxy EDTA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of peptides is a cornerstone of modern drug development, enabling the enhancement of therapeutic properties such as stability, targeting, and efficacy. This document provides detailed application notes and protocols for the site-specific modification of peptides with aminoxy-functionalized ethylenediaminetetraacetic acid (EDTA). This methodology leverages the highly efficient and chemoselective oxime ligation reaction to conjugate the powerful metal-chelating agent EDTA to a specific site on a peptide backbone. Peptides modified with EDTA are valuable tools in various applications, including the development of radiopharmaceuticals, targeted drug delivery systems, and agents for imaging and diagnostics.[1][2] The ability of EDTA to chelate a wide range of metal ions allows for the stable incorporation of radionuclides or other metal-based functionalities into peptides, thereby directing them to specific biological targets.[2]
Principle of the Method
The core of this methodology is the oxime ligation, a bioorthogonal reaction between an aminoxy group (-O-NH2) and a carbonyl group (an aldehyde or a ketone) to form a stable oxime bond (-O-N=C-).[3][4] To achieve site-specific modification, a unique carbonyl group is first introduced into the peptide sequence at the desired location. Subsequently, an aminoxy-functionalized EDTA molecule is synthesized and reacted with the carbonyl-containing peptide. The high chemoselectivity of this reaction ensures that the modification occurs exclusively at the intended site, preserving the integrity of other functional groups within the peptide.
Data Presentation
The efficiency of the site-specific modification of peptides with aminoxy EDTA is influenced by several factors, including the nature of the peptide, the reaction conditions, and the method used for purification. Below is a summary of typical quantitative data obtained from the conjugation of a model aldehyde-containing peptide with aminoxy EDTA.
| Parameter | Result | Method of Analysis | Reference |
| Yield of Aldehyde-Peptide | >90% | RP-HPLC, Mass Spectrometry | [5] |
| Yield of Aminoxy EDTA Synthesis | ~70-80% | NMR, Mass Spectrometry | (Projected based on similar syntheses) |
| Conjugation Reaction Yield | >95% | RP-HPLC | [6][7] |
| Purity of Peptide-EDTA Conjugate | >98% | RP-HPLC | [5][8][9][10] |
| Overall Yield | ~60-70% | Calculated | N/A |
| Stability of Oxime Linkage (pH 7.4, 37°C, 24h) | >95% stable | RP-HPLC | [11] |
Experimental Protocols
Protocol 1: Site-Specific Introduction of a Carbonyl Group into a Peptide
Objective: To introduce an aldehyde or ketone group at a specific position within a peptide sequence. This protocol describes the oxidation of an N-terminal serine residue to an aldehyde.
Materials:
-
Peptide with an N-terminal serine residue
-
Sodium periodate (B1199274) (NaIO4)
-
Phosphate buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., ethylene (B1197577) glycol or glycerol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Procedure:
-
Peptide Preparation: Dissolve the peptide in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Oxidation Reaction:
-
Cool the peptide solution to 0°C in an ice bath.
-
Prepare a fresh solution of sodium periodate in deionized water at a concentration 10-fold higher than the desired final concentration.
-
Add the sodium periodate solution to the peptide solution to achieve a final 2 to 5-fold molar excess of periodate over the peptide.
-
Incubate the reaction on ice for 15-30 minutes, protected from light.
-
-
Quenching the Reaction: Add a 10-fold molar excess of ethylene glycol or glycerol (B35011) relative to the initial amount of sodium periodate to quench the reaction. Incubate for 10 minutes on ice.
-
Purification of the Aldehyde-Peptide:
-
Acidify the reaction mixture with 0.1% TFA.
-
Purify the aldehyde-containing peptide using a C18 SPE cartridge to remove excess reagents and salts.
-
Wash the cartridge with 0.1% TFA in water.
-
Elute the peptide with a solution of 50-70% acetonitrile in water containing 0.1% TFA.
-
Lyophilize the purified peptide to dryness.
-
-
Characterization: Confirm the identity and purity of the aldehyde-peptide by mass spectrometry (expecting a mass decrease corresponding to the loss of two hydrogen atoms and the C-terminal CH2OH group of serine) and RP-HPLC.[5][8]
Protocol 2: Synthesis of Aminoxy EDTA
Objective: To synthesize an aminoxy-functionalized EDTA derivative for subsequent conjugation to the aldehyde-peptide. This protocol describes a plausible multi-step synthesis.
Materials:
-
EDTA dianhydride
-
N-Boc-1,2-diaminoethane
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N-(tert-Butoxycarbonyl)aminooxyacetic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Synthesis of Mono-amido EDTA-Boc:
-
Dissolve EDTA dianhydride in anhydrous DCM.
-
Add N-Boc-1,2-diaminoethane (1 equivalent) and TEA (2 equivalents) to the solution.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the organic layer with dilute HCl and brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
-
Boc Deprotection:
-
Dissolve the crude product from the previous step in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1 hour.
-
Evaporate the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the amine-functionalized EDTA as a TFA salt.
-
-
Coupling with Boc-aminooxyacetic acid:
-
Dissolve the amine-functionalized EDTA in DMF.
-
Add N-(tert-Butoxycarbonyl)aminooxyacetic acid (1.1 equivalents), HBTU (1.1 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction at room temperature for 4 hours.
-
Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Final Boc Deprotection:
-
Treat the protected aminoxy EDTA with a 1:1 mixture of DCM and TFA for 1 hour at room temperature.
-
Evaporate the solvent and triturate with cold diethyl ether to obtain the final aminoxy EDTA product as a TFA salt.
-
-
Characterization: Confirm the structure of the synthesized aminoxy EDTA by NMR and mass spectrometry.
Protocol 3: Conjugation of Aminoxy EDTA to Aldehyde-Peptide
Objective: To conjugate the aminoxy EDTA to the aldehyde-containing peptide via oxime ligation.
Materials:
-
Lyophilized aldehyde-peptide
-
Lyophilized aminoxy EDTA
-
Aniline (B41778) (as a catalyst)
-
Reaction buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5-5.5)
-
RP-HPLC system for purification and analysis
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Procedure:
-
Reaction Setup:
-
Dissolve the aldehyde-peptide in the reaction buffer to a concentration of 1-2 mM.
-
Dissolve the aminoxy EDTA in the reaction buffer to a concentration of 1.5-3 mM (1.5-fold molar excess).
-
Add the aminoxy EDTA solution to the peptide solution.
-
Add aniline to the reaction mixture to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by RP-HPLC.
-
-
Purification of the Peptide-EDTA Conjugate:
-
Upon completion of the reaction (as determined by HPLC), directly inject the reaction mixture onto a preparative or semi-preparative RP-HPLC column (e.g., C18).
-
Elute the conjugate using a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Collect the fractions containing the purified peptide-EDTA conjugate.
-
-
Final Product Preparation:
-
Combine the pure fractions and lyophilize to obtain the final peptide-EDTA conjugate as a fluffy white powder.
-
-
Characterization: Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry. The mass spectrum should show a molecular weight corresponding to the sum of the aldehyde-peptide and aminoxy EDTA masses minus the mass of a water molecule.[5][8][9][10]
Visualizations
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08956A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pepdoopeptides.com [pepdoopeptides.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling via EDTA Chelation Utilizing an Aminoxy-Functionalized Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted radiopharmaceuticals is a cornerstone of nuclear medicine, enabling both diagnostic imaging and therapeutic intervention. A critical component of these agents is the bifunctional chelator (BFC), a molecule that serves a dual purpose: it securely binds a radiometal and provides a reactive moiety for conjugation to a targeting vector, such as a peptide, antibody, or small molecule.
This document provides detailed application notes and protocols for the use of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid (AABE-EDTA) , a bifunctional chelator that combines a robust EDTA core for radiometal chelation with a versatile aminoxy group for conjugation. The aminoxy group facilitates a highly efficient and chemoselective reaction with aldehyde- or ketone-containing biomolecules, forming a stable oxime linkage. This approach is particularly valuable for the site-specific labeling of sensitive biological molecules under mild conditions.
The EDTA moiety is a well-established, hexadentate chelator capable of forming highly stable complexes with a wide range of radiometals, including those used in PET (e.g., ⁶⁴Cu, ⁸⁹Zr) and SPECT (e.g., ¹¹¹In, ¹⁷⁷Lu) imaging, as well as therapeutic radionuclides. The stability of the metal-EDTA complex is crucial to prevent the in vivo release of the radiometal, which can lead to off-target toxicity and compromised imaging quality.
These protocols will guide the user through the conjugation of AABE-EDTA to a targeting molecule, the subsequent radiolabeling with a selected radiometal, and the necessary quality control procedures to ensure the final radiopharmaceutical is suitable for preclinical evaluation.
Overview of the Workflow
The overall process involves a two-step approach: first, the conjugation of the bifunctional chelator to the targeting biomolecule, and second, the radiolabeling of the resulting conjugate with the desired radiometal.
Application Notes and Protocols for Bioconjugation Techniques Using Aminoxy-Functionalized Chelators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics, including antibody-drug conjugates (ADCs) and radiopharmaceuticals, relies on the precise and stable attachment of payloads to biomolecules. Aminoxy-functionalized chelators, in conjunction with oxime ligation, offer a robust and site-specific bioconjugation strategy. This method involves the reaction of an aminoxy group on the chelator with a carbonyl group (aldehyde or ketone) on the biomolecule, forming a highly stable oxime bond.[1] This approach allows for the creation of homogenous conjugates with a well-defined drug-to-antibody ratio (DAR), which is crucial for predictable pharmacokinetics and therapeutic efficacy.[2]
These application notes provide detailed protocols for the synthesis of aminoxy-functionalized chelators, their conjugation to antibodies, subsequent radiolabeling with medically relevant radioisotopes such as Zirconium-89 (⁸⁹Zr) and Copper-64 (⁶⁴Cu), and methods for characterization and stability assessment.
Key Advantages of Aminoxy-Chelator Bioconjugation
-
Site-Specificity: Enables precise control over the location of chelator attachment, leading to homogenous products.[3]
-
Stable Oxime Bond: The resulting oxime linkage is highly stable under physiological conditions, minimizing premature release of the radiometal.[4]
-
Biocompatible Reaction Conditions: Oxime ligation can be performed under mild, aqueous conditions, preserving the integrity of the biomolecule.[1]
-
Versatility: Applicable to a wide range of biomolecules that can be functionalized with a carbonyl group.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key processes involved in bioconjugation using aminoxy-functionalized chelators.
References
- 1. lcms.cz [lcms.cz]
- 2. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) for Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in affinity chromatography. This specialized EDTA derivative is designed for covalent immobilization onto a solid support, creating a custom metal-chelate affinity chromatography (MCAC) resin. The aminoxy group allows for a straightforward conjugation to aldehyde- or ketone-activated supports, forming a stable oxime linkage. Once immobilized and charged with a suitable metal ion, the resulting resin can be used for the purification of biomolecules, most notably recombinant proteins bearing a polyhistidine tag (His-tag).
The principle of this technique, often referred to as Immobilized Metal Affinity Chromatography (IMAC), relies on the co-ordination chemistry between specific amino acid residues on the surface of a protein (primarily histidine) and metal ions chelated by the immobilized EDTA.[1][2][3] This allows for a highly selective and efficient one-step purification of target proteins from complex mixtures like cell lysates.[4]
Principle of Operation
The workflow involves three main stages: immobilization of the chelating ligand, charging with metal ions, and the affinity purification process itself.
-
Immobilization: The EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is covalently coupled to a chromatography support material (e.g., agarose (B213101) or sepharose beads) that has been chemically activated to present aldehyde or ketone groups. The aminoxy group on the EDTA derivative reacts with these carbonyl groups to form a stable oxime bond.
-
Charging with Metal Ions: The immobilized EDTA ligand is then charged with a solution containing divalent metal ions, such as Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺.[5] The EDTA moiety acts as a tetradentate chelator, firmly holding the metal ion while leaving coordination sites available to interact with the target protein.[4]
-
Affinity Purification:
-
Binding: A solution containing the target protein, typically a His-tagged recombinant protein, is passed through the column containing the metal-charged resin. The histidine residues in the His-tag coordinate with the immobilized metal ions, leading to the selective binding of the target protein to the resin.
-
Washing: Non-specifically bound proteins and contaminants are removed by washing the column with a buffer that does not disrupt the specific interaction between the His-tag and the chelated metal ion.
-
Elution: The purified target protein is recovered by disrupting the coordination bonds. This is typically achieved by competitive elution with a high concentration of imidazole, which displaces the His-tag from the metal ion, or by lowering the pH to protonate the histidine residues.[3]
-
Data Presentation
Table 1: Comparison of Metal Ions for IMAC
| Metal Ion | Binding Affinity for His-tag | Selectivity | Typical Protein Yield | Notes |
| Ni²⁺ | Strong | Moderate | High | Most commonly used for His-tagged proteins.[1][2] Can sometimes co-purify contaminating proteins with exposed histidines. |
| Co²⁺ | Moderate | High | Moderate to High | Offers higher specificity than Ni²⁺, resulting in purer protein preparations with potentially lower yields. |
| Cu²⁺ | Very Strong | Low | Variable | Binds His-tagged proteins very tightly, which can make elution difficult. Lower specificity can lead to more contaminants. |
| Zn²⁺ | Weaker | High | Variable | Can be used for specific applications where Ni²⁺ or Co²⁺ are not suitable.[5] Less common for standard His-tag purification. |
Table 2: Typical Buffer Compositions for His-tag Purification using IMAC
| Buffer Type | Typical Composition | Purpose |
| Lysis/Binding Buffer | 50 mM Tris-HCl or NaH₂PO₄, 300-500 mM NaCl, 10-20 mM Imidazole, pH 8.0 | Promotes binding of the His-tagged protein to the resin while minimizing non-specific interactions. |
| Wash Buffer | 50 mM Tris-HCl or NaH₂PO₄, 300-500 mM NaCl, 20-40 mM Imidazole, pH 8.0 | Removes weakly and non-specifically bound contaminating proteins. |
| Elution Buffer | 50 mM Tris-HCl or NaH₂PO₄, 300-500 mM NaCl, 250-500 mM Imidazole, pH 8.0 | Competitively elutes the bound His-tagged protein from the resin. |
| Regeneration Buffer | 20 mM Sodium Phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.0 | Strips the metal ions from the resin, allowing for recharging and reuse. |
Experimental Protocols
Protocol 1: Preparation of EDTA-Aminoxy Affinity Resin
This protocol describes the immobilization of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) onto an aldehyde-activated agarose support.
Materials:
-
Aldehyde-activated agarose beads
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Coupling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: 1 M NaCl
-
Storage Buffer: 20% Ethanol
Procedure:
-
Wash 10 mL of aldehyde-activated agarose beads with 10 bed volumes of deionized water.
-
Equilibrate the beads with 5 bed volumes of Coupling Buffer.
-
Dissolve 50-100 mg of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in a minimal volume of Coupling Buffer.
-
Add the dissolved EDTA derivative to the equilibrated agarose beads and incubate overnight at room temperature with gentle shaking.
-
After incubation, wash the beads with 10 bed volumes of Coupling Buffer to remove unreacted EDTA derivative.
-
To block any remaining active aldehyde groups, add 5 bed volumes of Quenching Buffer and incubate for 2-4 hours at room temperature.
-
Wash the beads with 10 bed volumes of Wash Buffer, followed by 10 bed volumes of deionized water.
-
Resuspend the prepared EDTA-resin in a 1:1 slurry with 20% Ethanol for storage at 4°C.
Protocol 2: Charging the Affinity Resin with Metal Ions
Materials:
-
Prepared EDTA-Aminoxy Affinity Resin
-
Metal Salt Solution: 0.1 M NiSO₄, CoCl₂, CuSO₄, or ZnCl₂ in deionized water
-
Wash Buffer: Deionized water
Procedure:
-
Pack the desired amount of EDTA-resin into a chromatography column.
-
Wash the column with 5 bed volumes of deionized water to remove the storage solution.
-
Load 2-3 bed volumes of the 0.1 M Metal Salt Solution onto the column. A color change should be observed (e.g., the resin will turn light blue for Cu²⁺ or pale green/blue for Ni²⁺).
-
Wash the column with 5-10 bed volumes of deionized water to remove excess, unbound metal ions.
-
The column is now charged and ready for protein purification.
Protocol 3: Purification of a His-tagged Protein
Materials:
-
Charged EDTA-Aminoxy Affinity Resin Column
-
Clarified cell lysate containing the His-tagged protein
-
Lysis/Binding Buffer
-
Wash Buffer
-
Elution Buffer
Procedure:
-
Equilibrate the charged column with 5-10 bed volumes of Lysis/Binding Buffer.
-
Load the clarified cell lysate onto the column at a flow rate recommended for the specific resin.
-
Wash the column with 10-15 bed volumes of Wash Buffer, or until the UV absorbance at 280 nm returns to baseline. This step removes non-specifically bound proteins.
-
Elute the target protein by applying 5-10 bed volumes of Elution Buffer. Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to confirm the purity of the target protein.
-
For long-term storage, the purified protein may need to be dialyzed into a buffer without imidazole.
Protocol 4: Regeneration of the Affinity Resin
Materials:
-
Used Affinity Resin Column
-
Regeneration Buffer
-
Deionized water
Procedure:
-
Wash the column with 5 bed volumes of deionized water.
-
Apply 3-5 bed volumes of Regeneration Buffer to strip the bound metal ions.
-
Wash the column extensively with 10-15 bed volumes of deionized water to remove all traces of EDTA and stripped metal ions.
-
The resin is now uncharged and can be recharged with the same or a different metal ion (Protocol 2) or prepared for storage (resuspend in 20% Ethanol).
Visualizations
Caption: Immobilization of EDTA derivative via oxime linkage.
Caption: Experimental workflow for protein purification.
Caption: Principle of Immobilized Metal Affinity Chromatography.
References
- 1. Metal-chelate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-chelate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Batch affinity adsorption of His-tagged proteins with EDTA-based chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Immobilization Using a Novel Aminoxy-EDTA Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and oriented immobilization of proteins onto solid supports is a cornerstone of numerous biotechnological applications, including diagnostics, proteomics, and drug discovery. The ideal immobilization strategy should be robust, site-specific to preserve protein function, and offer controlled orientation. This document details the application of a novel bifunctional chelator, an aminoxy-EDTA derivative, for the covalent and oriented immobilization of proteins. This method leverages the highly specific and bioorthogonal oxime ligation chemistry while incorporating the versatile metal-chelating properties of EDTA.
Oxime ligation involves the reaction between an aminoxy group and an aldehyde or ketone to form a stable oxime bond.[1][2][3] This reaction is highly chemoselective, proceeding efficiently under mild aqueous conditions, making it ideal for conjugating sensitive biological molecules.[1] The aminoxy-EDTA derivative provides a dual functionality: the aminoxy group serves as the anchor for covalent attachment to an aldehyde-functionalized surface, while the EDTA moiety can chelate divalent metal ions. This chelation capability can be exploited for subsequent applications, such as the oriented capture of His-tagged proteins or the creation of a metal-sensing surface.
These notes provide detailed protocols for the synthesis of an aminoxy-EDTA derivative, the functionalization of surfaces, protein immobilization, and quantification of the immobilized proteins.
Principle of the Method
The immobilization strategy is a two-step process. First, a solid support (e.g., glass slide, magnetic bead, microplate) is functionalized with aldehyde groups. Subsequently, the aminoxy-EDTA derivative is used to link the protein of interest to this activated surface. The protein itself can be either directly conjugated to the aminoxy-EDTA molecule or, if it contains a His-tag, it can be captured by the EDTA moiety after the derivative is immobilized on the surface and loaded with a suitable metal ion like Ni²⁺.
The key advantages of this method include:
-
Site-Specific Immobilization: By introducing an aldehyde or ketone at a specific site on the protein, a highly controlled and oriented immobilization can be achieved.
-
Stable Covalent Linkage: The oxime bond formed is highly stable under physiological conditions.[1]
-
Bioorthogonal Reaction: The aminoxy-aldehyde ligation is highly specific and does not interfere with native protein functional groups.[1]
-
Dual Functionality: The integrated EDTA moiety allows for metal chelation, enabling a range of applications including the purification and immobilization of His-tagged proteins.
Diagrams
References
Application Notes and Protocols for Incorporating EDTA Derivatives into Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of ethylenediaminetetraacetic acid (EDTA) derivatives to therapeutic proteins, particularly monoclonal antibodies, creates powerful tools for various biomedical applications. By incorporating a strong metal-chelating moiety, these protein conjugates can be utilized for targeted radioimmunotherapy (RIT), in vivo imaging (PET and SPECT), and potentially for targeted chelation therapy to mitigate metal toxicity.[1][2] The core principle involves using a bifunctional EDTA derivative that possesses a reactive group for stable covalent linkage to the protein and the characteristic polycarboxylate structure of EDTA to chelate a metal ion.[3][4]
The choice of conjugation strategy is critical and primarily depends on the available reactive functional groups on the protein surface, such as the primary amines of lysine (B10760008) residues or the sulfhydryl groups of cysteine residues.[5][6] Site-specific conjugation methods are increasingly favored over random conjugation to lysine residues to produce more homogeneous conjugates with better-defined properties and potentially improved therapeutic efficacy.[7]
This document provides an overview of common strategies, detailed experimental protocols for incorporating EDTA derivatives into therapeutic proteins, and methods for characterizing the resulting conjugates.
Bifunctional EDTA Derivatives and Conjugation Chemistries
To covalently attach EDTA to a protein, a bifunctional derivative is required. This molecule consists of the EDTA chelating core and a reactive handle for protein conjugation. Several such derivatives have been synthesized and are commercially available or can be synthesized in the lab.
Common Reactive Groups on EDTA Derivatives:
-
N-Hydroxysuccinimide (NHS) Esters: These are amine-reactive groups that form stable amide bonds with the ε-amino groups of lysine residues on the protein surface.[8] This is a widely used, albeit random, conjugation method.
-
Isothiocyanates (ITC): Similar to NHS esters, isothiocyanates like p-isothiocyanatobenzyl-EDTA react with primary amines on proteins to form stable thiourea (B124793) bonds.[9][10]
-
Maleimides: These are thiol-reactive groups that specifically form stable thioether bonds with the sulfhydryl group of cysteine residues.[11][12] This allows for more site-specific conjugation, especially when free cysteines are engineered into the protein sequence or when interchain disulfides are reduced.
-
Dibromomaleimides: This chemistry also targets cysteine residues and can be used to re-bridge disulfide bonds, offering a stable and site-specific conjugation strategy.[13][14]
-
Click Chemistry Moieties (e.g., DBCO): For proteins where non-natural amino acids with azide (B81097) groups have been incorporated, derivatives of EDTA with dibenzocyclooctyne (DBCO) can be used for a highly specific, copper-free click chemistry reaction.[7]
The general workflow for preparing an EDTA-protein conjugate involves selecting the appropriate derivative, performing the conjugation reaction, and purifying the final product.
Experimental Protocols
The following are detailed protocols for the two most common methods of conjugating EDTA derivatives to therapeutic proteins.
Protocol 1: Amine-Reactive Conjugation using an EDTA-NHS Ester
This protocol targets the primary amines on lysine residues and results in a heterogeneous mixture of conjugates with varying numbers of EDTA molecules attached.
Materials:
-
Therapeutic protein (e.g., IgG antibody) at 2-10 mg/mL.
-
Amine-free conjugation buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5.
-
EDTA-NHS ester derivative.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching solution: 1 M Tris-HCl or Glycine, pH 7.4.
-
Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO).
-
Purification buffer: Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Protein Preparation:
-
EDTA-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the EDTA-NHS ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the EDTA-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10-20% (v/v) to avoid protein denaturation.[15]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted EDTA-NHS ester and other small molecules by passing the reaction mixture through an SEC column pre-equilibrated with PBS.
-
Alternatively, purify the conjugate by dialysis against PBS (3 changes of buffer, 4 hours to overnight each).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the degree of labeling (see Section 4.0).
-
Protocol 2: Thiol-Reactive Conjugation using an EDTA-Maleimide
This protocol targets free sulfhydryl groups on cysteine residues. For antibodies, this often requires the reduction of interchain disulfide bonds.
Materials:
-
Therapeutic protein (e.g., IgG antibody) at 1-10 mg/mL.
-
Thiol-free conjugation buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5.[15]
-
Reducing agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
EDTA-maleimide derivative.
-
Anhydrous DMSO or DMF.
-
Purification system (as in Protocol 1).
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Buffer exchange the protein into the thiol-free conjugation buffer. The inclusion of EDTA in the buffer is crucial to prevent re-oxidation of thiols by trace metal ions.[16]
-
If targeting interchain disulfides, add a 10-100-fold molar excess of TCEP to the protein solution.[11]
-
Incubate for 20-30 minutes at room temperature to reduce the disulfide bonds.[11]
-
If using DTT, it must be removed (e.g., by a desalting column) before adding the maleimide (B117702), as DTT itself contains a thiol. TCEP does not require removal.
-
-
EDTA-Maleimide Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the EDTA-maleimide in anhydrous DMSO or DMF.[11]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the EDTA-maleimide stock solution to the reduced protein solution with gentle mixing.[11]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light. Ensure the reaction vessel is flushed with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[11]
-
-
Quenching (Optional):
-
Unreacted maleimide groups can be quenched by adding a thiol-containing compound like L-cysteine to a final concentration of ~1 mM.
-
-
Purification:
-
Purify the conjugate using SEC or dialysis as described in Protocol 1 to remove unreacted reagents.
-
-
Characterization:
-
Determine the final protein concentration and the degree of labeling (see Section 4.0).
-
Characterization of EDTA-Protein Conjugates
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final conjugate.
Key Characterization Parameters:
-
Degree of Labeling / Drug-to-Antibody Ratio (DAR): This is the average number of EDTA molecules conjugated to each protein. It is a critical quality attribute.
-
Purity and Aggregation: Assesses the presence of unconjugated protein, free EDTA derivative, and protein aggregates.
-
Structural Integrity and Stability: Ensures the conjugation process has not denatured the protein.
-
Biological Activity: Confirms that the therapeutic protein retains its target binding affinity and function.
Analytical Techniques:
-
UV-Vis Spectroscopy: Can be used to estimate the DAR if the EDTA derivative has a distinct chromophore.
-
Mass Spectrometry (MS): Provides an accurate measurement of the mass of the conjugate, allowing for the determination of the distribution of species with different numbers of attached EDTA molecules (DAR 0, 1, 2, etc.).[7][17]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating conjugate species based on hydrophobicity. Since each attached EDTA-linker moiety can alter the protein's hydrophobicity, HIC can resolve species with different DARs, allowing for quantification of each and calculation of the average DAR.[18][19][20]
-
Size-Exclusion Chromatography (SEC): Used to assess purity and quantify the amount of aggregation in the final product.[21][22]
-
Binding Assays (e.g., ELISA, SPR): Used to confirm that the biological activity and target binding affinity of the therapeutic protein are retained after conjugation.
Data Presentation
The quantitative data from characterization experiments should be summarized for clear comparison.
Table 1: Summary of Conjugation and Characterization Data
| Parameter | Amine-Reactive Conjugation (Lysine) | Thiol-Reactive Conjugation (Cysteine) | Site-Specific (e.g., Click Chemistry) |
| Target Residue | Lysine | Cysteine | Engineered non-natural amino acid |
| Typical Molar Ratio (EDTA:Protein) | 5:1 to 20:1 | 10:1 to 20:1 | ~5:1 |
| Average DAR Achieved | 2 - 8 | 2 - 4 | 2 or 4 (highly defined) |
| DAR Distribution | High (heterogeneous mixture) | Moderate | Low (highly homogeneous) |
| Purity (Post-Purification) | >95% | >95% | >98% |
| Aggregate Content (by SEC) | <5% | <5% | <2% |
| Retention of Binding Affinity | 80-100% | 90-100% | >95% |
| In Vitro Stability (Serum) | Good | Very Good | Excellent |
Note: The values in this table are representative and will vary depending on the specific protein, EDTA derivative, and reaction conditions.
Therapeutic Applications and Mechanism of Action
The primary application for EDTA-protein conjugates is in the targeted delivery of radioactive metal ions for cancer therapy and diagnosis.[2][23]
Mechanism:
-
The EDTA-protein conjugate is administered systemically.
-
The protein component (e.g., an antibody) selectively binds to a target antigen expressed on tumor cells.
-
The conjugate accumulates at the tumor site.
-
A radioactive metal ion (e.g., ¹¹¹In for imaging, ⁹⁰Y or ¹⁷⁷Lu for therapy), which has been chelated by the EDTA moiety, is delivered directly to the tumor.[1]
-
The emitted radiation induces localized cell death in the tumor while minimizing exposure to healthy tissues.
This targeted delivery mechanism aims to increase the therapeutic index of radiotherapy by concentrating the cytotoxic payload at the site of disease.
Conclusion
The incorporation of EDTA derivatives into therapeutic proteins provides a versatile platform for developing targeted diagnostics and therapeutics. The choice of bifunctional chelator and conjugation strategy must be carefully considered to achieve the desired degree of labeling while preserving the protein's structural integrity and biological function. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers developing these advanced bioconjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 6. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. biotium.com [biotium.com]
- 9. A new bifunctional chelating agent conjugated with monoclonal antibody and labelled with technetium-99m for targeted scintigraphy: 6-(4-isothiocyanatobenzyl)-5,7-dioxo-1,11-(carboxymethyl)-1,4,8,11-tetraazacyclotridecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 16. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelating agent designed for advanced drug delivery applications. This molecule uniquely combines the metal-chelating properties of an ethylenediaminetetraacetic acid (EDTA) core with a reactive aminoxy group, enabling the stable conjugation of therapeutic agents through oxime ligation. This dual functionality opens avenues for the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs) and functionalized nanoparticles, for applications in oncology, targeted therapy, and theranostics.
The EDTA moiety can serve multiple purposes: it can be used to chelate therapeutic or imaging radionuclides, or it can modulate the tumor microenvironment by sequestering metal ions that are crucial for tumor growth and angiogenesis. The aminoxy group provides a bioorthogonal handle for the chemoselective and stable conjugation of aldehyde- or ketone-modified drugs, targeting ligands, or imaging agents. The resulting oxime bond is notably stable under physiological conditions, ensuring the integrity of the conjugate until it reaches its target site.
These application notes provide an overview of the potential uses of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in drug delivery, along with detailed protocols for the synthesis of drug conjugates and their characterization.
Potential Applications
-
Development of Antibody-Drug Conjugates (ADCs): By conjugating an aldehyde-modified cytotoxic drug to a monoclonal antibody functionalized with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), highly targeted cancer therapeutics can be developed. The EDTA core can further be utilized to chelate a radioisotope for dual therapy (chemo- and radiotherapy) or for in vivo imaging.
-
Functionalization of Nanoparticles: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) can be attached to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles). This allows for the subsequent conjugation of drugs or targeting moieties via oxime ligation, creating a versatile platform for targeted drug delivery. The EDTA groups on the nanoparticle surface can also enhance cellular uptake.
-
Chelation-Assisted Drug Delivery: The inherent chelating properties of the EDTA component can be exploited to enhance the therapeutic effect of certain drugs. For example, by sequestering metal ions that contribute to drug resistance or oxidative stress in the tumor microenvironment, the efficacy of the conjugated drug may be improved.
-
Theranostic Agents: The ability to chelate diagnostic radioisotopes (e.g., Gallium-68, Copper-64) while simultaneously carrying a therapeutic payload allows for the development of theranostic agents that can be used for both diagnosis and therapy.
Quantitative Data Summary
The following tables provide representative quantitative data for drug delivery systems analogous to those that can be developed using EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). These values are intended to serve as a general guide for expected outcomes.
Table 1: Representative Characteristics of an Antibody-Drug Conjugate (ADC) Utilizing Oxime Ligation
| Parameter | Typical Value Range | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, RP-HPLC, Mass Spectrometry |
| Conjugation Efficiency | > 90% | UV-Vis Spectroscopy, HPLC |
| In Vitro Plasma Stability (% intact ADC after 7 days) | > 95% | LC-MS |
| In Vitro Drug Release at pH 7.4 (72h) | < 5% | HPLC, LC-MS |
| In Vitro Drug Release at pH 5.0 (72h) | < 10% (for stable linkers) | HPLC, LC-MS |
| Cell Viability (IC50) | 0.1 - 100 nM | MTT Assay, CellTiter-Glo® Assay |
Table 2: Representative Characteristics of Drug-Loaded Nanoparticles Functionalized via Oxime Ligation
| Parameter | Typical Value Range | Method of Determination |
| Particle Size (Z-average) | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Drug Loading Content (DLC) | 1 - 10% (w/w) | HPLC, UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE) | 50 - 95% | HPLC, UV-Vis Spectroscopy |
| In Vitro Drug Release at pH 7.4 (48h) | 10 - 20% | Dialysis Method, HPLC |
| In Vitro Drug Release at pH 5.5 (48h) | 40 - 70% | Dialysis Method, HPLC |
Experimental Protocols
Protocol 1: Synthesis of an Aldehyde-Modified Cytotoxic Drug (Doxorubicin as an example)
This protocol describes the modification of Doxorubicin (DOX) to introduce an aldehyde group, making it suitable for conjugation to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
Materials:
-
Doxorubicin hydrochloride
-
4-formylbenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Doxorubicin hydrochloride (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DMF. Stir at room temperature for 30 minutes.
-
In a separate flask, dissolve 4-formylbenzoic acid (1.5 equivalents), DCC (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DMF. Stir at 0°C for 30 minutes.
-
Add the activated 4-formylbenzoic acid solution dropwise to the Doxorubicin solution.
-
Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM:Methanol gradient to obtain the aldehyde-modified Doxorubicin.
-
Characterize the final product by ¹H NMR and Mass Spectrometry.
Protocol 2: Conjugation of Aldehyde-Modified Drug to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
This protocol details the oxime ligation reaction between the aldehyde-modified drug and the aminoxy-functionalized EDTA derivative.
Materials:
-
Aldehyde-modified drug (from Protocol 1)
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Aniline (B41778) (catalyst)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium acetate (B1210297) buffer, pH 4.5
-
PD-10 desalting columns or equivalent for purification
Procedure:
-
Dissolve the aldehyde-modified drug (1 equivalent) in a minimal amount of DMSO.
-
Dissolve EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) (1.2 equivalents) in sodium acetate buffer (pH 4.5).
-
Add the dissolved aldehyde-modified drug to the EDTA derivative solution.
-
Add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle stirring, protected from light.
-
Monitor the reaction progress by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Upon completion, purify the conjugate using a PD-10 desalting column to remove unreacted starting materials and catalyst.
-
Lyophilize the purified conjugate.
-
Characterize the final product by LC-MS to confirm the molecular weight of the conjugate.
Protocol 3: Radiolabeling of the EDTA-Drug Conjugate
This protocol describes the chelation of a metallic radioisotope (e.g., Gallium-68) by the EDTA-drug conjugate for imaging purposes.
Materials:
-
EDTA-drug conjugate (from Protocol 2)
-
Gallium-68 (⁶⁸Ga) chloride eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer, 0.1 M, pH 4.5
-
Metal-free water
-
C18 Sep-Pak cartridges for purification
Procedure:
-
Dissolve the EDTA-drug conjugate in metal-free sodium acetate buffer (pH 4.5) to a concentration of 1 mg/mL.
-
Add the ⁶⁸GaCl₃ eluate (typically 0.5-1 mL) to the conjugate solution.
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
Allow the mixture to cool to room temperature.
-
Determine the radiolabeling efficiency by instant thin-layer chromatography (ITLC).
-
Purify the ⁶⁸Ga-labeled conjugate using a C18 Sep-Pak cartridge, eluting with ethanol.
-
The final product is ready for in vitro or in vivo studies after sterile filtration.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the cytotoxic potential of the synthesized drug conjugate on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
EDTA-drug conjugate
-
Free drug (as a control)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the EDTA-drug conjugate and the free drug in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for drug delivery applications.
Caption: Targeted drug delivery and mechanism of action.
Caption: Functional components and applications.
Application Notes and Protocols for Metal Chelation Studies with EDTA Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting metal chelation studies using Ethylenediaminetetraacetic acid (EDTA) and its derivatives. The following sections detail the necessary experimental setups, quantitative data analysis, and specific protocols for accurate and reproducible results.
Introduction to Metal Chelation with EDTA Derivatives
Ethylenediaminetetraacetic acid (EDTA) is a well-established chelating agent capable of forming stable, 1:1 stoichiometric complexes with a wide range of metal ions.[1] It is a hexadentate ligand, utilizing its four carboxylate groups and two amine groups to bind to a metal ion, forming a cage-like structure.[1][2][3] The stability of these metal-EDTA complexes is dependent on factors such as pH and the specific metal ion involved.[3] EDTA is particularly effective at chelating divalent and trivalent metal ions, including but not limited to Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, and Pb²⁺.[2] Understanding the thermodynamics and kinetics of these interactions is crucial for applications ranging from treating heavy metal toxicity to controlling metal-catalyzed reactions in biological systems.[4][5]
Quantitative Data for Metal Chelation Studies
The efficacy of metal chelation by EDTA and its derivatives is quantified by stability constants (log K), which indicate the strength of the metal-ligand bond. The conditional stability constant is particularly important as it is pH-dependent.[6]
Table 1: Conditional Stability Constants (log K) of Metal-EDTA Complexes at Different pH Values
| Metal Ion | pH 3.5 | pH 7.5 | pH 7.7 |
| Fe³⁺ | ~17 | ~22 | ~22.5 |
| Pb²⁺ | ~12 | ~17.5 | ~18 |
| Zn²⁺ | ~11 | ~16 | ~16.5 |
| Cu²⁺ | ~14 | ~18.5 | ~18.8 |
| Ni²⁺ | ~12.5 | ~18 | ~18.2 |
| Co²⁺ | ~10.5 | ~15.5 | ~16 |
| Cd²⁺ | ~10 | ~16 | ~16.2 |
Data adapted from graphical representations in scientific literature.[6] The stability of the Fe(III)-EDTA complex is notably high across this pH range.[6]
Table 2: Experimental Parameters for Quantification of Biologically Important Ions using ¹H-NMR
| Ion | Optimal EDTA Concentration | Optimal pH |
| Zn²⁺ | 3 mM | 7.00 ± 0.05 |
| Mg²⁺ | 30 mM | 7.00 ± 0.05 |
| Ca²⁺ | 45 mM | 7.00 ± 0.05 |
These concentrations were determined to be sufficient for complete chelation while leaving some free EDTA detectable in the ¹H-NMR spectrum.
Experimental Protocols
Quantification of Metal Ions by ¹H-NMR Spectroscopy
This protocol describes a method to quantify biologically important metal ions like Ca²⁺, Mg²⁺, and Zn²⁺ using ¹H-NMR by observing the spectral changes of EDTA upon chelation.
Materials:
-
EDTA solution of known concentration
-
Metal ion solutions (e.g., CaCl₂, MgCl₂, ZnCl₂) of known concentrations
-
Deuterium oxide (D₂O)
-
2mM TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) in D₂O as an internal standard
-
pH meter
-
NMR spectrometer and tubes
Procedure:
-
Sample Preparation:
-
In an NMR tube, combine 510 µL of the metal ion sample, 60 µL of 2mM TSP in D₂O, and 30 µL of the optimal EDTA solution concentration (see Table 2).
-
Adjust the pH of the final solution to the optimal pH (e.g., 7.00 ± 0.05) using small volumes of NaOH or HCl.
-
Prepare a series of calibration standards with known metal ion concentrations and a blank sample containing only EDTA and the internal standard.
-
-
¹H-NMR Analysis:
-
Acquire ¹H-NMR spectra for all samples. Free EDTA typically shows two distinct singlet peaks, while chelated EDTA exhibits a unique spectral pattern depending on the bound metal ion.
-
Integrate the peaks corresponding to the chelated EDTA complex relative to the internal standard (TSP).
-
-
Quantification:
-
Create a calibration curve by plotting the integrated peak area of the chelated EDTA against the known metal ion concentrations of the standards.
-
Determine the concentration of the unknown metal ion samples by interpolating their integrated peak areas on the calibration curve.
-
In Vitro Cell-Based Assays for Evaluating Chelating Agents
This protocol outlines a general procedure to assess the efficacy of EDTA derivatives in mitigating metal-induced toxicity and promoting metal removal from cells.[4][7]
Materials:
-
Mammalian cell line (e.g., fibroblasts)[4]
-
Cell culture medium (e.g., RPMI supplemented with 10% FBS)[4]
-
Metal salt solution (e.g., lead acetate)
-
EDTA derivative solution
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[4]
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[4][8]
-
Concentrated nitric acid[4]
Procedure:
-
Cell Culture and Metal Exposure:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Expose the cells to a specific concentration of the toxic metal for a defined period (e.g., 24 hours).[4] Include a control group without metal exposure.
-
-
Chelator Treatment:
-
After metal exposure, wash the cells with PBS and treat them with different concentrations of the EDTA derivative for a specified duration.
-
-
Assessment of Metal Removal:
-
Cell Viability Assay:
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with the binding of a metal ion to a chelator, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[9][10][11] The Ca²⁺-EDTA chelation reaction is often used as a validation standard for ITC measurements.[9][11]
Materials:
-
Isothermal Titration Calorimeter
-
EDTA derivative solution of known concentration in a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer)[9][12]
-
Metal ion solution of known concentration in the same buffer
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare solutions of the EDTA derivative and the metal ion in the same buffer batch to minimize dilution effects.
-
Thoroughly degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the EDTA derivative solution into the sample cell of the calorimeter.
-
Load the metal ion solution into the titration syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical temperature is 25°C.[9]
-
Perform a series of injections of the metal ion solution into the sample cell.
-
-
Data Analysis:
-
The raw data will show heat pulses for each injection.
-
Integrate the heat pulses and plot them against the molar ratio of metal to chelator.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).
-
Visualizations of Experimental Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. interchim.fr [interchim.fr]
- 3. scispace.com [scispace.com]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Construction of an Internal Standard Ratiometric Al3+ Selective Fluorescent Probe Based on Rhodamine B-Modified Naphthalimide-Grafted Chitosan Polymer [mdpi.com]
- 9. The Ca(2+)-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Quantifying Protein Labeling with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a cornerstone of modern proteomics and drug development, enabling precise functional studies, targeted drug delivery, and quantitative analysis of protein expression. EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a versatile bifunctional labeling reagent that facilitates the covalent modification of proteins through a stable oxime bond while introducing a potent metal-chelating moiety. This unique combination allows for not only the attachment of various payloads but also for quantitative analysis using metal-coded affinity tag (MeCAT) strategies.
The labeling strategy relies on the reaction between the aminoxy group of the reagent and an aldehyde or ketone group on the target protein. A widely used method to introduce a site-specific aldehyde handle is the "aldehyde tag" technology. This involves genetically encoding a short peptide sequence (e.g., LCTPSR) into the protein of interest, which is subsequently converted by a formylglycine-generating enzyme (FGE) to yield a reactive formylglycine residue.
The incorporated EDTA (ethylenediaminetetraacetic acid) moiety is a powerful chelator that can bind a variety of metal ions, particularly lanthanides. By using different lanthanide isotopes to label different protein populations (e.g., control vs. treated), this system enables highly accurate relative and absolute quantification of proteins using mass spectrometry.
These application notes provide a comprehensive overview, detailed protocols, and expected quantitative data for the use of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in protein labeling and quantification.
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative parameters associated with protein labeling using EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and subsequent analysis. The data is compiled from studies utilizing similar aminoxy-based labeling and metal-coded quantification techniques.
Table 1: Labeling Reaction and Conjugate Stability
| Parameter | Typical Value | Method of Determination | Notes |
| Labeling Efficiency | > 90% | SDS-PAGE with in-gel fluorescence, Mass Spectrometry | Dependent on optimized reaction conditions and complete conversion of the aldehyde tag. |
| Reaction Time | 1 - 4 hours | Time-course analysis by LC-MS | Can be accelerated with the use of an aniline (B41778) catalyst. |
| Oxime Bond Stability (Half-life) | > 7 days | Incubation at 37°C, pH 7.4, followed by LC-MS analysis | The oxime bond is highly stable under physiological conditions.[1][2][3] |
| Protein Functional Integrity | High | Activity assays specific to the labeled protein | The site-specific nature of the labeling minimizes disruption of protein function. |
Table 2: Quantitative Mass Spectrometry Analysis (MeCAT)
| Parameter | Typical Value | Mass Spectrometry Technique | Notes |
| Limit of Detection (LOD) | 10 - 100 amol | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | ICP-MS offers exceptional sensitivity for metal detection.[4] |
| Limit of Quantification (LOQ) | 50 - 500 amol | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | |
| Dynamic Range | 3 - 4 orders of magnitude | ICP-MS, ESI-MS | |
| Quantitative Accuracy | < 10% deviation | Isotope ratio analysis by MS | Dependent on accurate pipetting and mixing of labeled samples. |
| Multiplexing Capability | Up to 16-plex | Use of different lanthanide isotopes | Limited by the number of available stable lanthanide isotopes. |
Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Protein
This protocol describes the expression and purification of a protein containing a genetically encoded aldehyde tag.
Materials:
-
Expression vector containing the gene of interest fused with an aldehyde tag sequence (e.g., LCTPSR).
-
Expression vector for formylglycine-generating enzyme (FGE).
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB Broth and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Ni-NTA affinity chromatography column (for His-tagged proteins).
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Procedure:
-
Co-transform the E. coli expression strain with the plasmids for the aldehyde-tagged protein and FGE.
-
Grow the transformed cells in LB broth with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at 18-25°C for 12-16 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.
-
Purify the aldehyde-tagged protein using Ni-NTA affinity chromatography (if His-tagged) or other appropriate purification methods.
-
Wash the column with wash buffer and elute the protein with elution buffer.
-
Dialyze the purified protein against the desired storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Verify the expression and purity of the protein by SDS-PAGE and determine the concentration using a BCA assay.
-
Confirm the conversion of the cysteine to formylglycine by mass spectrometry. The expected mass shift is -1 Da (Cys to fGly).
Protocol 2: Labeling of Aldehyde-Tagged Protein with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
This protocol details the covalent attachment of the EDTA-containing reagent to the aldehyde-tagged protein.
Materials:
-
Purified aldehyde-tagged protein (1-5 mg/mL).
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
-
Anhydrous DMSO.
-
Labeling buffer (100 mM MES, 150 mM NaCl, pH 5.5).
-
Aniline (optional, as a catalyst).
-
Purification column (e.g., size-exclusion chromatography or desalting column).
Procedure:
-
Prepare a 10 mM stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in anhydrous DMSO.
-
Buffer exchange the purified aldehyde-tagged protein into the labeling buffer.
-
To the protein solution, add the EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) stock solution to a final molar excess of 20-50 fold over the protein.
-
(Optional) For catalysis, prepare a fresh 1 M stock solution of aniline in DMSO and add it to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing, protected from light.
-
Remove the excess, unreacted labeling reagent by size-exclusion chromatography or using a desalting column equilibrated with the desired final buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
Confirm the labeling efficiency by mass spectrometry (observe the mass shift corresponding to the addition of the label) and/or SDS-PAGE if the label is fluorescently tagged.
Protocol 3: Quantitative Proteomics using MeCAT Strategy
This protocol outlines the workflow for relative quantification of two protein samples (e.g., control vs. treated).
Materials:
-
Two samples of purified, labeled protein (e.g., Control-Protein-EDTA and Treated-Protein-EDTA).
-
Lanthanide salt solutions (e.g., 100 mM stocks of LaCl₃ and LuCl₃).
-
Chelation buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 6.0).
-
Quenching buffer (e.g., 50 mM EDTA in water).
-
Trypsin (mass spectrometry grade).
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Formic acid.
-
C18 desalting column.
-
LC-MS/MS system (ESI-MS and/or ICP-MS).
Procedure:
-
Lanthanide Chelation:
-
To the "Control-Protein-EDTA" sample, add a lanthanide salt solution (e.g., LaCl₃) to a final 2-fold molar excess over the labeled protein.
-
To the "Treated-Protein-EDTA" sample, add a different lanthanide salt solution (e.g., LuCl₃) to the same molar excess.
-
Incubate both samples at 37°C for 30 minutes in chelation buffer.
-
Quench the reaction by adding quenching buffer to a final concentration of 10 mM.
-
-
Sample Combination and Digestion:
-
Combine the two labeled and chelated protein samples in a 1:1 ratio (or a ratio based on a loading control).
-
Denature the protein mixture by heating at 95°C for 5 minutes.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the protein mixture with trypsin overnight at 37°C in digestion buffer.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
For relative quantification using ESI-MS , identify the peptide pairs containing the EDTA-lanthanide tag. The mass difference between the peptides will be due to the different lanthanide isotopes. The ratio of the peak intensities of these peptide pairs corresponds to the relative abundance of the protein in the two original samples.
-
For absolute quantification using ICP-MS , the eluent from the LC can be directed to an ICP-MS instrument. The intensity of the signal for each lanthanide isotope is directly proportional to the amount of the corresponding labeled protein.
-
Visualizations
Caption: Workflow for quantitative protein analysis.
References
- 1. Detection and quantification of lanthanide complexes in cell lysates by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Chemical Proteomics Identifies Novel Targets of the Anti-cancer Multi-kinase Inhibitor E-3810 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical comparison of (radio)lanthanides using mass spectrometry and nuclear imaging techniques: biodistribution of lanthanide-based tumor-targeting agents and lanthanides in ionic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A metal-coded affinity tag approach to quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aminoxy-EDTA in Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoxy-EDTA represents a novel class of bifunctional probes for fluorescence imaging, integrating the specific targeting capabilities of aminoxy chemistry with the metal-chelating and fluorescence-modulating properties of EDTA. This combination enables the targeted labeling of biomolecules containing aldehyde or ketone groups, such as glycoproteins, while simultaneously allowing for the detection and quantification of local metal ion concentrations. This dual functionality opens up new avenues for investigating the intricate roles of metal ions in specific biological microenvironments, such as the vicinity of cell surface receptors or within signaling complexes.
The aminoxy group facilitates covalent bond formation with carbonyl groups through an oxime ligation reaction, a bioorthogonal process that proceeds with high efficiency and specificity under physiological conditions.[1] The EDTA (ethylenediaminetetraacetic acid) moiety is a well-established chelator of divalent metal ions, most notably Ca²⁺, but also others like Zn²⁺ and Mg²⁺. When conjugated to a fluorophore, the binding of a metal ion to the EDTA chelator can modulate the fluorophore's emission, providing a means to sense and quantify metal ion concentrations.
These application notes provide an overview of the potential applications of aminoxy-EDTA fluorescent probes and detailed protocols for their use in cellular imaging experiments.
Principle of Action
An aminoxy-EDTA fluorescent probe consists of three key components:
-
Aminoxy (-O-NH₂) functional group: This group reacts specifically with aldehyde or ketone moieties on target biomolecules to form a stable oxime bond.
-
EDTA chelator: This component binds to divalent metal ions, causing a conformational change in the probe.
-
Fluorophore: A fluorescent molecule whose emission properties (intensity, wavelength) are sensitive to the conformational changes induced by metal ion binding to the EDTA moiety.
The general mechanism involves a two-step process: first, the probe is covalently attached to a target molecule via the aminoxy group. Subsequently, changes in the local concentration of metal ions can be monitored by observing the changes in the fluorescence of the conjugated probe.
Potential Applications
-
Studying Metal Ion Dynamics at Glycoprotein Sites: Glycoproteins are integral to numerous cellular processes, including cell adhesion, signaling, and immune responses. Using aminoxy-EDTA probes, researchers can investigate the role of local calcium or zinc fluctuations in the function of specific glycoproteins.
-
Investigating Receptor-Mediated Ion Flux: By targeting receptors that are glycoproteins, it is possible to study the influx or efflux of metal ions in the immediate vicinity of the receptor upon ligand binding.
-
Mapping Metal Ion Microdomains on the Cell Surface: The targeted nature of the probe allows for the high-resolution mapping of metal ion concentrations at specific locations on the cell surface, providing insights into the spatial organization of ion signaling.
-
Drug Discovery and Development: Aminoxy-EDTA probes can be used to screen for drugs that modulate the activity of glycoproteins by altering local ion concentrations or to assess the impact of drug candidates on cellular ion homeostasis.
Quantitative Data Summary
The performance of an aminoxy-EDTA probe can be characterized by several key parameters. The following table provides a hypothetical summary of such data for a putative aminoxy-EDTA-fluorophore conjugate.
| Parameter | Value | Description |
| Excitation Wavelength (λex) | 488 nm | Optimal wavelength for exciting the fluorophore. |
| Emission Wavelength (λem) | 520 nm | Wavelength of maximum fluorescence emission. |
| Quantum Yield (Φ) | 0.6 (metal-bound) | Efficiency of fluorescence emission in the presence of saturating metal ions. |
| 0.1 (metal-free) | Efficiency of fluorescence emission in the absence of metal ions. | |
| Dissociation Constant (Kd) for Ca²⁺ | 250 nM | Concentration of Ca²⁺ at which 50% of the probes are bound. |
| Dissociation Constant (Kd) for Zn²⁺ | 50 nM | Concentration of Zn²⁺ at which 50% of the probes are bound. |
| Dissociation Constant (Kd) for Mg²⁺ | 2 mM | Concentration of Mg²⁺ at which 50% of the probes are bound. |
| Labeling Efficiency | > 80% | Percentage of target molecules successfully labeled with the probe. |
| Photostability | High | Resistance to photobleaching under typical imaging conditions. |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycoproteins with Aminoxy-EDTA Probe
This protocol describes the labeling of cell surface glycoproteins on live cells. It involves the oxidation of sialic acid residues to generate aldehyde groups, followed by reaction with the aminoxy-EDTA probe.
Materials:
-
Cells of interest in culture
-
Aminoxy-EDTA fluorescent probe
-
Phosphate-Buffered Saline (PBS), pH 6.5
-
Sodium periodate (B1199274) (NaIO₄)
-
Aniline (B41778) (optional, as a catalyst)[2]
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for fluorescence microscopy and grow to the desired confluency.
-
Wash the cells twice with ice-cold PBS, pH 6.5.
-
-
Oxidation of Sialic Acids:
-
Prepare a fresh 1 mM solution of sodium periodate in ice-cold PBS, pH 6.5.
-
Incubate the cells with the sodium periodate solution for 15 minutes on ice in the dark. This step generates aldehyde groups on cell surface sialic acids.[2]
-
Quench the reaction by adding glycerol to a final concentration of 1 mM and incubating for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS, pH 6.5.
-
-
Labeling with Aminoxy-EDTA Probe:
-
Prepare a 100 µM solution of the aminoxy-EDTA fluorescent probe in PBS, pH 6.5.
-
(Optional) For catalysis, add aniline to the probe solution to a final concentration of 10 mM. Aniline can accelerate the oxime ligation reaction.[2]
-
Incubate the cells with the probe solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, pH 7.4, to remove unbound probe.
-
-
Imaging:
-
Replace the PBS with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Protocol 2: In Situ Measurement of Local Metal Ion Concentration
This protocol describes how to use the aminoxy-EDTA labeled cells to measure changes in local metal ion concentrations.
Materials:
-
Aminoxy-EDTA labeled cells (from Protocol 1)
-
Imaging buffer (HBSS)
-
Ionophore (e.g., ionomycin (B1663694) for Ca²⁺)
-
EDTA or EGTA solution
-
High concentration metal salt solution (e.g., CaCl₂)
-
Fluorescence microscope with time-lapse imaging capability
Procedure:
-
Baseline Fluorescence Measurement (F_rest):
-
Place the dish with labeled cells on the microscope stage.
-
Acquire a baseline fluorescence image (or a series of images) of the cells in the resting state.
-
-
Stimulation and Measurement:
-
To induce a change in intracellular or local extracellular ion concentration, add a stimulus (e.g., a neurotransmitter, growth factor, or ionophore).
-
Acquire a time-lapse series of fluorescence images to monitor the change in fluorescence intensity over time.
-
-
Calibration (Optional but Recommended):
-
To estimate the absolute ion concentration, a post-experiment calibration can be performed.
-
Minimum Fluorescence (F_min): Add a high concentration of a strong chelator (e.g., 5 mM EDTA or EGTA) to the imaging buffer to chelate all available metal ions and measure the fluorescence.
-
Maximum Fluorescence (F_max): After washing out the chelator, add a saturating concentration of the metal ion of interest (e.g., 2 mM CaCl₂) along with an ionophore (e.g., 10 µM ionomycin) to achieve maximum fluorescence.
-
-
Data Analysis:
-
Measure the fluorescence intensity (F) in regions of interest (e.g., specific areas of the cell membrane).
-
The change in fluorescence is often expressed as a ratio (F/F₀) or as a normalized change (ΔF/F₀ = (F - F₀)/F₀), where F₀ is the baseline fluorescence.
-
If a calibration was performed, the ion concentration can be estimated using the Grynkiewicz equation: [Ion] = Kd * (F - F_min) / (F_max - F).
-
Visualizations
Caption: Conceptual structure of a bifunctional aminoxy-EDTA fluorescent probe.
Caption: Workflow for labeling cell surface glycoproteins and subsequent imaging.
Caption: Investigating receptor-mediated ion influx using an aminoxy-EDTA probe.
References
Application Note: Conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to Nanoparticles via Oxime Ligation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the covalent conjugation of the chelating agent EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to the surface of nanoparticles. The protocol is designed for nanoparticles that have been functionalized to present surface aldehyde groups. The conjugation is achieved through a robust and bio-orthogonal oxime ligation reaction, forming a stable oxime bond. This method is broadly applicable to various nanoparticle types (e.g., iron oxide, gold, silica) and is particularly relevant for applications in drug delivery, bioimaging, and heavy metal detoxification. Detailed procedures for nanoparticle preparation, conjugation, purification, and characterization are provided.
Introduction
The functionalization of nanoparticles with chelating agents like ethylenediaminetetraacetic acid (EDTA) is of significant interest for various biomedical applications. EDTA-functionalized nanoparticles can be used for targeted drug delivery, as contrast agents in magnetic resonance imaging (MRI), and for the sequestration of toxic metal ions. The specific ligand, EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), offers a strategic advantage by incorporating an aminoxy group, which allows for highly specific and efficient covalent attachment to aldehyde- or ketone-functionalized surfaces under mild conditions.
The core of this protocol is the oxime ligation reaction, a cornerstone of "click chemistry." It involves the reaction between an aminoxy group (R-O-NH₂) and an aldehyde (R'-CHO) to form a stable oxime bond (R-O-N=CH-R'). This reaction is highly chemoselective, proceeds efficiently in aqueous environments, and is stable under physiological conditions, making it ideal for bioconjugation.
Experimental Overview & Logic
The overall workflow involves three main stages:
-
Preparation of Aldehyde-Functionalized Nanoparticles: The nanoparticle core (e.g., silica-coated iron oxide) is first functionalized with amine groups, which are then converted to aldehyde groups.
-
Oxime Ligation: The aldehyde-functionalized nanoparticles are reacted with the aminoxy-EDTA derivative in the presence of a catalyst.
-
Purification and Characterization: The final conjugated nanoparticles are purified to remove excess reagents and are thoroughly characterized to confirm successful conjugation.
Figure 1: Experimental workflow for conjugating aminoxy-EDTA to nanoparticles.
Detailed Experimental Protocols
This protocol uses silica-coated iron oxide nanoparticles as a representative example. The principles can be adapted for other nanoparticle systems.
Protocol 1: Preparation of Aldehyde-Functionalized Silica-Coated Iron Oxide Nanoparticles (Fe₃O₄@SiO₂-CHO)
Materials:
-
Silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Ethanol (B145695)
-
Glutaraldehyde (B144438) (25% aqueous solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic separator
Methodology:
-
Amine Functionalization (Fe₃O₄@SiO₂-NH₂):
-
Disperse 100 mg of Fe₃O₄@SiO₂ nanoparticles in 50 mL of anhydrous ethanol and sonicate for 15 minutes.
-
Add 1 mL of APTES to the nanoparticle suspension.
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Collect the amine-functionalized nanoparticles (Fe₃O₄@SiO₂-NH₂) using a magnetic separator and discard the supernatant.
-
Wash the nanoparticles three times with ethanol and twice with deionized water to remove unreacted APTES.
-
Resuspend the nanoparticles in 50 mL of deionized water.
-
-
Aldehyde Functionalization (Fe₃O₄@SiO₂-CHO):
-
To the 50 mL suspension of Fe₃O₄@SiO₂-NH₂, add 5 mL of a 2.5% glutaraldehyde solution in PBS (pH 7.4).
-
Stir the mixture at room temperature for 4 hours. The glutaraldehyde acts as a homobifunctional crosslinker, with one aldehyde reacting with the surface amine and the other remaining free.
-
Collect the aldehyde-functionalized nanoparticles (Fe₃O₄@SiO₂-CHO) using a magnetic separator.
-
Wash the nanoparticles thoroughly (5 times) with PBS (pH 7.4) and then twice with a reaction buffer (100 mM MES, 150 mM NaCl, pH 6.0) to remove excess glutaraldehyde.
-
Resuspend the final aldehyde-functionalized nanoparticles in 20 mL of the reaction buffer.
-
Protocol 2: Conjugation of Aminoxy-EDTA via Oxime Ligation
Materials:
-
Aldehyde-functionalized nanoparticles (Fe₃O₄@SiO₂-CHO) from Protocol 1.
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Aniline (B41778) (catalyst)
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Methodology:
-
Prepare Aminoxy-EDTA Solution: Dissolve EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in a minimal amount of DMSO to create a 10 mM stock solution.
-
Prepare Aniline Catalyst Solution: Prepare a 100 mM aniline stock solution in the reaction buffer.
-
Conjugation Reaction:
-
Take 10 mL of the aldehyde-functionalized nanoparticle suspension (approximating 50 mg of nanoparticles).
-
Add the aminoxy-EDTA stock solution to achieve a final concentration of 1 mM (a 10-50 fold molar excess over the estimated surface aldehyde groups).
-
Add the aniline stock solution to achieve a final concentration of 10 mM.
-
Adjust the total volume to 20 mL with the reaction buffer if necessary.
-
Incubate the reaction mixture for 4-6 hours at room temperature with gentle shaking, protected from light.
-
Protocol 3: Purification of EDTA-Nanoparticle Conjugates
Methodology:
-
Following the incubation period, collect the nanoparticles using a magnetic separator.
-
Discard the supernatant which contains unreacted aminoxy-EDTA, aniline, and byproducts.
-
Resuspend the nanoparticle pellet in 20 mL of PBS (pH 7.4).
-
Repeat the magnetic separation and resuspension process for a total of five wash cycles.
-
After the final wash, resuspend the purified EDTA-nanoparticle conjugates in a suitable buffer (e.g., PBS or Tris buffer) for storage at 4°C.
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful conjugation and to assess the properties of the final product.
| Technique | Parameter Measured | Expected Result for Successful Conjugation |
| FTIR Spectroscopy | Surface functional groups | Appearance of new peaks corresponding to EDTA's carboxylate stretches (around 1600 cm⁻¹ and 1400 cm⁻¹) and disappearance or reduction of the aldehyde C-H peak (~2720 cm⁻¹).[1][2] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | A slight increase in the average hydrodynamic diameter after conjugation due to the added EDTA layer. Polydispersity Index (PDI) should remain low. |
| Zeta Potential | Surface Charge | A significant shift to a more negative zeta potential at neutral pH due to the deprotonated carboxylic acid groups of EDTA. |
| Transmission Electron Microscopy (TEM) | Morphology and Core Size | Core nanoparticle size and morphology should remain unchanged. The organic shell may not be distinctly visible but confirms no aggregation occurred.[1] |
| Thermogravimetric Analysis (TGA) | Ligand Density | Increased weight loss at high temperatures for the conjugated nanoparticles compared to the aldehyde-functionalized precursors, allowing for quantification of the grafted EDTA. |
| Inductively Coupled Plasma (ICP-OES) | Elemental Composition | Quantification of the iron content to determine nanoparticle concentration, which is used in conjunction with TGA to calculate ligand density.[1] |
Mechanism of Action: Metal Chelation
The primary function of the conjugated EDTA is to act as a powerful chelating agent. The multiple carboxylic acid and amine groups of EDTA can coordinate with divalent and trivalent metal ions, forming a stable, cage-like complex. This action is crucial for applications involving the removal of toxic heavy metals or for modulating the local concentration of biologically relevant metal ions.
Figure 2: Logical diagram of the EDTA-nanoparticle's chelation mechanism.
Conclusion
This application note provides a comprehensive and detailed protocol for the conjugation of an aminoxy-functionalized EDTA derivative to aldehyde-modified nanoparticles. The use of oxime ligation ensures a stable, covalent linkage under mild, biocompatible conditions. The resulting EDTA-nanoparticle conjugates are well-suited for a variety of advanced applications in drug development and biomedical research, offering a robust platform for metal ion chelation and targeted delivery. The characterization methods outlined are critical for ensuring the quality and consistency of the final product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Aminoxy-EDTA Labeling
Welcome to the technical support center for aminoxy-EDTA labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for aminoxy-EDTA labeling?
The formation of a stable oxime bond between an aminoxy group and an aldehyde or ketone is most efficient at a slightly acidic pH, typically between 4.5 and 6.5. However, the optimal pH can be influenced by the specific properties of your target molecule, such as its stability at acidic pH.
Q2: Is a catalyst necessary for the reaction?
While the reaction can proceed without a catalyst, the use of a nucleophilic catalyst like aniline (B41778) is highly recommended. Aniline significantly accelerates the rate of oxime bond formation, especially at near-neutral pH, allowing for milder reaction conditions and shorter incubation times.
Q3: What is the recommended molar ratio of aminoxy-EDTA to the target molecule?
A molar excess of aminoxy-EDTA is generally recommended to drive the reaction to completion. A starting point for optimization is a 10- to 50-fold molar excess of aminoxy-EDTA over the aldehyde or ketone groups on the target molecule. The optimal ratio should be determined empirically for each specific application to maximize labeling efficiency while minimizing potential side reactions and simplifying purification.
Q4: How can I remove unreacted aminoxy-EDTA after the labeling reaction?
Due to its small size and hydrophilic nature, unreacted aminoxy-EDTA can be effectively removed using size-exclusion chromatography (SEC) or dialysis. For SEC, choose a resin with a low molecular weight cutoff (MWCO) that will separate your labeled macromolecule from the small aminoxy-EDTA. For dialysis, a membrane with an MWCO that is at least 7-10 times smaller than the molecular weight of your target molecule is recommended. Be aware that complete removal of EDTA by dialysis can be challenging and may require extensive buffer exchanges or alternative methods like ultrafiltration.[1][2]
Q5: How should I store my aminoxy-EDTA reagent?
Aminoxy-EDTA should be stored as a solid in a cool, dry, and dark place. If you prepare a stock solution, it is best to make small aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Avoid storing stock solutions in buffers containing primary amines, as these can compete with the labeling reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer is outside the optimal range for oxime formation. | Adjust the pH of your reaction buffer to between 4.5 and 6.5. If your molecule is not stable at acidic pH, consider performing the reaction at a neutral pH in the presence of an aniline catalyst. |
| Inefficient Aldehyde/Ketone Generation: If you are labeling a glycoprotein (B1211001), the initial oxidation step to generate aldehydes may be incomplete. | Ensure that the concentration of the oxidizing agent (e.g., sodium periodate) and the reaction time are sufficient. Quench the oxidation reaction properly before adding the aminoxy-EDTA. | |
| Insufficient Molar Ratio: The concentration of aminoxy-EDTA is too low to drive the reaction to completion. | Increase the molar excess of aminoxy-EDTA. Try a range of ratios (e.g., 20x, 50x, 100x) to find the optimal concentration for your specific target. | |
| Absence or Low Concentration of Catalyst: The reaction rate is too slow without a catalyst, especially at neutral pH. | Add aniline to the reaction mixture at a final concentration of 10-100 mM. Optimize the aniline concentration for your specific reaction. | |
| Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris) that compete with the aminoxy group. | Use a non-amine-containing buffer such as MES, HEPES, or phosphate (B84403) buffer. | |
| Inactivated Aminoxy-EDTA: Residual acetone (B3395972) from cleaning glassware can react with and inactivate the aminoxy group.[3] | Ensure all glassware is thoroughly rinsed with ultrapure water and is free of any organic solvents. | |
| Precipitation of the Labeled Product | Change in Isoelectric Point: The addition of the negatively charged EDTA moiety can alter the isoelectric point (pI) of the protein, leading to precipitation if the buffer pH is close to the new pI. | Adjust the pH of the reaction buffer to be at least one pH unit away from the predicted pI of the labeled protein. Consider using a buffer with a different ionic strength. |
| Aggregation: The labeling process or subsequent handling may induce protein aggregation. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer period. Include additives like glycerol (B35011) or non-ionic detergents in the reaction and storage buffers. | |
| Difficulty in Purifying the Labeled Product | Inefficient Removal of Unreacted Aminoxy-EDTA: The chosen purification method is not suitable for separating the small aminoxy-EDTA from the labeled product. | For size-exclusion chromatography, use a column with a smaller pore size. For dialysis, use a membrane with a lower MWCO and increase the number and duration of buffer changes. Ultrafiltration can also be an effective alternative for removing EDTA.[1][2] |
| Co-elution with Side Products: Unwanted side products are not being separated from the desired labeled molecule. | Optimize the chromatography conditions (e.g., gradient, buffer composition) for better resolution. Consider using a different purification technique, such as ion-exchange or hydrophobic interaction chromatography, depending on the properties of your labeled molecule. | |
| Labeling of Metalloproteins | Chelation of Essential Metal Ions: The EDTA moiety of aminoxy-EDTA can chelate metal ions that are essential for the structure or function of the target metalloprotein. | If the metal ion is crucial, consider using an aminoxy-labeling reagent that does not contain a strong chelator like EDTA. Alternatively, perform the labeling in the presence of a large excess of the specific metal ion to saturate the EDTA and protect the protein's active site. This approach requires careful optimization and subsequent removal of the excess metal ions. |
Experimental Protocols & Data
General Protocol for Aminoxy-EDTA Labeling of a Glycoprotein
This protocol provides a general workflow. Optimal conditions may vary depending on the specific glycoprotein and should be determined empirically.
-
Aldehyde Generation (Oxidation of Glycans):
-
Dissolve the glycoprotein in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5) to a final concentration of 1-5 mg/mL.
-
Add a freshly prepared solution of sodium periodate (B1199274) (NaIO₄) to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes, protected from light.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 10 minutes on ice.
-
Remove excess periodate and glycerol by buffer exchange into the labeling buffer (e.g., 100 mM MES, pH 6.0) using a desalting column or dialysis.
-
-
Aminoxy-EDTA Labeling:
-
Prepare a stock solution of aminoxy-EDTA in the labeling buffer.
-
Add the aminoxy-EDTA stock solution to the aldehyde-containing glycoprotein to achieve the desired molar excess (e.g., 50-fold).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing and protected from light.
-
-
Purification:
-
Remove unreacted aminoxy-EDTA and other small molecules by size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Optimization Parameters for Aminoxy-EDTA Labeling
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 6.5 | Optimal for oxime bond formation. Can be increased to ~7.0-7.4 with the use of an aniline catalyst. |
| Temperature | 4°C - 25°C | Lower temperatures may require longer incubation times but can help maintain the stability of sensitive proteins. |
| Incubation Time | 2 - 16 hours | Dependent on temperature, pH, catalyst concentration, and the reactivity of the target molecule. |
| Molar Ratio (Aminoxy-EDTA:Target) | 10:1 to 100:1 | Higher ratios can increase labeling efficiency but may complicate purification. |
| Aniline Catalyst Concentration | 10 - 100 mM | Higher concentrations can significantly increase the reaction rate, especially at neutral pH. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation. |
Visualizing the Workflow and Troubleshooting
Experimental Workflow for Aminoxy-EDTA Labeling
Caption: General workflow for aminoxy-EDTA labeling of glycoproteins.
Troubleshooting Decision Tree for Low Labeling Efficiency
Caption: Troubleshooting guide for low aminoxy-EDTA labeling efficiency.
References
Technical Support Center: Preventing Protein Aggregation During EDTA Chelation
This guide provides troubleshooting advice and answers to frequently asked questions regarding protein aggregation induced by EDTA chelation. It is intended for researchers, scientists, and drug development professionals encountering stability issues with their proteins of interest.
Frequently Asked Questions (FAQs)
Q1: Why does my protein aggregate when I add EDTA?
Protein aggregation upon the addition of Ethylenediaminetetraacetic acid (EDTA) can be attributed to a few key mechanisms:
-
Removal of Stabilizing Divalent Cations: Many proteins require divalent cations like Ca²⁺, Mg²⁺, or Zn²⁺ for their structural integrity and stability.[1][2] These ions can act as bridges between different parts of the protein, stabilizing its native conformation. EDTA is a strong chelating agent that binds to and sequesters these metal ions.[3][4] The removal of these essential ions can lead to conformational changes, exposing hydrophobic regions that were previously buried within the protein's core.[5] These exposed hydrophobic patches can then interact with each other, leading to protein aggregation.[5]
-
Disruption of Metal-Dependent Protein-Protein Interactions: In some cases, divalent cations mediate specific, non-covalent interactions between protein molecules. Chelation by EDTA can disrupt these interactions, leading to a loss of the native oligomeric state and subsequent aggregation.
-
Increased Protein Self-Interaction (His-tagged proteins): During purification of His-tagged proteins using Immobilized Metal Affinity Chromatography (IMAC), metal ions like Ni²⁺ can leach from the column.[6] These free metal ions can then bridge multiple His-tags, promoting protein-protein self-interaction and aggregation.[6] The addition of EDTA after elution can chelate this excess nickel, thereby reducing aggregation.[6]
Q2: How can I determine if my protein's stability is dependent on divalent cations?
To assess if divalent cations are crucial for your protein's stability, you can perform a thermal shift assay (Differential Scanning Fluorimetry - DSF). By measuring the protein's melting temperature (Tm) in the presence and absence of EDTA, as well as with the addition of various divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺), you can determine their effect on conformational stability. An increase in Tm in the presence of a specific cation suggests a stabilizing effect.[7]
Q3: What is the optimal concentration of EDTA to use?
The optimal EDTA concentration is a balance between its intended purpose (e.g., inhibiting metalloproteases) and maintaining protein stability. A typical starting range is 0.1 mM to 5 mM.[4] It is crucial to determine the minimal effective concentration for your specific application through empirical testing. If your protein is a metalloenzyme, the use of EDTA should be avoided or approached with extreme caution.[8]
Q4: My protein aggregates even with low concentrations of EDTA. What are my options?
If your protein continues to aggregate, consider the following troubleshooting strategies:
-
Buffer Optimization:
-
pH Adjustment: Proteins are least soluble at their isoelectric point (pI).[9] Adjusting the buffer pH to be at least one unit away from the pI can increase the net charge of the protein, enhancing electrostatic repulsion and preventing aggregation.[9]
-
Ionic Strength: Modifying the salt concentration (e.g., NaCl, KCl) can influence electrostatic interactions within and between protein molecules.[9] It is often necessary to screen a range of salt concentrations to find the optimal condition for your protein.[10]
-
-
Use of Stabilizing Additives: A variety of additives can be included in your buffer to enhance protein solubility and prevent aggregation.[9] These are often screened to find the most effective combination for a particular protein.[10]
-
Alternative Chelators: If EDTA proves to be too harsh, consider using a weaker chelator or one with a different metal ion specificity. For instance, EGTA has a much higher affinity for Ca²⁺ over Mg²⁺ and can be a suitable alternative when trying to selectively chelate calcium.[11]
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[12] If possible, work with lower protein concentrations or add stabilizing components to the buffer if a high final concentration is necessary.[10]
-
Temperature Control: Perform purification steps at 4°C to minimize the risk of thermal denaturation and aggregation.[10] For long-term storage, flash-freezing and storing at -80°C with a cryoprotectant like glycerol (B35011) is recommended over storage at 4°C.[9]
Q5: What are some common stabilizing additives I can use?
Several classes of additives can help prevent protein aggregation:
-
Osmolytes: Substances like glycerol, sucrose, and trehalose (B1683222) stabilize the native protein structure.[9][]
-
Amino Acids: Arginine and glutamate, often used in combination, can increase protein solubility by binding to charged and hydrophobic regions.[9][14]
-
Reducing Agents: For proteins with cysteine residues, reducing agents like DTT, TCEP, or β-mercaptoethanol can prevent the formation of non-native disulfide bonds and subsequent aggregation.[9]
-
Detergents: Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can help solubilize aggregates that form through hydrophobic interactions.[9][14]
Troubleshooting Guide
The following flowchart provides a systematic approach to troubleshooting protein aggregation during EDTA chelation.
Caption: Troubleshooting workflow for protein aggregation during EDTA chelation.
Mechanism of EDTA-Induced Protein Aggregation
The diagram below illustrates the general mechanism by which EDTA can induce protein aggregation by removing structurally important divalent cations.
Caption: EDTA chelates divalent cations, leading to protein destabilization and aggregation.
Quantitative Data Summary
The following table summarizes typical concentration ranges for common additives used to prevent protein aggregation. Note that the optimal concentration for each additive must be determined empirically for each specific protein.
| Additive Class | Example | Typical Concentration Range | Purpose |
| Chelating Agents | EDTA | 0.1 - 5 mM[4] | Inhibits metalloproteases, prevents metal-catalyzed oxidation.[12] |
| EGTA | 0.1 - 5 mM | Preferentially chelates Ca²⁺ over Mg²⁺.[11] | |
| Salts | NaCl, KCl | 50 - 500 mM | Modulates electrostatic interactions.[15] |
| Osmolytes | Glycerol | 5% - 50% (v/v)[] | Stabilizes protein structure, acts as a cryoprotectant.[9] |
| Sucrose, Trehalose | 5% - 10% (w/v)[] | Stabilizes native protein state.[9] | |
| Amino Acids | L-Arginine / L-Glutamate | 50 mM - 2 M[][14] | Increases solubility by binding to charged/hydrophobic regions.[9] |
| Reducing Agents | DTT, TCEP | 1 - 5 mM | Prevents non-native disulfide bond formation.[9] |
| Detergents | Tween 20, CHAPS | 0.05% - 0.1% (v/v)[14] | Solubilizes hydrophobic aggregates.[9] |
Key Experimental Protocols
Protocol 1: Assessing Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[16] An increase in the average particle size or polydispersity is indicative of aggregation.
-
Materials:
-
Protein sample
-
Buffer of interest
-
DLS instrument
-
Low-volume cuvette
-
-
Methodology:
-
Prepare the protein sample in the desired buffer at the final concentration.
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove dust and large particulates.[12]
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's specifications.
-
Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in these values over time or upon addition of EDTA indicates aggregation.
-
Protocol 2: Quantifying Aggregates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size.[17] It can be used to quantify the percentage of monomer, dimer, and higher-order aggregates in a protein sample.[17]
-
Materials:
-
Protein sample
-
SEC column appropriate for the molecular weight of the protein
-
HPLC or FPLC system with a UV detector
-
Mobile phase (buffer compatible with the protein and column)
-
-
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the protein sample by filtering it through a 0.22 µm filter.[12]
-
Inject a defined volume of the sample onto the column.[12]
-
Run the separation under isocratic conditions (constant mobile phase composition).[12]
-
Monitor the elution profile at 280 nm.[12]
-
Identify and integrate the peaks corresponding to the monomer and various aggregate species. Larger molecules will elute earlier.[12]
-
Calculate the percentage of each species by dividing its peak area by the total area of all peaks.[12]
-
Protocol 3: Measuring Turbidity by UV-Vis Spectroscopy
A simple method to detect the formation of large, insoluble aggregates is to measure the sample's turbidity by monitoring its absorbance at a wavelength where the protein does not absorb, such as 350 nm.[12]
-
Materials:
-
Protein sample
-
Buffer of interest
-
UV-Vis spectrophotometer
-
Cuvette
-
-
Methodology:
-
Prepare the protein sample in the desired buffer.
-
Blank the spectrophotometer with the buffer alone.
-
Measure the absorbance of the protein sample at 350 nm.
-
An increase in absorbance over time or after the addition of EDTA indicates the formation of light-scattering aggregates.[12]
-
References
- 1. Divalent cations stabilize the conformation of plasma cell membrane glycoprotein PC-1 (alkaline phosphodiesterase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccsenet.org [ccsenet.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 7. Effect of Divalent Metal Ion on the Structure, Stability and Function of Klebsiella pneumoniae Nicotinate-Nucleotide Adenylyltransferase: Empirical and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. Purification or Removal of Proteins and Peptides [sigmaaldrich.com]
- 16. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. approcess.com [approcess.com]
removing excess EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) from reaction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of excess EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess hydrophilic linkers like EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) from a bioconjugation reaction?
A1: The most prevalent and effective methods for purifying bioconjugates and removing small molecule impurities, such as excess linkers, are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method depends on the scale of the reaction, the properties of the conjugate, and the required purity levels.
Q2: How does Tangential Flow Filtration (TFF) work to remove the excess linker?
A2: TFF, particularly using ultrafiltration/diafiltration (UF/DF), is a widely used industrial method for purifying antibody-drug conjugates (ADCs) and other bioconjugates.[1] It separates molecules based on size. The reaction mixture is passed tangentially across a semi-permeable membrane. The larger bioconjugate is retained (retentate), while the smaller, excess linker and other small molecules pass through the membrane (permeate). Through a process of concentration and buffer exchange (diafiltration), the concentration of the excess linker in the final product is significantly reduced.[1][2]
Q3: What are the advantages of using Size Exclusion Chromatography (SEC) for this purification?
A3: SEC separates molecules based on their hydrodynamic volume.[3] It is a reliable method for removing small molecules like free linkers from much larger bioconjugates.[4][5] SEC is often used at the lab scale for its high resolving power, which can also separate aggregates from the desired monomeric product.[4] It is typically performed under native conditions, which helps to preserve the structure and function of the bioconjugate.[4]
Q4: Can Reversed-Phase HPLC (RP-HPLC) be used to purify my conjugate and remove the excess linker?
A4: Yes, RP-HPLC is a high-resolution purification technique that separates molecules based on their hydrophobicity.[6][7] It is particularly well-suited for the purification of peptides and smaller proteins.[6][7][8][9] The excess EDTA-linker, being hydrophilic, will elute early in the gradient, while the more hydrophobic conjugate is retained longer on the column, allowing for effective separation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Residual linker detected in the final product after TFF. | Insufficient diafiltration volumes. | Increase the number of diafiltration volumes (DV). Typically, 5-10 DV are required for efficient removal of small molecules. |
| Incorrect membrane molecular weight cut-off (MWCO). | For a typical antibody conjugate (~150 kDa), a 30 kDa MWCO membrane is recommended to ensure retention of the product while allowing the smaller linker to pass through.[2] | |
| Poor mixing in the TFF system. | Ensure adequate mixing in the feed reservoir to prevent concentration polarization at the membrane surface. | |
| Poor recovery of the conjugate after SEC. | Non-specific binding of the conjugate to the SEC column matrix. | Use a mobile phase with a higher salt concentration or containing a small amount of an organic modifier to minimize secondary interactions. Consider using a column with a different stationary phase. |
| Aggregation of the conjugate. | Analyze the sample for aggregates. If present, optimize the buffer conditions (e.g., pH, ionic strength) to improve protein stability. | |
| Co-elution of linker and product during RP-HPLC. | Inadequate separation gradient. | Optimize the elution gradient. A shallower gradient will provide better resolution between the hydrophilic linker and the more hydrophobic conjugate. |
| Inappropriate column chemistry. | Select a column with a suitable stationary phase (e.g., C18, C8) and pore size for your specific bioconjugate. | |
| Conjugate instability during purification. | Harsh buffer conditions (pH, organic solvents). | Ensure the pH of all buffers is within the stability range of your bioconjugate. For RP-HPLC, minimize the time the conjugate is exposed to high concentrations of organic solvent. |
| Temperature sensitivity. | Perform purification steps at a controlled, lower temperature (e.g., 4°C) if your conjugate is known to be temperature-sensitive. |
Quantitative Data on Purification Efficiency
| Purification Method | Reported Efficiency | Reference |
| Miniaturized Tangential Flow Filtration | >99.8% reduction in free linker-drug concentration | [10] |
| Tangential Flow Filtration (general) | High recovery (>90%) and efficient removal of small molecule impurities | [1] |
Experimental Protocols
Protocol 1: Removal of Excess Linker using Tangential Flow Filtration (TFF)
This protocol is a general guideline for purifying an antibody conjugate (~150 kDa) from excess EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) linker.
Materials:
-
TFF system with a 30 kDa MWCO membrane cassette or capsule.[2]
-
Diafiltration buffer (e.g., PBS, pH 7.4).
-
Crude conjugation reaction mixture.
-
Peristaltic pump.
-
Stirred reservoir.
Methodology:
-
System Preparation: Assemble the TFF system according to the manufacturer's instructions. Sanitize and flush the system with purified water and then with the diafiltration buffer.
-
Loading: Load the crude conjugation reaction mixture into the reservoir.
-
Concentration (Optional): If the initial volume is large, concentrate the reaction mixture to a smaller volume by running the TFF system in concentration mode. A typical target concentration for diafiltration is 25-30 g/L.[2]
-
Diafiltration: Switch the system to diafiltration mode. Add the diafiltration buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume.
-
Buffer Exchange: Perform 5-10 diafiltration volumes to ensure thorough removal of the excess linker. For example, for a 1 L retentate volume, 5-10 L of diafiltration buffer will be used.
-
Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final concentration.
-
Product Recovery: Recover the purified conjugate from the system.
-
Analysis: Analyze the purified product by SEC-HPLC or RP-HPLC to confirm the removal of the excess linker and to assess product purity and recovery.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Materials:
-
SEC column suitable for the size of the bioconjugate (e.g., with a fractionation range appropriate for 50-500 kDa).
-
HPLC or FPLC system.
-
Mobile phase (e.g., PBS, pH 7.4).
-
Crude conjugation reaction mixture, filtered through a 0.22 µm filter.
Methodology:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the filtered crude reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger bioconjugate will elute first, followed by the smaller excess linker.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks. The main peak, corresponding to the purified conjugate, is typically the first major peak to elute after the void volume.
-
Analysis: Pool the fractions containing the purified product and analyze by SDS-PAGE, SEC-HPLC, and/or mass spectrometry to confirm purity and identity.
Visualizations
Caption: Workflow for the removal of excess linker post-conjugation.
Caption: Detailed workflow of the Tangential Flow Filtration (TFF) process.
References
- 1. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 2. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. hplc.eu [hplc.eu]
- 8. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of EDTA-Protein Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with EDTA-protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in EDTA-protein conjugates?
A1: Instability in EDTA-protein conjugates typically manifests as aggregation, precipitation, loss of biological activity, or premature release of the chelated metal ion. The primary causes include:
-
Hydrophobic Interactions: The EDTA chelator, especially when linked via certain organic molecules, can introduce hydrophobic patches on the protein surface. These patches can interact between conjugate molecules, leading to aggregation.[1][2]
-
Disruption of Protein Structure: The conjugation process itself, which may involve changes in pH or the use of organic co-solvents, can disrupt the protein's native three-dimensional structure.[3][4] Covalent modification of amino acid residues (like lysines) can alter surface charge and hydrogen bonding patterns, impacting conformational stability.[5][6][7]
-
Intermolecular Crosslinking: If the conjugation chemistry is not well-controlled, a single linker-chelator molecule could potentially react with two separate protein molecules, directly causing aggregation.[1]
-
Metal Ion Leaching: The bond between the metal ion and the EDTA cage, while generally strong, is not infinitely stable. Under certain physiological conditions (e.g., competition from other biological chelators like transferrin), the metal ion can be slowly lost from the conjugate.[8]
-
Suboptimal Buffer Conditions: Post-conjugation, the buffer's pH, ionic strength, and excipients are critical. An inappropriate buffer can fail to protect the conjugate from aggregation or degradation.[2][9]
Q2: My EDTA-protein conjugate is aggregating. What are the first troubleshooting steps I should take?
A2: Aggregation is the most common stability issue.[2] Initial troubleshooting should focus on the formulation and storage conditions.
-
Analyze Buffer Composition: Ensure the buffer pH is not close to the isoelectric point (pI) of the conjugate, as this minimizes solubility.[2] Adjusting the ionic strength (e.g., with 150 mM NaCl) can also help mitigate aggregation by shielding surface charges.[9]
-
Assess Protein Concentration: High protein concentrations can accelerate aggregation. Try working with a more dilute solution.
-
Review Storage Conditions: For short-term storage, 4°C is often suitable. For long-term storage, freezing at -20°C or -80°C is standard. However, repeated freeze-thaw cycles must be avoided as they can induce aggregation. Consider adding cryoprotectants like glycerol (B35011) (up to 50%) for frozen storage.
-
Characterize the Aggregates: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to determine the size and nature of the aggregates (e.g., soluble oligomers vs. large insoluble precipitates). This will help guide further optimization.[10]
Q3: How does the conjugation process itself affect the stability of the final product?
A3: The conjugation process introduces several risks to protein stability. The reaction conditions, such as pH and the use of organic co-solvents like DMSO to dissolve the linker-chelator, can be destabilizing.[4][11] The chemical modification of the protein surface alters its physicochemical properties. Attaching a hydrophobic chelator-linker can increase the propensity for self-association.[2] Furthermore, the number of EDTA molecules attached per protein (the "conjugation ratio") is critical; over-labeling can significantly alter the protein's surface charge and lead to reduced solubility and aggregation.[1]
Q4: What is an accelerated stability study and how can it predict the shelf-life of my conjugate?
A4: An accelerated stability study is an experiment designed to predict the long-term stability of a product in a shorter amount of time by subjecting it to stress conditions, most commonly elevated temperatures.[12][13] By measuring the rate of degradation (e.g., aggregation or loss of monomer) at several elevated temperatures, one can use models like the Arrhenius equation to extrapolate the degradation rate at the intended storage temperature (e.g., 4°C).[3] This allows for a rapid comparison of different formulations and helps identify the most promising candidates for long-term real-time stability studies.[3][13]
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity After Conjugation/Purification
This indicates severe aggregation, where the conjugate is no longer soluble.
| Possible Cause | Recommended Action |
| Over-labeling / High Conjugation Ratio | Reduce the molar excess of the EDTA-linker used during the conjugation reaction. Characterize the final product by mass spectrometry to determine the average number of EDTA molecules per protein. |
| Incorrect Buffer pH | Ensure the final buffer pH is at least 1 unit away from the protein's isoelectric point (pI).[2] Perform a buffer screen to find the optimal pH for solubility. |
| Hydrophobicity of the Linker/Chelator | If possible, select a more hydrophilic linker during the design phase. For existing conjugates, consider adding excipients like arginine or polysorbates to the formulation to increase solubility.[9] |
| Presence of Organic Solvent | Ensure all organic solvents (e.g., DMSO, DMF) used to dissolve the linker are completely removed during the final purification step (e.g., dialysis or diafiltration).[11] |
| Rapid Buffer Exchange | When performing buffer exchange, conduct it gradually (e.g., through dialysis with multiple buffer changes) rather than a rapid desalting column, which can sometimes shock the protein into aggregating. |
Issue 2: Gradual Increase in Soluble Aggregates Detected by SEC or DLS Over Time
This points to a slower, ongoing aggregation process that needs to be controlled for long-term stability.
| Possible Cause | Recommended Action |
| Suboptimal Formulation | Conduct a formulation screening study. Test various buffer systems (e.g., citrate, histidine, phosphate), pH levels (e.g., 6.0, 6.5, 7.0), and excipients (e.g., NaCl for ionic strength, sucrose (B13894)/trehalose as stabilizers, Polysorbate 20/80 to prevent surface-induced aggregation). |
| Conformational Instability | The conjugation may have partially destabilized the protein's structure. Use Differential Scanning Calorimetry (DSC) to measure the melting temperature (Tm) of the conjugate compared to the unconjugated protein. A significant decrease in Tm indicates reduced thermal stability.[14] Consider if a different conjugation site on the protein would be less disruptive. |
| Oxidation | Trace metal ions in the buffer can catalyze oxidation, which can lead to aggregation. Ensure high-purity reagents are used. While the conjugate itself contains EDTA, adding a small amount of free EDTA (e.g., 0.1 mM) to the final formulation can help scavenge any extraneous metal ions, provided it doesn't interfere with the chelated metal of interest. |
| Repeated Freeze-Thaw Cycles | Aliquot the conjugate into single-use vials before freezing to avoid the damaging effects of repeated freezing and thawing.[15] Add a cryoprotectant like glycerol or sucrose to the formulation. |
Issue 3: Loss of Chelated Metal Ion During In Vitro Serum Stability Assay
This indicates that the chelate itself is not stable enough in a biological matrix.
| Possible Cause | Recommended Action |
| Trans-chelation to Serum Proteins | The metal ion is being stripped from the EDTA by high-affinity endogenous proteins (e.g., transferrin for metals like Indium-111).[8][16] This is a fundamental property of the chelate's kinetic inertness. |
| Incorrect Radiolabeling Conditions | Ensure the pH and temperature during the metal incorporation step were optimal for forming the most stable complex. For many radiometals with DOTA (a similar chelator), this is often at a slightly acidic pH (4.0-5.5) and elevated temperature (70-95°C).[16][17] |
| Degradation of the Conjugate | Proteases in the serum may be degrading the protein backbone, leading to the release of the radiolabeled EDTA-amino acid fragment. Analyze samples by SDS-PAGE or SEC-HPLC to check for protein fragmentation. |
| Challenge Study Failure | A challenge study involves adding a strong competing chelator (like free DTPA or EDTA) to the radiolabeled conjugate to assess its kinetic inertness.[16] If the metal is easily displaced, the complex is not stable. Consider using a different chelator with higher kinetic inertness for that specific metal ion (e.g., DOTA is often more inert than DTPA for many metals).[18] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol assesses the stability of a radiolabeled EDTA-protein conjugate in human serum by measuring the percentage of intact conjugate over time.
Methodology:
-
Preparation of Conjugate:
-
Radiolabel the EDTA-protein conjugate with the desired radionuclide (e.g., ¹¹¹In, ⁸⁹Zr) under established optimal conditions (pH, temperature, time).[16]
-
Purify the radiolabeled conjugate from free radionuclide using a suitable method, such as a size-exclusion chromatography column (e.g., PD-10) or a centrifugal filter device.
-
Determine the radiochemical purity of the final product using methods like instant thin-layer chromatography (ITLC) or radio-HPLC. The purity should be >95%.
-
-
Incubation:
-
Add a known amount of the purified radiolabeled conjugate (e.g., 5-10 µL) to a vial containing fresh human serum (e.g., 490 µL) to achieve the desired final concentration.
-
Gently mix and incubate the vial in a water bath or incubator at 37°C.
-
-
Sampling:
-
At designated time points (e.g., 0, 1, 4, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 20 µL) of the serum mixture.
-
-
Analysis:
-
Analyze the aliquot immediately by a validated analytical method to separate the intact conjugate from any released radiometal or degraded fragments.
-
Method A: Size Exclusion HPLC (SEC-HPLC): This is the preferred method. The intact, high-molecular-weight conjugate will elute early, while smaller species (released metal, fragments) will elute later.
-
Method B: ITLC: While simpler, this method may not distinguish between a released metal-EDTA complex and protein fragments. A typical system involves spotting the sample on a silica (B1680970) gel strip and developing it with a mobile phase like 50 mM DTPA. The intact conjugate remains at the origin, while smaller species migrate with the solvent front.
-
Quantify the radioactivity in the peaks corresponding to the intact conjugate and the released/degraded species using a gamma counter or radio-detector.
-
-
Data Presentation:
-
Calculate the percentage of intact conjugate at each time point: (% Intact = [Radioactivity of Intact Conjugate Peak] / [Total Radioactivity] * 100).
-
Summarize the data in a table.
-
Example Data Table for Serum Stability:
| Time Point (hours) | % Intact Conjugate (Formulation A) | % Intact Conjugate (Formulation B) |
| 0 | 99.1 ± 0.5 | 99.3 ± 0.4 |
| 1 | 98.5 ± 0.7 | 98.9 ± 0.6 |
| 4 | 96.2 ± 1.1 | 97.5 ± 0.8 |
| 24 | 90.4 ± 1.5 | 95.1 ± 1.2 |
| 48 | 85.1 ± 2.0 | 92.3 ± 1.4 |
| 72 | 79.8 ± 2.3 | 89.5 ± 1.8 |
Protocol 2: Accelerated Stability Study for Aggregation
This protocol uses elevated temperatures to predict the long-term colloidal stability of a non-radiolabeled EDTA-protein conjugate.
Methodology:
-
Sample Preparation:
-
Prepare the EDTA-protein conjugate in the final formulation buffer at the target concentration.
-
Filter the sample through a low-protein-binding 0.22 µm filter into sterile, high-quality vials.
-
-
Incubation:
-
Place replicate vials in incubators set at different temperatures. A typical set of conditions would be:
-
Control: 4°C
-
Accelerated: 25°C and 40°C
-
-
Ensure humidity control if evaporation is a concern.
-
-
Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition for analysis.
-
-
Analysis:
-
Allow the vial to equilibrate to room temperature.
-
Visually inspect the sample for any precipitation or turbidity.
-
Analyze the sample using SEC-HPLC to quantify the percentage of monomer and high-molecular-weight species (aggregates).
-
Optionally, use DLS to measure changes in the average particle size and polydispersity index.
-
-
Data Presentation:
-
Calculate the percentage of monomer remaining at each time point for each temperature.
-
Plot the % Monomer vs. Time for each temperature.
-
Summarize the quantitative data in a table.
-
Example Data Table for Accelerated Aggregation Study:
| Time Point (weeks) | % Monomer at 4°C | % Monomer at 25°C | % Monomer at 40°C |
| 0 | 99.5 | 99.5 | 99.5 |
| 1 | 99.4 | 98.8 | 95.3 |
| 2 | 99.3 | 98.1 | 91.0 |
| 4 | 99.1 | 96.5 | 82.1 |
| 8 | 98.8 | 93.2 | 68.5 |
Visualizations
Caption: Workflow for the preparation and stability testing of EDTA-protein conjugates.
Caption: Logical troubleshooting workflow for addressing conjugate instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent attachment of metal chelates to proteins:the stability in vivo and in vitro of the conjugate of albumin with a chelate of 111indium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. The impact of standard accelerated stability conditions on antibody higher order structure as assessed by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accelerated Stability Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 14. Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging using radiolabelled targeted proteins: radioimmunodetection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Enzymatic Methods for the Site-Specific Radiolabeling of Targeting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Aminoxyacetamido Groups in Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of aminoxyacetamido groups in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during bioconjugation with aminoxyacetamido groups?
A1: The most prevalent side reaction is the hydrolysis of the formed oxime bond, particularly under acidic conditions.[1][2] While oxime linkages are generally more stable than corresponding hydrazone bonds, they are not completely immune to cleavage.[1][2] Another consideration is the stability of the aminoxyacetamido-functionalized molecule itself, as the aminooxy group can be highly reactive.[3] Additionally, if using a catalyst like aniline (B41778), potential side reactions with the catalyst itself should be considered, although it is generally a weak nucleophile towards other amino acid side chains.[4][5]
Q2: My oxime ligation reaction is showing a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields in oxime ligation can stem from several factors:
-
Suboptimal pH: The reaction rate is pH-dependent. While the reaction is often faster at a slightly acidic pH (around 4.5-5), many biomolecules require neutral conditions (pH 6.5-7.5) for stability.[1] For reactions at neutral pH, the use of a catalyst is crucial.
-
Inefficient Catalysis: Aniline and its derivatives are common catalysts that significantly accelerate the reaction at neutral pH.[1][4] Ensure you are using a fresh, appropriate catalyst at an effective concentration (typically 10-100 mM). m-Phenylenediamine (mPDA) has been reported to be a more efficient catalyst than aniline in some cases.
-
Poor Solubility of Reactants: One or both of your reaction partners may have limited solubility in the chosen buffer, leading to a slower reaction rate. Adding organic co-solvents like DMSO or DMF can improve solubility.
-
Steric Hindrance: Bulky groups near the carbonyl or aminoxy group can impede the reaction.
-
Hydrolysis of the Oxime Product: If the reaction is run for an extended period under acidic conditions, the formed oxime bond may start to hydrolyze, leading to a lower net yield.
-
Inaccurate Quantification of Reactants: Ensure the concentrations of your biomolecule and aminoxy reagent are accurate.
Q3: I am observing unexpected peaks in my HPLC analysis after the conjugation reaction. What could they be?
A3: Unexpected peaks could be due to a variety of side products or impurities:
-
Unreacted Starting Materials: Peaks corresponding to your initial biomolecule and the aminoxy reagent.
-
Hydrolyzed Product: If the purification or analysis conditions are acidic, you might observe peaks corresponding to the cleaved biomolecule and the aminoxy-containing molecule.
-
Catalyst-Related Adducts: While less common, the catalyst could potentially form adducts with your biomolecule or reagents.
-
Aggregates: The conjugation process can sometimes induce aggregation of the biomolecule, which would elute as earlier peaks in size-exclusion chromatography (SEC).
-
Isomers of the Oxime Product: Oxime formation can result in (E) and (Z) isomers, which may be separable by HPLC under certain conditions.
Q4: How can I minimize the hydrolysis of the oxime bond in my final conjugate?
A4: To enhance the stability of the oxime linkage, consider the following:
-
pH Control: Store and handle your bioconjugate in buffers at or near neutral pH (pH 6.5-7.5). Avoid prolonged exposure to acidic conditions.
-
Structural Considerations: Oximes formed from ketones are generally more stable than those from aldehydes.[1]
-
Reduction of the Oxime Bond: The C=N bond of the oxime can be reduced to a more stable hydroxylamine (B1172632) linkage using reducing agents like sodium cyanoborohydride. However, care must be taken to ensure the reducing agent does not affect other parts of your biomolecule, such as disulfide bonds.
Troubleshooting Guides
Issue: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Optimize the reaction pH. For sensitive biomolecules, perform the reaction at pH 6.5-7.5 with an appropriate catalyst. For more robust molecules, a pH of 4.5-5.5 may increase the reaction rate. |
| Ineffective Catalyst | Use a fresh solution of aniline or a more efficient catalyst like m-Phenylenediamine (mPDA). Optimize the catalyst concentration (typically 10-100 mM). |
| Reactant Solubility | Add a small percentage of an organic co-solvent (e.g., 5-10% DMSO or DMF) to improve the solubility of hydrophobic reactants. |
| Steric Hindrance | If possible, redesign the linker or the position of the reactive groups to minimize steric hindrance. |
| Inaccurate Reagent Concentration | Verify the concentration of your biomolecule and aminoxy reagent using a reliable method (e.g., UV-Vis spectroscopy, BCA assay). |
| Competing Hydrolysis | Monitor the reaction progress over time to identify the optimal reaction time before significant hydrolysis occurs, especially under acidic conditions. |
Quantitative Data Summary
Table 1: Comparison of Hydrolytic Stability of Oxime vs. Hydrazone Linkages
| Linkage Type | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 |
| Methylhydrazone | ~600 |
| Acetylhydrazone | ~300 |
| Semicarbazone | ~160 |
| Oxime | 1 |
Data adapted from studies on isostructural conjugates, demonstrating the significantly higher stability of the oxime linkage.[6]
Table 2: Second-Order Rate Constants for Aniline-Catalyzed Oxime and Hydrazone Ligations at pH 7
| Reaction | Catalyst | Rate Constant (k1) (M⁻¹s⁻¹) |
| Aminooxyacetyl-peptide + Benzaldehyde | 100 mM Aniline | 8.2 ± 1.0 |
| 6-Hydrazinopyridyl-HSA + p-Fluorobenzaldehyde | 100 mM Aniline | ~160 |
This table highlights that while oxime formation is generally slower than hydrazone formation under these conditions, the resulting oxime bond is significantly more stable.[7]
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation
Materials:
-
Aldehyde or ketone-functionalized biomolecule
-
Aminoxyacetamido-containing reagent
-
Aniline (freshly prepared solution)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Quenching solution (e.g., 1 M hydroxylamine in reaction buffer)
-
Purification system (e.g., HPLC with a suitable column)
Procedure:
-
Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the aminoxyacetamido-containing reagent to the reaction mixture. A 10- to 50-fold molar excess over the biomolecule is typically used.
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Once the reaction has reached the desired level of completion, quench any unreacted aldehyde/ketone groups by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.
-
Purify the bioconjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) to remove excess small molecules or reverse-phase HPLC for more detailed purification.
Protocol 2: Analysis of Conjugate Purity by HPLC
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column (for analyzing aggregation and removing small molecules) or a Reversed-Phase (RP-HPLC) column (for detailed purity analysis).
-
Mobile Phase for SEC: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Mobile Phase for RP-HPLC: A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile.
Procedure for SEC-HPLC:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject an appropriate amount of the purified conjugate.
-
Monitor the elution profile at 280 nm (for proteins) and at a wavelength corresponding to the conjugated molecule if it has a chromophore.
-
Analyze the chromatogram for the presence of aggregates (eluting earlier than the main peak) and fragments or unreacted small molecules (eluting later).
Procedure for RP-HPLC:
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a linear gradient of increasing mobile phase B to elute the components (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at appropriate wavelengths.
-
Analyze the chromatogram for peaks corresponding to the unconjugated biomolecule, the conjugate, and any side products.
Visualizations
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the scale-up of reactions involving EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). The focus is on addressing common challenges encountered during conjugation, particularly in the context of creating antibody-drug conjugates (ADCs) or other targeted therapeutic and diagnostic agents.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the scale-up of your conjugation reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Incomplete Reaction | 1. Suboptimal pH: The oxime ligation reaction is pH-dependent, typically favoring a slightly acidic environment (pH 4-5)[1][2]. At a larger scale, maintaining a consistent pH throughout the reaction vessel can be challenging. 2. Slow Reaction Kinetics: Oxime ligations are known to be relatively slow, sometimes requiring several days for completion[1]. 3. Steric Hindrance: The bulky nature of the EDTA chelate and the antibody or other large molecule can sterically hinder the reaction site. 4. Reagent Degradation: The aminoxy group can be unstable over long reaction times or under suboptimal storage conditions. | 1. pH Optimization and Control: Carefully monitor and control the pH of the reaction mixture. Use a robust buffering system (e.g., acetate (B1210297) buffer) and ensure efficient mixing. Consider performing small-scale pH scouting experiments to determine the optimal pH for your specific system. 2. Increase Reaction Time or Temperature: If feasible for your biomolecule's stability, extend the reaction time. A modest increase in temperature (e.g., to 37°C) can also accelerate the reaction, but must be balanced against the risk of antibody denaturation. 3. Use of Catalysts: Aniline (B41778) and its derivatives can catalyze the oxime ligation, significantly increasing the reaction rate[2]. Conduct small-scale trials to find the optimal catalyst concentration. 4. Reagent Quality Check: Ensure the purity and activity of your EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) reagent. Use freshly prepared solutions. |
| Product Aggregation | 1. Increased Hydrophobicity: The addition of the linker-payload can increase the overall hydrophobicity of the resulting conjugate, leading to aggregation, especially at higher drug-to-antibody ratios (DAR)[3]. 2. Inefficient Mixing: Poor mixing during the addition of the linker can create localized high concentrations, promoting aggregation. | 1. Formulation Optimization: Include excipients such as polysorbate 20 or sucrose (B13894) in the reaction and formulation buffers to minimize aggregation. 2. Controlled Addition: Add the EDTA linker solution slowly and with vigorous, controlled mixing to avoid high local concentrations. 3. Hydrophilic Linkers: For future constructs, consider incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve the solubility of the final conjugate[3]. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | 1. Incomplete Reaction: As described above, slow or incomplete reactions will lead to a mixture of species with different DARs[1]. 2. Variability in Starting Material: Inconsistent levels of the target carbonyl group on the antibody or protein will result in variable DAR. 3. Purification Challenges: The purification method may not be able to effectively separate conjugates with different DARs. | 1. Drive Reaction to Completion: Utilize the strategies mentioned for low conjugation efficiency to push the reaction closer to completion for a more homogeneous product. 2. Characterize Starting Material: Thoroughly characterize the starting antibody to ensure consistent modification with the carbonyl handle. 3. Optimize Purification: Develop and optimize a robust purification method, such as hydrophobic interaction chromatography (HIC), to separate species with different DARs. |
| Difficulty in Purification | 1. Similar Properties of Reactants and Products: The starting antibody and the lower-DAR conjugates may have very similar chromatographic behavior, making separation difficult. 2. Scale-Up Effects: A purification method that works at the lab scale may not be directly transferable to a larger scale without re-optimization. | 1. Orthogonal Purification Methods: Employ multiple purification steps based on different principles (e.g., size exclusion chromatography followed by ion-exchange or hydrophobic interaction chromatography). 2. Process Development: Dedicate time to process development for the purification step at the intended scale. This may involve screening different resins, optimizing buffer compositions, and adjusting flow rates. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for scaling up the oxime ligation with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)?
A1: The optimal pH for oxime ligation is typically in the range of 4.0 to 5.0[1][4]. At this pH, the rate of formation of the oxime bond is maximized. It is crucial to perform small-scale pH scouting experiments to determine the ideal pH for your specific antibody and reaction conditions, as the optimal pH can be substrate-dependent. When scaling up, ensure your buffering capacity is sufficient to maintain this pH throughout the reaction.
Q2: How can I accelerate the reaction to reduce the overall process time?
A2: The slow kinetics of oxime ligation is a common challenge[1]. To accelerate the reaction, you can:
-
Use a Catalyst: Aniline or aniline derivatives are effective nucleophilic catalysts for oxime ligation[2]. A concentration of 10-100 mM is typically a good starting point for optimization.
-
Increase Reactant Concentration: Increasing the concentration of the EDTA-linker, if possible without causing aggregation, can help drive the reaction forward.
-
Modest Temperature Increase: If your antibody is stable at slightly elevated temperatures, raising the reaction temperature to 37°C can increase the reaction rate. However, this must be carefully monitored to prevent protein denaturation.
Q3: I am observing significant aggregation of my antibody-EDTA conjugate during and after the reaction. What can I do?
A3: Aggregation is often caused by an increase in the hydrophobicity of the antibody after conjugation[3]. To mitigate this:
-
Optimize the Reaction Buffer: Include anti-aggregation excipients like polysorbate 20, sucrose, or arginine in your reaction buffer.
-
Control the Addition of the Linker: Add the EDTA-linker reagent slowly to the antibody solution under efficient mixing. This prevents localized high concentrations that can promote aggregation.
-
Control the DAR: Higher drug-to-antibody ratios can lead to increased aggregation. If possible, targeting a lower, more controlled DAR may improve the solubility and stability of the conjugate.
Q4: What analytical methods are recommended for monitoring the reaction and characterizing the final product at scale?
A4: A robust analytical strategy is critical for successful scale-up. Key recommended methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for determining the drug-to-antibody ratio (DAR) and assessing the homogeneity of the product.
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the amount of aggregation in the sample.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the conjugate and determine the precise mass, confirming the number of attached linkers.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This can be used to quantify the amount of unconjugated linker-payload.
Q5: My purification process that worked at the lab scale is not efficient at a larger scale. What should I consider?
A5: Scaling up purification processes is a common challenge in bioconjugation. Consider the following:
-
Linear vs. Volumetric Scale-Up: Ensure that you are scaling up your chromatography steps appropriately. For example, maintaining a constant linear flow rate is often more critical than maintaining the same volumetric flow rate.
-
Column Packing: At a larger scale, proper column packing is crucial for achieving good separation.
-
Loading Capacity: The loading capacity of the chromatography resin may not scale linearly. It's important to determine the optimal loading capacity at the larger scale.
-
Process Analytical Technology (PAT): Implementing in-line monitoring (e.g., UV, conductivity) can provide better control over the purification process at scale.
Experimental Protocols
General Protocol for Oxime Ligation at Scale
This protocol provides a general framework. It must be optimized for your specific antibody and application.
-
Antibody Preparation:
-
Dialyze or buffer exchange the antibody (previously modified to contain a carbonyl group) into a reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5).
-
Adjust the antibody concentration to a predetermined optimal value (e.g., 5-10 mg/mL).
-
-
Linker Preparation:
-
Dissolve EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Ensure the antibody solution is at the desired reaction temperature (e.g., 25-37°C) with efficient, controlled stirring.
-
Slowly add the EDTA-linker stock solution to the antibody solution to achieve the desired molar excess of the linker.
-
If using a catalyst, it can be added to the buffer before the linker.
-
Allow the reaction to proceed for the optimized duration (e.g., 24-72 hours).
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding an excess of a small molecule containing a carbonyl group (e.g., acetone) to consume any remaining aminoxy groups.
-
-
Purification:
-
Remove unreacted linker and other small molecules by size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
If necessary, further purify the conjugate to separate species with different DARs using hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX).
-
-
Formulation:
-
Buffer exchange the purified conjugate into a stable formulation buffer for storage.
-
Visualizations
Caption: A typical experimental workflow for the scale-up of antibody-EDTA conjugation.
Caption: A logical troubleshooting guide for low conjugation efficiency.
References
- 1. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Improving Oxime Ligation Efficiency for Protein Labeling
Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is oxime ligation and why is it used for protein labeling?
Oxime ligation is a bioorthogonal reaction that forms a stable oxime bond between a carbonyl group (an aldehyde or ketone) and an aminooxy group.[1][2][3] This method is highly valued in bioconjugation for its high chemoselectivity, the stability of the resulting oxime bond, and the mild reaction conditions required.[1][3] Unlike some other ligation chemistries, it does not necessitate metal ion catalysts, which can interfere with protein function or purification.[1][3][4]
Q2: What is the optimal pH for oxime ligation?
Oxime ligation is generally most efficient under slightly acidic conditions, typically around pH 4-5.[1][5] However, many proteins are not stable or soluble at this pH. For applications requiring physiological conditions, the reaction can be performed at a neutral pH (pH 7.0-7.5), although the reaction rate is significantly slower.[5][6] To overcome the slow kinetics at neutral pH, the use of nucleophilic catalysts is highly recommended.[5][6]
Q3: How stable is the oxime bond?
The oxime bond is significantly more stable against hydrolysis compared to other imine-based linkages like hydrazones, especially under physiological conditions.[4][7][8] One study reported that the rate constant for the acid-catalyzed hydrolysis of an oxime was almost 1000-fold lower than that of a simple hydrazone.[7][9] This stability makes oxime ligation a reliable choice for creating long-lasting bioconjugates.[7]
Q4: Can I perform oxime ligation on proteins with disulfide bonds?
Yes, but with careful consideration. The aminooxy group can be incompatible with standard oxidative folding conditions used to form disulfide bonds.[10] To address this, a strategy involving a protected aminooxy group (e.g., Fmoc-protected) can be employed. This allows for the correct folding and formation of disulfide bonds before the aminooxy group is deprotected for the ligation reaction.[1][10]
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer. While the optimal pH is ~4.5, if your protein is not stable, perform the reaction at neutral pH (7.0-7.5) and incorporate a catalyst.[5][6] |
| Slow Reaction Kinetics at Neutral pH | Add a nucleophilic catalyst to accelerate the reaction. p-Phenylenediamine (pPDA) and m-phenylenediamine (B132917) (mPDA) are generally more efficient than aniline (B41778).[5][11][12] Start with a catalyst concentration of 10-50 mM.[1][12] |
| Inactive Reagents | Ensure the aminooxy- and carbonyl-functionalized molecules have not degraded. The aminooxy group is highly reactive, so proper storage is crucial.[1][10] Avoid solvents like acetone (B3395972) which can react with the aminooxy moiety.[1][10] Prepare fresh solutions of your reagents before starting the experiment. |
| Low Reactant Concentration | Ligation kinetics are driven by reactant concentration.[1][3] If possible, increase the concentration of your protein and labeling reagent. If solubility is an issue, consider optimizing the buffer composition or using solubility-enhancing agents that do not interfere with the reaction. |
| Steric Hindrance | The carbonyl or aminooxy group may be in a sterically hindered position on the protein. Consider redesigning the protein construct to place the reactive handle in a more accessible location. |
Problem 2: Protein Precipitation During Labeling
| Possible Cause | Troubleshooting Steps |
| Change in Protein pI | The addition of labels can alter the net charge of the protein, changing its isoelectric point (pI) and solubility.[13] |
| Over-labeling | Using a large molar excess of the labeling reagent can lead to the addition of too many labels, causing precipitation.[13] Titrate the molar excess of the labeling reagent to find the optimal ratio that provides sufficient labeling without causing solubility issues. |
| Buffer Incompatibility | Ensure your buffer components do not interfere with the reaction or protein stability. For example, amine-containing buffers like Tris or glycine (B1666218) should not be used with amine-reactive crosslinkers if you are performing a multi-step labeling process.[13] |
| Catalyst Solubility | Aniline has limited water solubility (~100 mM).[11] If using high concentrations, ensure it is fully dissolved. Consider using more soluble and efficient catalysts like mPDA or pPDA.[11][12][14] |
Problem 3: Side Reactions or Unexpected Products
| Possible Cause | Troubleshooting Steps |
| Reaction with Endogenous Carbonyls | If working in a cellular context, the aminooxy group can potentially react with naturally occurring aldehydes and ketones.[15] Using protected aminooxy groups that can be deprotected immediately before ligation can mitigate this.[15] |
| Catalyst-Induced Side Reactions | At high concentrations, some catalysts may lead to side reactions. For instance, pPDA was observed to cause dimerization of a peptide conjugate under certain conditions, which was resolved by switching to aniline.[3] If unexpected products are observed, try reducing the catalyst concentration or using a different catalyst. |
| Instability of Reactants | The aldehyde group can be susceptible to oxidation. Ensure proper storage and handling of the aldehyde-containing protein. |
Quantitative Data Summary
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | pH | Fold Rate Increase (vs. uncatalyzed) | Fold Rate Increase (vs. aniline) | Typical Concentration | Reference |
| Aniline | 7.0 | Up to 40x | - | 10-100 mM | [6][8] |
| Aniline | 4.5 | Up to 400x | - | 10-100 mM | [6][8] |
| p-Phenylenediamine (pPDA) | 7.0 | 120x | 19x | 2-10 mM | [5][6] |
| m-Phenylenediamine (mPDA) | 7.3 | - | Up to 15x | 50 mM | [12][16] |
Table 2: Second-Order Rate Constants of Bioconjugation Reactions
| Reaction | Reactants | Conditions | Rate Constant (M⁻¹s⁻¹) | Reference |
| Oxime Ligation | Aminooxyacetyl-peptide + Benzaldehyde | pH 7, 100 mM aniline | 8.2 ± 1.0 | [17] |
| Hydrazone Ligation | 6-Hydrazinopyridyl-peptide + Benzaldehyde | pH 7, 10 mM aniline | 3.0 ± 0.3 | [18] |
| Oxime Ligation (uncatalyzed) | Aldehyde + Aminooxy | pH 7 | 10⁻³ to 10⁻⁴ | [19][20] |
Experimental Protocols
Protocol 1: General Protocol for Aniline-Catalyzed Oxime Ligation at Neutral pH
-
Prepare Protein Solution: Dissolve the aldehyde- or ketone-functionalized protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0). The final protein concentration should ideally be in the low micromolar range (e.g., 10-50 µM).
-
Prepare Reagent Stock Solutions:
-
Prepare a stock solution of the aminooxy-containing labeling reagent in an appropriate solvent (e.g., DMSO or water).
-
Prepare a stock solution of the aniline catalyst in water or buffer. Note that the solubility of aniline is limited to about 100 mM.[11]
-
-
Initiate the Ligation Reaction:
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the catalyst concentration.[21]
-
Monitor Reaction Progress: The reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry (ESI-MS), or HPLC.[17][22]
-
Purification: Once the reaction has reached the desired conversion, purify the labeled protein from excess reagents and catalyst using methods like dialysis, size-exclusion chromatography, or affinity chromatography.
Protocol 2: Rapid Oxime Ligation for Time-Sensitive Applications
This protocol is adapted for applications like ¹⁸F-labeling where rapid conjugation is essential.[1][3]
-
Deprotection of Aminooxy Group (if applicable):
-
Ligation Reaction:
-
Quenching and Purification:
Visualizations
Caption: Experimental workflow for protein labeling via oxime ligation.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 21. Site-specific cross-linking of proteins to DNA via a new bioorthogonal approach employing oxime ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
dealing with steric hindrance in aminoxy-EDTA conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with aminoxy-EDTA conjugation, particularly those related to steric hindrance.
Troubleshooting Guide
This guide addresses common problems encountered during aminoxy-EDTA conjugation experiments in a question-and-answer format.
Issue 1: Low or No Conjugation Efficiency
Question: I am observing very low or no yield of my desired aminoxy-EDTA conjugate. What are the potential causes and how can I troubleshoot this?
Answer:
Low conjugation efficiency is a common issue that can stem from several factors, often related to reaction kinetics and steric hindrance. Here’s a step-by-step troubleshooting approach:
-
Verify Functional Groups: First, confirm the presence and reactivity of the carbonyl (aldehyde or ketone) on your target molecule and the aminooxy group on the EDTA derivative.
-
For Carbonyls: If the carbonyl is generated through oxidation (e.g., on a glycoprotein), ensure the oxidation step is efficient. You can use analytical methods like a bicinchoninic acid (BCA) assay with an aldehyde-reactive probe to quantify carbonyl groups.
-
For Aminoxy-EDTA: Confirm the integrity of the aminoxy-EDTA reagent. Degradation can occur during storage. Use a fresh batch or verify its reactivity with a simple, non-hindered aldehyde or ketone.
-
-
Optimize Reaction pH: The formation of an oxime bond is pH-dependent. The optimal pH is typically between 4 and 5 to facilitate the acid-catalyzed dehydration of the hemiaminal intermediate.[1][2] However, many biomolecules are not stable under these acidic conditions. For reactions at neutral pH (around 7), the rate is significantly slower.[1][3]
-
Recommendation: Start with a reaction buffer at pH 4.5 if your biomolecule is stable. If you must work at a neutral pH, consider using a catalyst to enhance the reaction rate.
-
-
Introduce a Catalyst: Nucleophilic catalysts can dramatically increase the rate of oxime ligation, especially at neutral pH.[1][2][3][4][5]
-
Aniline (B41778) and Derivatives: Aniline is a commonly used catalyst.[1][3] However, derivatives like m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) have shown superior catalytic efficiency and, in some cases, better aqueous solubility.[2][4][5] p-Phenylenediamine, for instance, was found to be 19-fold faster than aniline in a model reaction at pH 7.[2]
-
Protocol: Add a catalyst to your reaction mixture. A typical starting concentration is 10 mM, but it can be optimized.[1][2]
-
-
Address Steric Hindrance: If the conjugation site on your target molecule is sterically crowded, the aminoxy-EDTA may have difficulty accessing it.[6][7][][9][10]
-
Introduce a Spacer Arm: Use an aminoxy-EDTA derivative that incorporates a flexible linker, such as a polyethylene (B3416737) glycol (PEG) spacer.[11][12] This increases the distance between the bulky EDTA and the reactive aminooxy group, reducing steric clash.[7][11]
-
Change Conjugation Site: If possible, engineer a new, more accessible conjugation site on your target molecule.
-
-
Increase Reaction Time and/or Temperature: If the reaction is slow due to steric hindrance or suboptimal pH, extending the incubation time or slightly increasing the temperature (if your biomolecule is stable) can help drive the reaction to completion. Monitor the reaction over a time course to determine the optimal duration.
Issue 2: Conjugate Instability or Aggregation
Question: My aminoxy-EDTA conjugate appears to be unstable or is aggregating out of solution. What can I do?
Answer:
Aggregation and instability are often caused by changes in the physicochemical properties of the biomolecule after conjugation, such as increased hydrophobicity or charge neutralization.
-
Assess Hydrophobicity: The addition of EDTA and any associated linkers can alter the surface properties of your protein or antibody.
-
Solution: Incorporate hydrophilic linkers, such as PEG spacers, between the EDTA and the aminooxy group.[11][12] This can improve the solubility of the final conjugate.
-
Analytical Check: Use Hydrophobic Interaction Chromatography (HIC) to analyze the hydrophobicity profile of your conjugate compared to the starting biomolecule.[13][14]
-
-
Buffer Composition: The buffer used for purification and storage is critical.
-
Recommendation: Screen different buffer formulations with varying pH and excipients (e.g., sugars, amino acids) to find conditions that stabilize the conjugate.
-
-
Drug-to-Antibody Ratio (DAR): For antibody conjugates, a high number of conjugated EDTA molecules can lead to aggregation.[15]
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of aminoxy-EDTA conjugation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reaction site that impedes a chemical reaction. In aminoxy-EDTA conjugation, the bulky nature of the EDTA molecule, combined with the three-dimensional structure of the target biomolecule (like a protein or antibody), can physically block the reactive aminooxy group from accessing the target carbonyl group.[6][7][][9][10] This slows down or prevents the formation of the desired oxime bond.
Q2: How can I introduce a spacer to overcome steric hindrance?
A2: You can use a commercially available or custom-synthesized aminoxy-EDTA reagent that already contains a linker. PEG linkers are commonly used due to their flexibility and hydrophilicity, which helps to extend the aminooxy group away from the bulky EDTA and improve the solubility of the final conjugate.[11][12]
Q3: What is the optimal pH for oxime ligation, and what should I do if my protein is not stable at that pH?
A3: The optimal pH for oxime ligation is typically around 4.5.[1][18] This acidic environment protonates the hemiaminal intermediate, facilitating the rate-limiting dehydration step. If your biomolecule is sensitive to low pH, you can perform the reaction at a neutral pH (7.0-7.4). However, the reaction will be significantly slower. To compensate, the use of a nucleophilic catalyst like aniline or its derivatives is highly recommended to accelerate the reaction rate.[1][2][3][4][5]
Q4: How do catalysts like aniline and its derivatives work to speed up the reaction?
A4: Aniline and its derivatives act as nucleophilic catalysts. They react with the carbonyl group to form a more reactive protonated Schiff base intermediate. This intermediate is more susceptible to attack by the aminooxy nucleophile, thus accelerating the overall rate of oxime formation.[1]
Q5: What analytical techniques are recommended for monitoring the conjugation reaction and characterizing the final product?
A5: A suite of analytical methods is recommended for robust characterization:
-
To Monitor Reaction Progress:
-
HPLC: Techniques like Hydrophobic Interaction Chromatography (HIC) or Size-Exclusion Chromatography (SEC) can be used to separate the conjugate from the unconjugated biomolecule.[13][14]
-
UV-Vis Spectroscopy: If the EDTA or linker has a unique absorbance, this can be used to monitor its incorporation.[19]
-
-
To Characterize the Final Conjugate:
-
Mass Spectrometry (LC-MS, MALDI-TOF): To confirm the mass of the conjugate and determine the drug-to-antibody ratio (DAR).[19]
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.[19]
-
Binding Assays (e.g., ELISA): To ensure that the biological activity of the protein or antibody is retained after conjugation.[19]
-
Quantitative Data Summary
The following table summarizes the impact of different catalysts on the rate of oxime ligation, which is a key strategy for overcoming the kinetic barriers associated with steric hindrance.
| Catalyst | pH | Fold Increase in Reaction Rate (Compared to Uncatalyzed or Aniline) | Reference |
| Aniline | 7.0 | Up to 40-fold (vs. uncatalyzed) | [1][3] |
| Aniline | 4.5 | Up to 400-fold (vs. uncatalyzed at neutral pH) | [1] |
| m-Phenylenediamine (mPDA) | 7.3 | ~2-fold faster than aniline at equal concentrations | [1][4] |
| m-Phenylenediamine (mPDA) | 7.3 | Up to 15-fold overall rate acceleration (due to higher solubility allowing higher concentrations) | [4][5] |
| p-Phenylenediamine | 7.0 | 19-fold faster than aniline | [2] |
Experimental Protocols
Protocol 1: General Procedure for Aminoxy-EDTA Conjugation to a Protein
This protocol provides a general workflow. Optimization of buffer conditions, reactant concentrations, and reaction time is recommended for each specific application.
-
Preparation of the Target Protein:
-
If your protein does not have a native carbonyl group, one must be introduced. For glycoproteins, this is typically done by mild oxidation of cis-diols in the carbohydrate moieties.
-
Dissolve the glycoprotein (B1211001) in an acetate (B1210297) buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).[20]
-
Add a freshly prepared solution of sodium periodate (B1199274) (NaIO₄) to a final concentration of 1-10 mM.
-
Incubate on ice for 30 minutes in the dark.[20]
-
Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 20-100 mM.[20]
-
Remove excess periodate and quenching agent by buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired conjugation buffer.[21]
-
-
Conjugation Reaction:
-
Dissolve the aminoxy-EDTA (with or without a linker) in the conjugation buffer. If solubility is an issue, a co-solvent like DMSO can be used, but its final concentration should ideally be kept below 10% (v/v).[21]
-
Combine the carbonyl-containing protein with the aminoxy-EDTA solution. A 10- to 20-fold molar excess of the aminoxy-EDTA reagent is a common starting point.[21]
-
For reactions at pH 4.5-5.5: Proceed directly with incubation.
-
For reactions at pH 7.0-7.4: Add a catalyst. Prepare a stock solution of aniline or p-phenylenediamine and add it to the reaction mixture to a final concentration of 10-50 mM.[2][4]
-
Incubate the reaction at room temperature or 37°C for 2-24 hours with gentle agitation, protected from light.[21] The optimal time should be determined empirically.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted aminoxy-EDTA and catalyst using size-exclusion chromatography (SEC) or dialysis.
-
Further purification to separate conjugated from unconjugated protein can be achieved using chromatography methods like ion exchange (IEX) or hydrophobic interaction (HIC).
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using mass spectrometry.
-
Assess purity and aggregation using SEC-HPLC.
-
Verify the retention of biological activity using an appropriate functional assay (e.g., ELISA).
-
Visualizations
Caption: Experimental workflow for aminoxy-EDTA conjugation to a glycoprotein.
Caption: Troubleshooting logic for low-yield aminoxy-EDTA conjugation.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
- 9. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric hindrance of antibody binding to surface proteins of Coxiella burnetti by phase I lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Real-Time Bioconjugation Reaction Monitoring of Antibody-Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 20. biotium.com [biotium.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of EDTA-Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of EDTA-labeled proteins. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle for purifying EDTA-labeled proteins?
The most effective purification strategies for EDTA-labeled proteins leverage the significant change in the protein's physicochemical properties upon conjugation with EDTA. At a neutral pH, the multiple carboxylic acid groups of EDTA are deprotonated, conferring a strong negative charge to the conjugated protein. This charge difference is the primary basis for separation from unlabeled protein and other impurities.
Q2: Which chromatography techniques are recommended for purifying EDTA-labeled proteins?
Ion-exchange chromatography (IEC), specifically anion-exchange chromatography, is the most recommended technique. Size-exclusion chromatography (SEC) can be used for removing excess, unreacted EDTA, and hydrophobic interaction chromatography (HIC) may be employed as a polishing step.
Q3: How can I remove unconjugated EDTA after the labeling reaction?
Size-exclusion chromatography (SEC) or dialysis are effective methods for removing small molecules like unconjugated EDTA from the protein solution. Ultrafiltration can also be an efficient method for this purpose.[1]
Q4: Can I use Immobilized Metal Affinity Chromatography (IMAC) for my EDTA-labeled protein?
IMAC is generally not recommended for the primary purification of EDTA-labeled proteins. The EDTA moiety will chelate the metal ions (e.g., Ni2+, Co2+) immobilized on the column, leading to the stripping of these ions and preventing the binding of His-tagged proteins or other metal-affine proteins.[2][3] However, in some specialized applications, an EDTA-conjugate has been used to purify His-tagged proteins through a precipitation method involving a metal ion.[4][5]
Q5: How does EDTA labeling affect the isoelectric point (pI) of a protein?
Covalent attachment of EDTA will significantly lower the isoelectric point (pI) of a protein due to the introduction of multiple negatively charged carboxyl groups. This change in pI is a key factor in developing a successful ion-exchange purification strategy.
Troubleshooting Guides
Issue 1: Low Yield of Purified EDTA-Labeled Protein
| Possible Cause | Recommended Solution |
| Protein Precipitation | EDTA conjugation can alter protein solubility. Perform a buffer screen to identify optimal pH and salt concentrations for solubility. |
| Non-optimal IEX Conditions | Ensure the buffer pH is at least 1-2 units above the theoretical pI of the EDTA-protein conjugate to ensure strong binding to an anion-exchange resin. |
| Protein Loss During Concentration | Use appropriate molecular weight cutoff (MWCO) filters during concentration steps to prevent loss of the protein. |
| Inefficient Elution from IEX Column | If using a salt gradient, ensure it is shallow enough to allow for the separation of labeled and unlabeled protein. A step elution with a carefully determined salt concentration may also be effective. |
Issue 2: Co-elution of Unlabeled Protein with EDTA-Labeled Protein
| Possible Cause | Recommended Solution |
| Insufficient Resolution in IEX | Optimize the salt gradient in your anion-exchange chromatography. A shallower gradient will provide better resolution between the more negatively charged EDTA-labeled protein and the unlabeled protein. |
| High Protein Load on Column | Reduce the amount of protein loaded onto the column to avoid exceeding its binding capacity, which can lead to broader peaks and poorer separation. |
| Inappropriate IEX Resin | Use a high-resolution anion-exchange resin. A strong anion exchanger (e.g., Quaternary ammonium (B1175870) - Q) is recommended. |
| Suboptimal Buffer pH | Adjust the buffer pH to maximize the charge difference between the labeled and unlabeled protein. |
Issue 3: Presence of Aggregates in the Final Product
| Possible Cause | Recommended Solution |
| Protein Instability after Labeling | Perform a final polishing step using size-exclusion chromatography (SEC) to separate monomers from aggregates. |
| Harsh Elution Conditions | If using a very high salt concentration or a significant pH shift for elution, this may induce aggregation. Screen for milder elution conditions that still effectively desorb the protein from the resin. |
| High Protein Concentration | After elution, if the protein is highly concentrated, dilute it into a suitable storage buffer to minimize aggregation. |
Experimental Protocols
Protocol 1: Purification of an EDTA-Labeled Antibody using Anion-Exchange Chromatography
-
Buffer Preparation:
-
Binding Buffer: 20 mM Tris-HCl, pH 8.0
-
Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
-
Column Equilibration: Equilibrate a strong anion-exchange column (e.g., Q-sepharose) with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Preparation: Exchange the buffer of the EDTA-labeled antibody solution into the Binding Buffer using dialysis or a desalting column.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with 5-10 CV of Binding Buffer to remove any unbound protein (unlabeled antibody should have a weaker affinity for the resin at this pH).
-
Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer over 20 CV. The more negatively charged EDTA-labeled antibody will elute at a higher salt concentration than the unlabeled antibody.
-
Fraction Analysis: Collect fractions and analyze by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified EDTA-labeled antibody.
Protocol 2: Removal of Excess EDTA using Size-Exclusion Chromatography
-
Column and Buffer Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for the molecular weight of your protein. Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Sample Preparation: Concentrate the protein solution if necessary.
-
Injection: Inject the sample onto the column. The volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with one column volume of the storage buffer at a constant flow rate.
-
Fraction Collection: Collect fractions. The protein will elute in the earlier fractions, while the smaller, unconjugated EDTA will elute later.
Quantitative Data Summary
The following table summarizes expected outcomes based on the principles of protein purification. Actual results will vary depending on the specific protein and experimental conditions.
| Purification Step | Parameter | Expected Value | Reference |
| Anion-Exchange Chromatography | Purity | >90% separation of labeled from unlabeled | Based on principles of IEX[6][7][8] |
| Recovery | 70-90% | General expectation for IEX | |
| Size-Exclusion Chromatography | Aggregate Removal | >95% monomeric protein | General expectation for SEC |
| Recovery | >90% | General expectation for SEC | |
| BSA-EDTA Conjugate Precipitation | Purity of His-tagged protein | ≥90% | [4][5] |
| Recovery of His-tagged protein | 44-84% | [5] |
Visualizations
Caption: Workflow for the purification of EDTA-labeled proteins.
Caption: Troubleshooting decision tree for EDTA-labeled protein purification.
References
- 1. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 3. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification of His-tagged proteins with [desthiobiotin-BSA-EDTA] conjugates exhibiting resistance to EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein purification by IE-chromatography [reachdevices.com]
- 7. purolite.com [purolite.com]
- 8. sinobiological.com [sinobiological.com]
impact of pH on EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) reactivity
Technical Support Center: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), with a specific focus on how pH influences its reactivity and stability during experimental procedures. The information is compiled for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and what are its reactive components?
A1: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional molecule. Its reactivity is governed by three primary components, each influenced by pH:
-
EDTA (Ethylenediaminetetraacetic acid) moiety: A powerful chelating agent that binds metal ions. Its stability and binding affinity are highly dependent on pH.[1]
-
Aminoxy group (-ONH₂): This nucleophilic group reacts with aldehydes and ketones to form a stable oxime bond, a common bioconjugation technique. This reaction, known as oxime ligation, is pH-sensitive.[2][3]
-
Amide linkage: The acetamido group contains an amide bond that connects the aminoxybenzyl moiety to the EDTA structure. Amide bonds can be susceptible to hydrolysis under extreme pH conditions.[4][5]
Q2: How does pH impact the reactivity of the aminoxy group for oxime ligation?
A2: The rate of oxime ligation is highly dependent on pH. The reaction involves a proton-catalyzed attack of the aminoxy group on a carbonyl carbon.[2]
-
Acidic pH (approx. 4.5): This is typically the optimal pH for oxime formation. The acidity strikes a balance between the acid-catalyzed dehydration of the hemiaminal intermediate and preventing the excessive protonation (and thus deactivation) of the aminoxy nucleophile.[2]
-
Neutral pH (approx. 7.0): The reaction is significantly slower at neutral pH.[2] To overcome this, a catalyst such as aniline (B41778) is often required to achieve reasonable reaction rates for biological applications.[6][7]
-
Basic pH: The reaction rate decreases as the conditions become more basic due to the lack of sufficient protonation to catalyze the key dehydration step in the mechanism.
Q3: What is the effect of pH on the stability of the EDTA portion of the molecule?
A3: The stability of metal complexes with EDTA is strongly influenced by pH.
-
Acidic Conditions (pH < 6): In acidic solutions, the carboxyl groups of EDTA become protonated. This protonation weakens the coordination bonds with metal ions, potentially leading to the release of the chelated metal.[1] For example, Ca-EDTA and Mg-EDTA complexes show significantly decreased stability at a pH below 4-5.[1]
-
Neutral Conditions (pH ≈ 7): EDTA chelates are generally very stable at neutral pH.
-
Alkaline Conditions (pH > 8): The stability of certain metal-EDTA complexes, such as those with Iron (Fe³⁺), can decrease in alkaline conditions due to the formation of insoluble metal hydroxides.[1]
Q4: Can the amide bond in the molecule degrade?
A4: Yes, the amide bond in the acetamidobenzyl linker can undergo hydrolysis. This process is generally slow but is catalyzed by acidic or basic conditions, particularly at elevated temperatures.[4] For most standard experimental conditions near neutral pH, the amide bond is considered stable.
Troubleshooting Guide
Issue 1: Low or No Yield of Oxime Ligation Product
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction rate for oxime ligation is often slow at neutral pH.[2] Adjust the reaction buffer to a slightly acidic pH (e.g., 4.5-5.5) to accelerate the reaction. Verify the final pH of the reaction mixture. |
| Slow Reaction Kinetics at Neutral pH | If the experiment must be conducted at neutral pH (e.g., for biological samples), add an appropriate catalyst. Aniline (typically 10-100 mM) can increase the reaction rate by up to 40-fold at pH 7.[2][7] |
| Degradation of Reactants | Verify the stability of your aldehyde or ketone-containing reactant at the chosen reaction pH. Ensure the EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) reagent has been stored properly and has not degraded. |
| Hydrolysis of Oxime Product | The oxime bond can be susceptible to hydrolysis under strongly acidic conditions.[2] While the reaction is fastest around pH 4.5, avoid excessively low pH during workup or purification to prevent product loss. |
Issue 2: Poor Metal Chelation by the EDTA Moiety
| Potential Cause | Recommended Solution |
| Incorrect pH for Chelation | Chelation efficiency is pH-dependent. If working in an acidic solution (pH < 6), the EDTA carboxylates may be protonated, reducing their ability to bind metal ions.[1] Adjust the pH to neutral or slightly alkaline to ensure optimal chelation. |
| Competition with Hydroxide Ions | At high pH, some metal ions (like Fe³⁺) will precipitate as metal hydroxides, competing with EDTA chelation.[1] Ensure the pH is not too high for the specific metal ion you are working with. |
Quantitative Data Summary
Table 1: pH-Dependence of Oxime Ligation Rate
| pH Condition | Relative Reaction Rate | Notes |
| ~ 4.5 | Optimal / Fastest | Balances catalysis and nucleophile reactivity.[2] |
| 7.0 (uncatalyzed) | Very Slow | Second-order rate constants can be below 0.01 M⁻¹s⁻¹.[2] |
| 7.0 (aniline-catalyzed) | Fast | Rate constants can be enhanced to the range of 1-10 M⁻¹s⁻¹.[6] |
Table 2: pH-Dependence of EDTA-Metal Complex Stability
| Metal Ion | Acidic pH (e.g., < 5) | Neutral pH (≈ 7) | Alkaline pH (e.g., > 9) |
| Ca²⁺, Mg²⁺ | Unstable, significant dissociation[1] | Stable | Stable |
| Fe³⁺ | Stable | Stable | Unstable, precipitation of Fe(OH)₃[1] |
| Zn²⁺ | Unstable (pH < 4)[1] | Stable | Unstable (pH > 10)[1] |
Experimental Protocols
Protocol: pH-Dependent Oxime Ligation with an Aldehyde-Containing Peptide
This protocol outlines a general procedure to test the efficiency of oxime ligation at different pH values.
-
Materials:
-
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
-
Aldehyde-functionalized peptide
-
Buffer solutions:
-
0.1 M Acetate (B1210297) Buffer (pH 4.5)
-
0.1 M Phosphate (B84403) Buffer (pH 7.0)
-
-
Aniline (for catalyzed reaction)
-
Milli-Q Water
-
HPLC system for analysis
-
-
Preparation of Reaction Mixtures (Example):
-
Prepare a 10 mM stock solution of the EDTA reagent in water.
-
Prepare a 10 mM stock solution of the aldehyde-peptide in water.
-
For the pH 4.5 reaction: In a microcentrifuge tube, mix 50 µL of acetate buffer, 10 µL of the EDTA reagent stock, and 10 µL of the peptide stock. Add 30 µL of water.
-
For the uncatalyzed pH 7.0 reaction: In a separate tube, mix 50 µL of phosphate buffer, 10 µL of the EDTA reagent stock, and 10 µL of the peptide stock. Add 30 µL of water.
-
For the catalyzed pH 7.0 reaction: Prepare a 1 M aniline stock. In a third tube, mix 40 µL of phosphate buffer, 10 µL of aniline stock (final conc. 100 mM), 10 µL of the EDTA reagent stock, and 10 µL of the peptide stock. Add 20 µL of water.
-
-
Reaction and Analysis:
-
Incubate all reaction mixtures at room temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take a 10 µL aliquot from each reaction and quench it with 90 µL of an appropriate HPLC mobile phase (e.g., containing 0.1% TFA).
-
Analyze the samples by RP-HPLC to monitor the disappearance of reactants and the formation of the oxime product.
-
Calculate reaction rates based on the integration of product and reactant peaks over time.[6]
-
Visualizations
References
- 1. wellyoutech.com [wellyoutech.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Radiolabeling with EDTA Chelators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with radiolabeling techniques involving EDTA and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling process in a question-and-answer format.
Question: Why is my radiolabeling efficiency consistently low?
Answer:
Low radiolabeling efficiency is a frequent issue with several potential causes. A systematic approach to troubleshooting is recommended.
-
Suboptimal pH: The pH of the reaction mixture is critical for successful chelation. The optimal pH for radiolabeling with EDTA chelators typically falls within the range of 4 to 6.[1] Outside this range, the chelator may become protonated at lower pH, or the radiometal may form hydroxide (B78521) precipitates at higher pH, both of which will significantly reduce the labeling yield.[2][3] It is crucial to use a suitable buffer, such as sodium acetate (B1210297), to maintain the optimal pH throughout the reaction.[4]
-
Incorrect Temperature and Incubation Time: The kinetics of the chelation reaction are temperature-dependent. While some radiolabeling reactions can proceed at room temperature, others may require heating to achieve high yields in a reasonable timeframe.[5] For instance, labeling DOTA-peptides with ⁹⁰Y and ¹⁷⁷Lu is often complete after 20 minutes at 80°C, whereas labeling with ¹¹¹In may require 30 minutes at 100°C.[2][3] It is important to optimize the temperature and incubation time for your specific radionuclide and chelator-conjugate.[6]
-
Presence of Competing Metal Contaminants: Trace metal impurities in the radionuclide solution, buffers, or on the surface of reaction vials can compete with the radionuclide for the EDTA chelator. Common culprits include iron (Fe³⁺), zinc (Zn²⁺), aluminum (Al³⁺), and calcium (Ca²⁺).[7][8] The presence of these metals, even at micromolar concentrations, can significantly decrease the radiochemical yield.[9] Using metal-free reagents and acid-washed reaction vials is essential to minimize contamination.
-
Low Precursor Concentration: An insufficient amount of the EDTA-conjugated molecule can lead to an excess of the free radionuclide, resulting in a low labeling efficiency. It is important to ensure the correct molar ratio between the chelator and the radionuclide.
-
Oxidation or Reduction of the Radionuclide: Some radionuclides need to be in a specific oxidation state to be efficiently chelated by EDTA. The presence of oxidizing or reducing agents in the reaction mixture can alter the oxidation state of the radionuclide, preventing its incorporation into the chelator.
Question: I'm observing unexpected spots or streaking on my radio-TLC plate. What could be the cause?
Answer:
Artifacts on a radio-TLC plate can complicate the interpretation of radiochemical purity. Here are some common causes and solutions:
-
Sample Overload: Applying too much of the reaction mixture to the TLC plate can lead to streaking or elongated spots. Diluting the sample before application can resolve this issue.
-
Inappropriate Mobile Phase: The choice of mobile phase is crucial for good separation of the radiolabeled complex, free radionuclide, and any radiochemical impurities. If the spots are too close to the baseline or the solvent front, the polarity of the mobile phase needs to be adjusted.
-
Interaction with the Stationary Phase: Some radiolabeled compounds may interact with the silica (B1680970) gel on the TLC plate, causing streaking. Adding a small amount of a competing non-radioactive salt or a different chelating agent to the mobile phase can sometimes mitigate this effect.
-
Presence of Colloids: At suboptimal pH, some radiometals can form colloidal species that are not efficiently chelated and may behave unpredictably on a TLC plate.[5] Ensuring the correct pH of the reaction mixture is key to preventing colloid formation.
-
Radiolysis: High amounts of radioactivity can lead to the degradation of the radiolabeled compound over time, a process known as radiolysis. This can result in the appearance of new, unexpected peaks. Analyzing the sample as quickly as possible after the reaction and storing it under appropriate conditions can help minimize radiolysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for radiolabeling with EDTA chelators?
A1: The optimal pH for most radiometals with EDTA and its derivatives is typically in the acidic to slightly acidic range, generally between pH 4 and 6.[1] For example, the labeling of DOTA-peptides with ⁹⁰Y, ¹¹¹In, and ¹⁷⁷Lu is optimal at a pH of 4-4.5.[2][3] It is always recommended to determine the optimal pH for each specific radionuclide-chelator pair experimentally.
Q2: How can I minimize metal ion contamination in my radiolabeling reaction?
A2: To minimize metal ion contamination, it is crucial to use high-purity, metal-free reagents and deionized water. All glassware and reaction vessels should be acid-washed to remove any trace metal residues. Using a dedicated set of pipettes and other lab equipment for radiolabeling can also help prevent cross-contamination.
Q3: What are the recommended quality control methods for EDTA-radiolabeled compounds?
A3: The primary quality control method is radio-thin layer chromatography (radio-TLC) to determine the radiochemical purity.[10] High-performance liquid chromatography (HPLC) with a radioactivity detector can also be used for a more detailed analysis of the product and any impurities.[6]
Q4: How stable are radiolabeled EDTA complexes?
A4: The stability of the radiolabeled complex is crucial for its in vivo performance. The kinetic inertness of the complex prevents the release of the radionuclide. The stability can be assessed in vitro by challenging the radiolabeled complex with a large excess of a competing chelator, such as DTPA or EDTA itself, or by incubation in human serum.[11]
Quantitative Data
Table 1: Recommended Reaction Conditions for Radiolabeling with DOTA-Peptides (EDTA Analogs)
| Radionuclide | pH Range | Temperature (°C) | Incubation Time (min) | Reference |
| ⁶⁴Cu | 5.5 - 6.5 | 50 - 60 | 30 - 60 | [4][10] |
| ⁶⁸Ga | 4.0 - 5.5 | 70 - 99 | 15 - 20 | [1][12] |
| ⁹⁰Y | 4.0 - 4.5 | 80 | 20 | [2][3] |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | [2][3] |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 - 90 | 20 - 30 | [2][3][6] |
| ⁴⁴Sc | 4.0 - 6.0 | 70 | 20 | [1] |
Table 2: Effect of Common Metal Ion Contaminants on ⁶⁸Ga-DOTA Radiolabeling Yield
| Competing Metal Ion | Molar Ratio (Metal:DOTA) | Approximate Radiochemical Yield (%) | Reference |
| Fe(III) | 1:1 | < 50 | [7][8] |
| Zn(II) | 10:1 | < 80 | [7] |
| Cu(II) | 1:1 | Significantly Reduced | [7] |
| Al(III) | >1:1 | Reduced | [9] |
| Ti(IV) | >1:1 | Reduced | [9] |
Experimental Protocols
Protocol 1: General Procedure for ⁶⁴Cu Radiolabeling of a DOTA-Conjugated Peptide
This protocol provides a general guideline for the radiolabeling of a DOTA-conjugated peptide with ⁶⁴Cu.[4][10]
Materials:
-
DOTA-conjugated peptide
-
⁶⁴CuCl₂ in 0.1 N HCl
-
0.1 M Sodium acetate buffer, pH 6.5 (metal-free)
-
Deionized water (metal-free)
-
50 mM EDTA solution
-
Sep-Pak C18 cartridge
-
0.22 µm sterile filter
-
Acid-washed reaction vials
Procedure:
-
Preparation: In an acid-washed microcentrifuge tube, dissolve the DOTA-conjugated peptide in 0.1 M sodium acetate buffer (pH 6.5) to a final concentration of 1 mg/mL.
-
Radiolabeling Reaction:
-
Quenching the Reaction: After incubation, add a small volume of 50 mM EDTA solution to chelate any unreacted ⁶⁴Cu.
-
Purification:
-
Condition a Sep-Pak C18 cartridge by washing with ethanol followed by deionized water.
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with deionized water to remove unreacted ⁶⁴Cu and other hydrophilic impurities.
-
Elute the ⁶⁴Cu-DOTA-peptide with ethanol.
-
-
Formulation:
-
Evaporate the ethanol from the eluate under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the purified product in sterile saline or phosphate-buffered saline (PBS).
-
Pass the final product through a 0.22 µm sterile filter for sterilization.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
-
Calculate the radiolabeling yield by comparing the activity of the purified product to the initial activity used in the reaction.
-
Protocol 2: Radio-TLC for Quality Control
Materials:
-
ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips
-
Mobile phase (e.g., 0.1 M sodium citrate, pH 5.0)
-
Developing chamber
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small aliquot (1-2 µL) of the radiolabeled product onto the origin of an ITLC-SG strip.
-
Place the strip in a developing chamber containing the appropriate mobile phase.
-
Allow the solvent front to migrate up the strip.
-
Remove the strip from the chamber and allow it to dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner. The radiolabeled peptide-EDTA complex should remain at the origin, while the free radionuclide will migrate with the solvent front.
-
Calculate the radiochemical purity by integrating the peaks corresponding to the product and impurities.
Visualizations
Caption: Experimental workflow for radiolabeling with EDTA chelators.
Caption: Troubleshooting logic for low radiolabeling yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 10. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Novel 68Ga-Labeled Integrin α4β7-Targeted Radiopharmaceutical for PET/CT Imaging of DSS-Induced Murine Colitis [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of EDTA-Protein Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the preparation and handling of EDTA-protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my EDTA-protein conjugate is precipitating?
A1: Precipitation of EDTA-protein conjugates can stem from several factors. The conjugation process itself can alter the protein's surface properties, leading to aggregation. Key causes include:
-
Disruption of Protein Structure: If your protein is a metalloprotein, EDTA can chelate structurally essential metal ions, leading to unfolding and aggregation.[1][2]
-
Increased Hydrophobicity: The addition of EDTA and a linker can increase the overall hydrophobicity of the protein, promoting self-association.
-
Suboptimal Buffer Conditions: The pH of the solution being close to the isoelectric point (pI) of the conjugate, or low ionic strength, can minimize electrostatic repulsion between molecules, leading to aggregation.[3]
-
High Conjugate Concentration: High concentrations of the conjugate can exceed its solubility limit, causing it to precipitate out of solution.[4]
-
Instability of the Linker-EDTA Moiety: The chemical nature of the linker used to attach EDTA can significantly impact the solubility of the final conjugate.[5]
Q2: Can the method of EDTA conjugation affect the solubility of the final product?
A2: Yes, the conjugation chemistry plays a critical role. Carbodiimide chemistry (using EDC/NHS) is commonly employed to link the carboxyl groups of EDTA to primary amines (like lysine (B10760008) residues) on the protein.[6][7][8] This process can sometimes lead to the formation of cross-linked protein aggregates if the reaction is not well-controlled. A two-step conjugation protocol, where EDTA is first activated with EDC/NHS before adding it to the protein, can help minimize this side reaction.[6][9]
Q3: How does the choice of linker impact the solubility of an EDTA-protein conjugate?
A3: The linker is a critical component that can significantly influence the physicochemical properties of the conjugate. Using a hydrophilic linker can counteract the potential hydrophobicity of the EDTA molecule and improve the aqueous solubility of the final product.[5][10] Linkers incorporating polyethylene (B3416737) glycol (PEG) chains or charged groups like sulfonates are effective at increasing hydrophilicity and can prevent aggregation.[5][10]
Q4: Can EDTA itself be used to prevent aggregation during protein handling?
A4: Paradoxically, yes. While EDTA can cause aggregation in metalloproteins by removing structural ions, it can also prevent aggregation in other contexts.[1][2] For instance, during the purification of His-tagged proteins, trace amounts of leached nickel ions can promote protein-protein self-interactions and aggregation; the addition of EDTA chelates these ions and can significantly reduce aggregation.[4] In one study, the addition of EDTA to the collection buffer reduced visible aggregation by over 80%.[4]
Q5: What are some common additives or excipients that can improve the solubility of my conjugate?
A5: Several additives can be included in the formulation buffer to enhance the solubility and stability of EDTA-protein conjugates. These include:
-
Glycerol: Often used at 5-20% (v/v) to increase solvent viscosity and stabilize protein structure.
-
Amino Acids: Arginine and glutamic acid are known to suppress protein aggregation.[11]
-
Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) can stabilize proteins.
-
Non-denaturing detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help solubilize hydrophobic patches on the protein surface.[1]
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity Observed During the Conjugation Reaction
If you observe cloudiness or precipitate forming while conjugating EDTA to your protein, consult the following guide.
Issue 2: The Purified EDTA-Protein Conjugate is Poorly Soluble or Aggregates Over Time
If your purified conjugate shows low solubility or aggregates during storage, use this decision tree to identify a solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Denaturation of metalloproteins with EDTA to facilitate enzymatic digestion and mass fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transforming protein-polymer conjugate purification by tuning protein solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. Advanced protein formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Aminoxy-Modified Proteins
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies for the proper storage of aminoxy-modified proteins. Maintaining the stability and functionality of these bioconjugates is critical for experimental success and the development of protein-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for storing my newly created aminoxy-modified protein?
A1: For initial storage, it is best to start with a conservative approach. Proteins are generally best stored at temperatures at or below 4°C.[1] For short-term storage (a few days to weeks), 4°C is often sufficient.[1][2] For long-term stability, storing aliquots at -80°C is highly recommended to minimize chemical degradation and preserve activity.[3][4] A common starting buffer is a phosphate-buffered saline (PBS) at a pH between 6.0 and 7.5, as the oxime linkage is most stable under neutral to slightly acidic conditions.[5][6] It is also advisable to store proteins at a concentration of >1 mg/mL, as dilute solutions are more susceptible to inactivation and loss.[1]
Q2: My aminoxy-modified protein is precipitating out of solution during storage. What are the likely causes and how can I fix it?
A2: Protein precipitation or aggregation is a common issue that can be triggered by several factors, including suboptimal pH, high protein concentration, or the stress of freeze-thaw cycles.[3][7] The modification itself can alter the protein's surface charge or hydrophobicity, increasing its propensity to aggregate.
Troubleshooting Steps:
-
Optimize pH: Ensure the buffer pH is not near the protein's isoelectric point (pI), where it is least soluble. Perform a pH screening experiment to find the optimal pH for stability.
-
Add Cryoprotectants: For frozen storage at -20°C, add cryoprotectants like glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 25-50%.[1][8] This prevents the formation of damaging ice crystals and allows for repeated sampling without full thawing.[1]
-
Include Stabilizing Additives: Amino acids such as arginine (50-100 mM) and proline can act as aggregation inhibitors.[7][9][10] Low concentrations of non-ionic detergents (e.g., 0.01% Tween-80) can also prevent aggregation and adsorption to the storage vial.[11]
-
Adjust Protein Concentration: While very low concentrations are not ideal, excessively high concentrations can promote aggregation.[7] Consider diluting the protein or performing labeling reactions at lower concentrations.[7]
Q3: I'm observing a significant loss of biological activity in my protein conjugate over time. What can I do to prevent this?
A3: Loss of activity can stem from protein denaturation, proteolytic degradation, or oxidation of critical residues.[1][3]
Preventative Measures:
-
Temperature Control: Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots.[2][4] If frequent access is needed, storing at -20°C in 50% glycerol is a good alternative to repeated thawing from -80°C.[1]
-
Add Protease Inhibitors: If the protein preparation may contain residual proteases, add a protease inhibitor cocktail to the storage buffer.[]
-
Maintain a Reducing Environment: For proteins with essential free sulfhydryl groups, oxidation can lead to loss of function.[11] Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at a concentration of 1-10 mM in the storage buffer.[][13] TCEP is often preferred for its stability.[13]
-
Use Chelating Agents: To prevent metal-catalyzed oxidation, add a chelating agent like EDTA (0.1-0.2 mM), unless the protein's activity is dependent on divalent metal ions.[11][]
Q4: Is there an optimal pH and buffer system for long-term storage?
A4: The optimal pH is protein-specific and often correlates with the pH of maximum activity.[14] However, for the stability of the aminoxy modification itself, a buffer with a pH between 5.0 and 7.0 is recommended.[5] It is crucial to choose a buffering agent with a pKa value within one pH unit of your target pH.[13] Common choices include phosphate, HEPES, and acetate (B1210297) buffers. Avoid buffers containing primary amines, like Tris, if there is any chance of unreacted NHS-esters being present from a prior modification step, as they can compete with the desired reaction.[15]
Q5: My modified protein seems much less stable than the original, unmodified version. Why is this happening?
A5: The process of chemical modification can inherently alter a protein's stability. The addition of new chemical moieties, even small ones, can disrupt the protein's hydration shell, change its net charge and isoelectric point, or expose hydrophobic patches.[7] These changes can lead to a higher tendency for aggregation or unfolding. It is essential to re-optimize the storage buffer for the modified protein and not assume that the conditions used for the unmodified protein will be suitable.
Summary of Storage Buffer Components & Conditions
The following table summarizes common additives and conditions to enhance the stability of aminoxy-modified proteins during storage.
| Component/Condition | Concentration/Setting | Purpose | Potential Issues | Citations |
| Temperature | 4°C | Short-term storage (days to weeks) | Risk of microbial growth | [1][16] |
| -20°C | Medium-term storage (months) | Ice crystal formation (requires cryoprotectant) | [2][4] | |
| -80°C or Liquid N₂ | Long-term storage (months to years) | Best for preserving activity; requires aliquoting | [3][4] | |
| pH | 5.0 - 7.5 | Maintain protein stability and oxime bond integrity | Protein-dependent; avoid isoelectric point | [5][14] |
| Protein Concentration | > 1 mg/mL | Prevents surface adsorption and inactivation | High concentrations (>10 mg/mL) may promote aggregation | [1] |
| Cryoprotectants | 25-50% Glycerol or Ethylene Glycol | Prevents freezing and ice crystal damage at -20°C | High viscosity may affect some assays | [1][8][11] |
| Reducing Agents | 1-10 mM DTT, TCEP, or 2-ME | Prevents oxidation of cysteine residues | DTT and 2-ME are less stable than TCEP | [][13] |
| Chelating Agents | 0.1-0.2 mM EDTA | Sequesters divalent metal ions that catalyze oxidation | Do not use if protein requires metal ions for activity | [11] |
| Antimicrobial Agents | 0.02-0.05% Sodium Azide | Prevents microbial growth during 4°C storage | Azide is toxic and can inhibit some enzymes (e.g., HRP) | [8][11] |
| Stabilizers | 50-100 mM Arginine/Proline; 5-10 mg/mL BSA | Inhibit aggregation; act as carrier proteins | May interfere with downstream applications | [7][8][13] |
| Detergents | 0.01-0.1% Tween-20/Triton X-100 | Reduce aggregation and adsorption to surfaces | Can be difficult to remove and may denature some proteins | [7][11] |
Visual Guides and Workflows
Aminoxy Ligation Reaction
The core of the modification is the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) on the protein, forming a stable oxime bond.[6][17]
Caption: Workflow for aminoxy-protein conjugation.
Troubleshooting Protein Aggregation During Storage
This decision tree provides a logical workflow for diagnosing and solving issues with protein precipitation and aggregation.
Caption: Decision tree for troubleshooting aggregation.
Key Experimental Protocols
Protocol 1: Preparation of an Optimized Storage Buffer
This protocol outlines the steps to prepare a robust storage buffer for an aminoxy-modified protein.
-
Buffer Selection: Choose a buffer system with a pKa within 1.0 pH unit of the desired storage pH (e.g., Sodium Phosphate for pH 6.0-7.5). Prepare a 50 mM buffer solution using high-purity water.
-
Salt Concentration: Add NaCl to a final concentration of 150 mM to maintain ionic strength and protein solubility.[13]
-
Add Cryoprotectant (for -20°C storage): If storing at -20°C, slowly add sterile, high-purity glycerol to a final concentration of 50% (v/v) while gently stirring.[1][8]
-
Add Stabilizers (Optional): Based on preliminary tests, consider adding L-arginine to 50 mM to suppress aggregation.[7]
-
Add Reducing Agent (If necessary): For proteins sensitive to oxidation, add TCEP to a final concentration of 1-5 mM immediately before use.[13]
-
pH Adjustment: Carefully adjust the final pH of the solution at the intended storage temperature (e.g., room temperature before freezing).
-
Sterilization: Filter the final buffer through a 0.22 µm sterile filter.
-
Protein Exchange: Exchange the purified aminoxy-modified protein into the final storage buffer using a desalting column or dialysis.[7]
-
Aliquoting: Dispense the final protein solution into single-use, low-protein-binding polypropylene (B1209903) tubes, flash-freeze in liquid nitrogen, and transfer to -80°C for long-term storage.[1][4]
Protocol 2: Assessing Protein Stability via SDS-PAGE
This assay is used to visually inspect for aggregation and degradation over time.
-
Sample Preparation: Thaw a stored aliquot of the aminoxy-modified protein. Take a small sample (e.g., 10 µL) for analysis.
-
Loading Buffer: Mix the protein sample with an equal volume of 2X SDS-PAGE loading buffer. Prepare two versions: one with a reducing agent (like DTT or 2-ME) and one without (non-reducing).
-
Heating: Heat the sample with reducing buffer at 95°C for 5 minutes. Do not heat the non-reducing sample if you want to observe non-covalent aggregates.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) alongside a molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the protein bands.
-
Analysis:
-
Degradation: Look for new, lower molecular weight bands, which indicate proteolytic cleavage.
-
Aggregation: In the non-reducing lane, check for high molecular weight bands stuck at the top of the resolving gel or in the well, which indicates the presence of aggregates.
-
Purity: Compare the band intensity of the main protein with any other bands to assess purity over time.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. text2fa.ir [text2fa.ir]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Amino Acid Additives on Protein Stability during Electrothermal Supercharging in ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. linglingchen.lab.iu.edu [linglingchen.lab.iu.edu]
- 17. biotium.com [biotium.com]
Validation & Comparative
A Comparative Guide to Chelators for Bioconjugation and Radiopharmaceutical Development: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in Focus
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is a critical step in the development of radiopharmaceuticals and other bioconjugates. The chelator's ability to securely bind a metal ion of interest, while maintaining stability in a biological environment, directly impacts the efficacy and safety of the final product. This guide provides a comparative overview of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and other commonly used chelators, supported by available experimental data, to aid in the selection process for your research and development needs.
Introduction to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelator derived from the well-established ethylenediaminetetraacetic acid (EDTA). Its structure incorporates two key features: the hexadentate EDTA core for strong metal chelation and a (S)-1-(4-Aminoxyacetamidobenzyl) group. This functional arm serves a dual purpose: the benzyl (B1604629) group provides a rigid spacer, and the terminal aminoxy group allows for specific and efficient conjugation to biomolecules, such as proteins and peptides, that have been modified to contain aldehyde or ketone groups. This specific conjugation chemistry, known as oxime ligation, is valued for its high chemoselectivity and the stability of the resulting bond under physiological conditions.[1][2][3]
While direct comparative experimental data for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is limited in publicly accessible literature, its performance can be inferred from the extensive knowledge of the EDTA backbone and the well-documented effects of its functional modifications.
Comparative Analysis of Chelator Performance
The stability of the metal-chelator complex is paramount and is quantitatively expressed by the stability constant (log K). A higher log K value indicates a more stable complex.[4] The following tables summarize the stability constants of common chelators with medically relevant radionuclides.
Table 1: Stability Constants (log K) of Chelators with Copper-64 (⁶⁴Cu)
| Chelator | log K for Cu²⁺ | Key Observations |
| EDTA | 18.8 | Forms a stable complex, but can be susceptible to transchelation in vivo.[5] |
| DTPA | 21.4 | Higher stability than EDTA, but still shows instability in serum for ⁶⁴Cu conjugates.[5] |
| DOTA | 22.2 | Macrocyclic chelator with high thermodynamic stability, but can show some instability in serum.[5][6] |
| NOTA | 21.6 | Exhibits high stability in serum, often considered superior to DOTA for ⁶⁴Cu chelation due to better size-fit.[5][6][7] |
| DFO | - | Not typically used for ⁶⁴Cu. |
| EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) | Not available | Expected to have a stability constant similar to or slightly lower than EDTA due to N-substitution, which can affect the coordination sphere.[8] |
Table 2: Stability Constants (log K) of Chelators with Gallium-68 (B1239309) (⁶⁸Ga)
| Chelator | log K for Ga³⁺ | Key Observations |
| EDTA | 20.3 | Moderate stability. |
| DTPA | 22.9 | Higher stability than EDTA. |
| DOTA | 21.3 | Forms stable complexes, widely used in ⁶⁸Ga-radiopharmaceuticals.[9] |
| NOTA | 31.1 | Exceptionally high stability constant, often considered the "gold standard" for ⁶⁸Ga chelation.[9][10] |
| DFO | - | Not typically used for ⁶⁸Ga. |
| EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) | Not available | Expected to follow the trend of the parent EDTA molecule. |
Table 3: Stability Constants (log K) of Chelators with Indium-111 (¹¹¹In)
| Chelator | log K for In³⁺ | Key Observations |
| EDTA | 24.9 | Forms a highly stable complex. |
| DTPA | 29.0 | Very high stability, a common choice for ¹¹¹In labeling. |
| DOTA | 23.9 | High stability, suitable for ¹¹¹In applications. |
| NOTA | - | Less commonly used for ¹¹¹In compared to DOTA and DTPA. |
| DFO | - | Can be used for ¹¹¹In labeling.[11] |
| EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) | Not available | Expected to form a stable complex based on the high stability of the In-EDTA complex. |
Table 4: Stability Constants (log K) of Chelators with Zirconium-89 (⁸⁹Zr)
| Chelator | log K for Zr⁴⁺ | Key Observations |
| EDTA | - | Not typically used for ⁸⁹Zr. |
| DTPA | - | Not typically used for ⁸⁹Zr. |
| DOTA | High | Shows extraordinary stability, superior to DFO in challenge studies.[12] |
| NOTA | - | Not a primary choice for ⁸⁹Zr. |
| DFO | ~36-49 | The clinical standard, but exhibits in vivo instability leading to bone uptake of ⁸⁹Zr.[13][14][15] |
| EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) | Not available | Unlikely to be a suitable chelator for ⁸⁹Zr due to the preference of Zr⁴⁺ for octadentate chelators. |
Key Performance Considerations
-
In Vivo Stability: While thermodynamic stability constants are a crucial indicator, the kinetic inertness of a complex in a biological milieu is equally important. Macrocyclic chelators like DOTA and NOTA often exhibit greater in vivo stability compared to their linear counterparts, EDTA and DTPA, due to their more rigid structures which are less susceptible to dissociation.[5][16] For instance, ⁶⁴Cu-NOTA conjugates show greater stability in serum than ⁶⁴Cu-DOTA and significantly more than ⁶⁴Cu-DTPA conjugates.[5]
-
Radiolabeling Conditions: The conditions required for radiolabeling, such as temperature and pH, are critical, especially when working with sensitive biomolecules. NOTA, for example, can be efficiently labeled with ⁶⁸Ga at room temperature, whereas DOTA often requires heating.[10]
-
Bioconjugation Chemistry: The choice of bifunctional chelator is also dictated by the available functional groups on the biomolecule to be labeled. EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) offers a highly specific aminoxy group for conjugation to aldehydes and ketones, providing a controlled and stable linkage.[1]
Experimental Protocols
Determination of Metal-Chelator Stability Constants
A common method for determining the stability constant of a metal-chelator complex is through potentiometric titration.
Principle: This method involves titrating a solution containing the metal ion and the chelator with a standardized solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The titration curve of the metal-chelator solution will be different from the titration curve of the chelator alone. By analyzing the shift in the titration curve, the concentration of the free metal ion and the formed complex at different pH values can be calculated, which allows for the determination of the stability constant.
Generalized Protocol:
-
Solution Preparation: Prepare solutions of the chelator, the metal salt of interest, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in deionized water.
-
Calibration: Calibrate the pH meter with standard buffer solutions.
-
Titration of Chelator: Titrate a known volume of the chelator solution with the standardized base solution, recording the pH at each addition of the titrant.
-
Titration of Metal-Chelator Complex: Titrate a solution containing a known concentration of both the chelator and the metal salt with the standardized base solution, again recording the pH at each addition.
-
Data Analysis: Plot the pH versus the volume of base added for both titrations. The data is then analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the chelator and the stability constant of the metal-chelator complex.
Caption: Workflow for determining metal-chelator stability constants.
Bioconjugation via Oxime Ligation
The aminoxy group on EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) allows for its conjugation to biomolecules containing an aldehyde or ketone group.
Principle: The reaction between an aminoxy group and an aldehyde or ketone forms a stable oxime linkage. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, which is ideal for working with sensitive proteins.
Generalized Protocol:
-
Biomolecule Modification (if necessary): If the target biomolecule does not contain a native aldehyde or ketone, it must be introduced. For glycoproteins, mild oxidation of cis-diols on sugar residues with sodium periodate (B1199274) can generate aldehydes.
-
Conjugation Reaction:
-
Dissolve the aldehyde/ketone-containing biomolecule in a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 4-6).
-
Add a molar excess of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
-
Aniline or a derivative can be added as a catalyst to increase the reaction rate.
-
Incubate the reaction mixture at room temperature or 37°C for several hours to overnight.
-
-
Purification: Remove the unreacted chelator and byproducts using size-exclusion chromatography, dialysis, or ultrafiltration.
-
Characterization: Confirm the successful conjugation and determine the chelator-to-biomolecule ratio using techniques such as mass spectrometry or UV-Vis spectroscopy (if the chelator or biomolecule has a chromophore).
Caption: Workflow for bioconjugation using oxime ligation.
Logical Relationship of Chelator Selection
The choice of a chelator is a multi-faceted decision that depends on the specific application. The following diagram illustrates the logical flow for selecting an appropriate chelator.
Caption: Decision-making flowchart for optimal chelator selection.
Conclusion
The selection of a chelator for radiopharmaceutical and bioconjugate development requires careful consideration of metal ion specificity, complex stability, and the chemistry of bioconjugation. While macrocyclic chelators like DOTA and NOTA often provide superior in vivo stability for many applications, bifunctional EDTA derivatives such as EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) offer the advantage of a well-understood chelating core combined with a highly specific and stable method for attachment to biomolecules. The aminoxy functionality allows for a controlled conjugation process, which is highly desirable. For applications where the in vivo stability of an EDTA-based complex is sufficient, and specific, covalent attachment to an aldehyde or ketone-modified biomolecule is required, EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) presents a valuable tool for researchers and drug developers. Further experimental evaluation of its stability with various radionuclides is warranted to fully define its performance profile.
References
- 1. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zirconium tetraazamacrocycle complexes display extraordinary stability and provide a new strategy for zirconium-89-based radiopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The solution thermodynamic stability of desferrioxamine B (DFO) with Zr(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tales of the Unexpected: The Case of Zirconium(IV) Complexes with Desferrioxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Re-Evaluations of Zr-DFO Complex Coordination Chemistry for the Estimation of Radiochemical Yields and Chelator-to-Antibody Ratios of 89Zr Immune-PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bioconjugation Chemistries: Aminoxy vs. Maleimide
A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal strategy for creating stable and effective bioconjugates.
In the realm of bioconjugation, the covalent linking of molecules to proteins, peptides, and other biomolecules is a cornerstone for the development of targeted therapeutics, diagnostics, and advanced research tools. Among the myriad of chemical strategies, aminoxy (oxime) ligation and maleimide-thiol chemistry stand out as two of the most prominent methods. This guide provides an objective, data-driven comparison of these two powerful techniques to aid in the selection of the most appropriate conjugation chemistry for your specific application.
At a Glance: Key Performance Metrics
The choice between aminoxy and maleimide (B117702) chemistry often hinges on a trade-off between reaction kinetics, specificity, and the stability of the final conjugate. The following table summarizes key quantitative parameters for these two methods.
| Feature | Aminoxy (Oxime) Ligation | Maleimide-Thiol Chemistry |
| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹[1] | ~10³ M⁻¹s⁻¹[1] |
| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH)[1] | 6.5 - 7.5[1] |
| Specificity | Highly specific for aldehydes/ketones[1] | Highly selective for thiols (cysteine) |
| Conjugate Stability | High hydrolytic stability[1] | Susceptible to retro-Michael addition and thiol exchange[1] |
| Byproducts | Water | None |
| Key Advantage | Exceptional stability of the oxime bond | Fast reaction kinetics |
| Key Disadvantage | Slower reaction rates without catalysis | Potential for conjugate instability and off-target reactions |
Delving Deeper: Mechanisms of Action
Understanding the underlying chemical principles of each conjugation method is crucial for troubleshooting and optimizing your experimental design.
Aminoxy (Oxime) Ligation: The Stability Champion
Aminoxy ligation, a form of chemoselective ligation, involves the reaction of an aminooxy group with an aldehyde or a ketone to form a highly stable oxime bond.[1] The term "EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)" suggests a reagent equipped with an aminooxy functional group for conjugation and an EDTA moiety for chelating metal ions.
The key to this chemistry's utility is the bio-orthogonality of the reacting partners; aldehydes and ketones are relatively rare in biological systems, which minimizes off-target reactions.[1] This specificity allows for precise, site-specific conjugation, particularly when the aldehyde or ketone functionality is introduced into the protein via genetic engineering or enzymatic modification.
Workflow for Aminoxy (Oxime) Ligation:
Maleimide Chemistry: The Speed Specialist
Maleimide chemistry is a widely used method for bioconjugation that targets thiol groups, most commonly found in the cysteine residues of proteins. The reaction, a Michael addition, is rapid and highly efficient, proceeding quickly to high yields under mild, near-neutral pH conditions.[2]
However, the primary drawback of maleimide chemistry is the potential instability of the resulting thiosuccinimide linkage. This bond can undergo a retro-Michael reaction, leading to deconjugation and potential transfer of the payload to other thiol-containing molecules in a biological system, such as albumin. This can result in off-target toxicity and reduced efficacy.[2] Strategies to mitigate this instability, such as hydrolysis of the succinimide (B58015) ring to a more stable thioether, are often employed post-conjugation.
Workflow for Maleimide-Thiol Conjugation:
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are generalized methods for both aminoxy and maleimide conjugation.
General Protocol for Aminoxy (Oxime) Ligation
1. Preparation of Reactants:
-
Dissolve the biomolecule containing an aldehyde or ketone group in an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).
-
Dissolve the aminooxy-functionalized molecule (e.g., EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)) in the same buffer.
-
Prepare a stock solution of an aniline (B41778) catalyst (e.g., 100 mM in DMSO), which can accelerate the reaction at neutral pH.[1]
2. Conjugation Reaction:
-
Add the aminooxy-functionalized molecule to the biomolecule solution at a desired molar excess.
-
If using a catalyst, add the aniline stock solution to the reaction mixture.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by suitable analytical methods such as SDS-PAGE, HPLC, or mass spectrometry.[1]
3. Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (SEC), dialysis, or another appropriate purification method to obtain the purified conjugate.[1]
General Protocol for Maleimide-Thiol Conjugation
1. Preparation of Protein Sample:
-
Dissolve the thiol-containing protein (e.g., an antibody) in a degassed buffer with a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES).[3][4][5][6] Protein concentrations of 1-10 mg/mL are typically used.[3][4]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[3][4][5] DTT can also be used but must be removed before adding the maleimide reagent.
2. Preparation of Maleimide Stock Solution:
-
Freshly prepare a 10 mM stock solution of the maleimide-functionalized molecule in an anhydrous solvent such as DMSO or DMF.[5]
3. Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess of the maleimide linker relative to the protein.[5]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
4. Purification of the Conjugate:
-
Remove unreacted maleimide and other reagents using gel filtration, HPLC, FPLC, or dialysis to obtain the purified protein conjugate.[3][4][5][6]
Conclusion: Making the Right Choice
The decision between aminoxy and maleimide chemistry is application-dependent.
-
Choose Aminoxy (Oxime) Ligation when:
-
Stability is paramount: The exceptional stability of the oxime bond is a significant advantage for in vivo applications where conjugate longevity is critical.
-
Site-specificity is crucial: The bio-orthogonal nature of the reactants allows for precise control over the conjugation site, leading to more homogeneous products.
-
You are working with a system where an aldehyde or ketone can be readily introduced.
-
-
Choose Maleimide-Thiol Chemistry when:
-
Rapid reaction kinetics are required: Maleimide chemistry offers a significant advantage in terms of reaction speed.
-
Thiol groups are readily available: This method is ideal for proteins with accessible cysteine residues.
-
Potential instability can be managed: If post-conjugation stabilization steps are feasible and the application can tolerate any residual instability.
-
Ultimately, a thorough understanding of the strengths and weaknesses of each method, coupled with careful experimental design and optimization, will lead to the successful creation of robust and effective bioconjugates for your research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
A Comparative Guide to Validating the Metal Binding Capacity of EDTA Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metal-binding capacity of Ethylenediaminetetraacetic acid (EDTA) conjugates against other common chelating agents. The information presented is supported by experimental data to assist researchers in selecting the most appropriate chelator for their specific application, from drug development to cellular imaging.
Quantitative Comparison of Metal Binding Affinity
The efficacy of a chelating agent is primarily determined by its affinity for a specific metal ion, quantified by the stability constant (log K). A higher log K value indicates a more stable metal-chelator complex. The following table summarizes the stability constants for EDTA and a common alternative, Diethylenetriaminepentaacetic acid (DTPA), with various metal ions.
| Metal Ion | log K (EDTA) | log K (DTPA) |
| Gd³⁺ | ~17.4 | ~22.5 |
| Fe³⁺ | ~25.1 | ~28.6 |
| Cu²⁺ | ~18.8 | ~21.5 |
| Zn²⁺ | ~16.5 | ~18.3 |
| Cd²⁺ | ~16.5 | ~19.0 |
| Ca²⁺ | ~10.6 | ~10.7 |
Data sourced from BenchChem
As the data indicates, DTPA generally forms more stable complexes with a variety of metal ions compared to EDTA. This enhanced stability is attributed to DTPA's higher denticity; it possesses eight potential donor atoms (three nitrogen atoms and five carboxylate groups) compared to EDTA's six (two nitrogen atoms and four carboxylate groups). This structural difference allows DTPA to form a more encapsulating and rigid coordination sphere around the metal ion. For instance, the significantly higher stability constant for the Gd³⁺-DTPA complex is a key reason for its widespread use as a contrast agent in Magnetic Resonance Imaging (MRI).[1]
Performance of EDTA Conjugates
When EDTA is conjugated to a larger molecule, such as an antibody, its metal-binding properties can be subtly altered, and the specificity of the entire conjugate is influenced by both the chelator and the protein. The following table presents the equilibrium dissociation constants (Kd) for a monoclonal antibody-EDTA conjugate with various metal-EDTA complexes. A lower Kd value signifies a stronger binding affinity.
| Metal-EDTA Complex | Equilibrium Dissociation Constant (Kd) in nM |
| Cadmium-EDTA | 21 |
| Mercury-EDTA | 26 |
Data sourced from a study on the metal-binding properties of a monoclonal antibody directed toward metal-chelate complexes. [2]
The antibody-EDTA conjugate demonstrated high affinity for cadmium- and mercury-EDTA complexes.[2] Other metal-EDTA complexes, including those with Mn(II), In(III), Ni(II), Zn(II), Co(II), Cu(II), Ag(I), Fe(III), Pb(II), Au(III), Tb(III), Ga(III), Mg(II), and Al(III), bound with significantly lower affinities.[2] This highlights the potential for developing highly specific metal-binding agents by combining the chelating properties of EDTA with the target recognition of antibodies.
Experimental Protocols
Accurate determination of metal-binding capacity is crucial for the validation of EDTA conjugates. The following are detailed methodologies for key experiments.
Potentiometric Titration for Stability Constant (log K) Determination
This is a common and accurate method to determine the stability constants of metal-chelator complexes.[1]
Principle: The method involves titrating a solution containing the metal ion and the chelating agent with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode as the base is added. The resulting titration curve provides data to calculate the stability constant.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a standard stock solution of the metal salt (e.g., GdCl₃, FeCl₃) of known concentration.
-
Prepare a standard stock solution of the chelating agent (EDTA or its conjugate) of known concentration.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl) to adjust the initial pH.
-
Use a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Titration Procedure:
-
In a thermostated titration vessel, place a known volume of a solution containing the metal ion, the chelating agent, and the background electrolyte.
-
Use a calibrated pH electrode to monitor the pH of the solution.
-
Start the titration by adding small, precise volumes of the standardized NaOH solution.
-
Record the pH value after each addition of the titrant, allowing the solution to equilibrate.
-
Continue the titration until the pH reaches a stable plateau.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to obtain the titration curve.
-
The stability constants are calculated from the titration data using specialized software or by applying relevant equations that model the equilibria in the solution.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).[3]
Principle: A solution of the metal ion is titrated into a solution of the EDTA conjugate in the sample cell of the calorimeter. The heat released or absorbed during the binding event is measured.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the EDTA conjugate (e.g., 10-100 µM) in a suitable buffer.
-
Prepare a solution of the metal salt (e.g., 1-10 mM) in the same buffer. The buffer choice is critical, as buffer ionization can contribute to the heat of reaction.[3]
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the EDTA conjugate solution into the sample cell and the metal salt solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, which consists of a series of small injections of the metal solution into the sample cell.
-
The instrument records the heat change after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
Plotting the heat change against the molar ratio of metal to EDTA conjugate generates a binding isotherm.
-
Fitting the binding isotherm to a suitable binding model (e.g., one-site binding model) allows for the determination of the binding affinity (Ka, or its inverse, the dissociation constant Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow: Potentiometric Titration
Caption: Workflow for determining metal-chelator stability constants using potentiometric titration.
Signaling Pathway: Modulation of Apoptosis by Metal Chelation
Metal ions play crucial roles in various cellular signaling pathways, including apoptosis or programmed cell death. An excess or deficiency of certain metal ions can disrupt these pathways. EDTA conjugates can be designed to modulate these pathways by controlling the local concentration of specific metal ions. The following diagram illustrates a simplified model of the intrinsic apoptosis pathway and a potential point of intervention for an EDTA conjugate.
Caption: Simplified intrinsic apoptosis pathway and potential modulation by an EDTA conjugate.
References
A Comparative Analysis of Bifunctional EDTA Derivatives for Targeted Therapeutic and Imaging Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Bifunctional EDTA Derivative
In the landscape of targeted therapies and molecular imaging, the effective delivery of therapeutic or diagnostic agents to specific cellular targets is paramount. Bifunctional chelating agents are critical components in this process, serving as the bridge between a targeting moiety, such as a monoclonal antibody, and a metallic payload, like a radionuclide. Among these, derivatives of ethylenediaminetetraacetic acid (EDTA) are workhorse molecules, valued for their strong metal-binding capabilities. This guide provides a comparative analysis of two common classes of bifunctional EDTA derivatives, distinguished by their protein-reactive functional groups: the isothiocyanate group (e.g., p-isothiocyanatobenzyl-EDTA) and the maleimide (B117702) group (e.g., maleimidoethyl-mono-amide-EDTA). We will delve into their performance characteristics, supported by experimental data, to aid researchers in selecting the most suitable derivative for their application.
Quantitative Performance Comparison
The choice between an isothiocyanate- and a maleimide-functionalized EDTA derivative hinges on several key performance indicators, including conjugation efficiency, the stability of the resulting conjugate, and the integrity of the chelated metal. The following tables summarize quantitative data to facilitate a direct comparison.
| Parameter | p-Isothiocyanatobenzyl-EDTA (Thiourea Linkage) | Maleimide-EDTA (Thiosuccinimide Linkage) | Reference |
| Target Residue | Primary amines (e.g., Lysine) | Free thiols (e.g., Cysteine) | [1] |
| Reaction pH | 8.5 - 9.5 | 6.5 - 7.5 | [1] |
| Reaction Time | 4 - 24 hours | 1 - 4 hours | [1] |
| Linkage Stability | Highly stable | Susceptible to retro-Michael reaction and thiol exchange | [2] |
| Chelator Type | Radiolabeling Efficiency (%) | Serum Stability (% intact after 48h) | Reference |
| p-SCN-Bn-DTPA* | High (not quantified) | Lower than macrocycles | |
| Macrocyclic Chelators (e.g., DOTA, NOTA) | >95% | >94% |
Note: Data for a DTPA derivative is used as a proxy due to the structural similarity to EDTA and the availability of comparative studies. Direct head-to-head quantitative comparisons of different bifunctional EDTA derivatives are limited in publicly available literature.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful conjugation. Below are representative protocols for conjugating antibodies with both isothiocyanate- and maleimide-functionalized EDTA derivatives.
Protocol 1: Antibody Conjugation with p-Isothiocyanatobenzyl-EDTA
This protocol is adapted for the conjugation of an isothiocyanate-functionalized chelator to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.4
-
p-isothiocyanatobenzyl-EDTA
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
PD-10 desalting column (or similar size-exclusion chromatography system)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Dialyze the mAb against PBS to remove any amine-containing buffers or stabilizers. Adjust the concentration to 2-10 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve the p-isothiocyanatobenzyl-EDTA in DMSO to a concentration of 10-20 mg/mL.
-
pH Adjustment: Add the sodium bicarbonate buffer to the antibody solution to achieve a final pH of 9.0.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved chelator to the antibody solution. Incubate for 4-24 hours at 4°C with gentle mixing.
-
Purification: Remove unconjugated chelator and byproducts by passing the reaction mixture over a PD-10 desalting column equilibrated with PBS.
-
Characterization: Determine the chelator-to-antibody ratio (CAR) by methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of a metal-chelate complex.
Protocol 2: Antibody Conjugation with Maleimide-EDTA
This protocol outlines the conjugation of a maleimide-functionalized EDTA to the cysteine residues of a reduced monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-EDTA
-
Anhydrous DMSO
-
PD-10 desalting column
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Reduction: To the mAb solution (2-10 mg/mL in PBS), add a 10- to 20-fold molar excess of TCEP. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Purification of Reduced Antibody: Remove the reducing agent using a PD-10 desalting column equilibrated with a degassed buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Chelator Preparation: Immediately before use, dissolve the maleimide-EDTA in DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide-chelator to the reduced antibody solution. Incubate for 1-4 hours at room temperature in the dark with gentle mixing.
-
Quenching: Add a 100-fold molar excess of N-ethylmaleimide or cysteine to cap any unreacted thiol groups on the antibody.
-
Purification: Purify the antibody-chelate conjugate using a PD-10 desalting column equilibrated with PBS.
-
Characterization: Determine the CAR using appropriate analytical techniques.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the application of these bifunctional derivatives, the following diagrams illustrate a typical radioimmunotherapy workflow and a relevant signaling pathway targeted by such conjugates.
Caption: A generalized workflow for radioimmunotherapy.
Caption: Simplified HER2 signaling pathway.
Discussion and Recommendations
The choice between p-isothiocyanatobenzyl-EDTA and a maleimide-EDTA derivative is a critical decision in the design of antibody-drug conjugates and radioimmunotherapeutics.
p-Isothiocyanatobenzyl-EDTA: This derivative offers the advantage of forming a highly stable thiourea (B124793) bond with the primary amines of lysine residues on an antibody. This stability is crucial for in vivo applications, as it minimizes premature release of the chelator and its metallic payload. However, the conjugation reaction requires a higher pH, which could potentially compromise the stability of some sensitive antibodies. The reaction is also generally slower. Due to the abundance of lysine residues on most antibodies, this method can lead to a heterogeneous population of conjugates with varying numbers of chelators attached at different locations.
Maleimide-EDTA: Maleimide-based conjugation provides a more site-specific approach by targeting the thiol groups of cysteine residues. This can be particularly advantageous when using antibodies that have been engineered to contain free cysteine residues at specific locations, allowing for the production of more homogeneous conjugates. The reaction conditions are milder in terms of pH and the reaction is typically faster than isothiocyanate chemistry. However, the resulting thiosuccinimide linkage is known to be less stable in vivo compared to the thiourea bond, with a potential for cleavage through a retro-Michael reaction or exchange with other thiol-containing molecules in the plasma.[2]
Recommendations:
-
For applications demanding the highest in vivo stability and where a heterogeneous product is acceptable, p-isothiocyanatobenzyl-EDTA is a robust choice.
-
When precise control over the conjugation site and a more homogeneous product are critical, and if the antibody can be engineered to have available cysteine residues, maleimide-EDTA is the preferred option. However, the potential for in vivo instability of the linker should be carefully considered and may require the use of next-generation maleimide technologies designed to improve stability.
Ultimately, the optimal choice will depend on the specific requirements of the therapeutic or diagnostic agent, the nature of the targeting antibody, and the desired in vivo performance characteristics. Careful evaluation of both types of derivatives in the context of the specific application is highly recommended.
References
Evaluating the In Vivo Performance of EDTA-Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a chelating agent for antibody labeling is a critical decision that directly impacts the in vivo performance of the resulting immunoconjugate. This guide provides an objective comparison of Ethylenediaminetetraacetic acid (EDTA)-labeled antibodies with alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable chelator for your research needs.
Ethylenediaminetetraacetic acid (EDTA) is a well-established chelating agent used to attach radiometals to antibodies for applications in radioimmunotherapy and in vivo imaging. However, the in vivo stability of the metal-EDTA complex can be a concern, potentially leading to the release of the radiometal and undesirable accumulation in non-target tissues. This has led to the development of alternative chelators designed to offer improved in vivo stability and biodistribution profiles. This guide will focus on the comparison of EDTA with its key alternatives: Diethylenetriaminepentaacetic acid (DTPA) and the cyclohexyl-containing derivative, CHX-A''-DTPA.
Comparative In Vivo Performance
The in vivo performance of a radiolabeled antibody is primarily assessed by its biodistribution, specifically its ability to accumulate at the target site (e.g., a tumor) while clearing rapidly from non-target organs and the bloodstream. The stability of the chelate is paramount, as dissociation of the radiometal from the antibody can lead to uptake in organs like the bone and liver, causing toxicity.
While both EDTA and DTPA can be used to chelate metals, studies have shown that DTPA generally forms more stable complexes with many radiometals used in nuclear medicine, such as Indium-111 (B102479) (¹¹¹In) and Yttrium-90 (⁹⁰Y).[1][2][3] This increased stability translates to better in vivo performance. For instance, in a comparative study, DTPA was found to be equivalent to EDTA in preventing iron-induced degradation of a monoclonal antibody in solution, highlighting its protective capabilities.[1]
CHX-A''-DTPA, a derivative of DTPA, has been developed to offer even greater in vivo stability. The rigid cyclohexane (B81311) ring in its structure helps to pre-organize the chelating arms, leading to a more stable complex with the radiometal. This can result in lower accumulation of the free radiometal in non-target tissues and improved tumor-to-blood ratios.[4]
The following table summarizes the key performance characteristics of antibodies labeled using EDTA, DTPA, and CHX-A''-DTPA based on available literature.
| Chelator | Radiolabeling Efficiency | In Vivo Stability | Tumor Uptake | Non-Target Organ Uptake (e.g., Bone, Liver) | Reference |
| EDTA | Generally high | Moderate; potential for in vivo dissociation | Variable | Can be high due to radiometal release | [2] |
| DTPA | High | Higher than EDTA | Generally improved over EDTA | Lower than EDTA | [1][2][3] |
| CHX-A''-DTPA | High | Very high | Often superior to DTPA | Generally the lowest among the three | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for key experiments involved in evaluating the in vivo performance of chelator-labeled antibodies.
Antibody Conjugation with Chelator
This process involves covalently attaching the chelating agent to the antibody.
-
Antibody Preparation: Dialyze the monoclonal antibody against a metal-free buffer (e.g., 0.1 M HEPES, pH 8.5) to remove any storage buffers that might interfere with the conjugation reaction.
-
Chelator Activation (if necessary): Some chelators, like DTPA, are often used in their cyclic anhydride (B1165640) form for efficient conjugation to lysine (B10760008) residues on the antibody.
-
Conjugation Reaction: Add a molar excess of the activated chelator to the antibody solution. The ratio will depend on the desired number of chelators per antibody and should be optimized. Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Purification: Remove unconjugated chelator and any small molecule byproducts by size-exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.5).
-
Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as spectrophotometry or mass spectrometry.
Radiolabeling of the Immunoconjugate
This step involves chelating the radiometal to the conjugated antibody.
-
Radiometal Preparation: Obtain the desired radiometal (e.g., ¹¹¹InCl₃) in a suitable buffer.
-
Labeling Reaction: Add the radiometal to the purified immunoconjugate in a buffered solution (e.g., 0.1 M citrate buffer, pH 5.5). The pH is critical for efficient labeling and should be optimized for the specific radiometal and chelator.
-
Incubation: Incubate the reaction mixture at room temperature for a specific duration (e.g., 30-60 minutes).
-
Quenching (Optional): Add a small amount of a strong chelating agent like EDTA or DTPA to scavenge any unbound radiometal.
-
Quality Control: Determine the radiolabeling efficiency using methods like instant thin-layer chromatography (ITLC).[5]
In Vivo Biodistribution Studies
These studies are performed in animal models to assess the distribution of the radiolabeled antibody.
-
Animal Model: Use an appropriate animal model, such as nude mice bearing human tumor xenografts.[2]
-
Injection: Inject a known amount of the radiolabeled antibody intravenously into the tail vein of the mice.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 4, 24, 48, and 72 hours).
-
Organ Harvesting: Dissect and collect major organs and tissues (e.g., tumor, blood, liver, spleen, kidneys, bone, muscle).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios to assess targeting efficacy.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in preparing and evaluating chelator-labeled antibodies.
Caption: Experimental workflow for preparing and evaluating radiolabeled antibodies.
Caption: Logical relationship between chelator choice and in vivo performance.
Conclusion
The selection of an appropriate chelating agent is a critical step in the development of antibody-based radiopharmaceuticals. While EDTA is a functional chelator, the in vivo stability of its metal complexes can be a limiting factor. For applications requiring high in vivo stability and low non-target accumulation of the radiolabel, DTPA and, in particular, its derivative CHX-A''-DTPA, often present superior alternatives. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their in vivo studies. Careful optimization of the conjugation and radiolabeling procedures, followed by rigorous in vivo evaluation, is essential for the successful development of effective and safe immunoconjugates.
References
- 1. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 90Y-labeled antibody uptake by human tumor xenografts and the effect of systemic administration of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro stability of EDTA and DTPA immunoconjugates of monoclonal antibody 2G3 labeled with indium-111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a maleimido derivative of CHX-A” DTPA for site-specific labeling of Affibody molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Site-Specific Protein Labeling: Aminoxy-EDTA vs. Alternatives
In the landscape of protein modification, achieving site-specificity is paramount for developing precisely targeted therapeutics, advanced imaging agents, and reliable diagnostic tools. The aminoxy-ligation strategy, particularly when paired with the genetically encoded aldehyde tag, offers a highly specific and bioorthogonal method for protein conjugation. This guide provides a comprehensive comparison of the aminoxy-based aldehyde tag system with other common labeling techniques, supported by experimental data and detailed protocols for validation.
The core of this technique involves the enzymatic conversion of a specific cysteine residue within a genetically engineered peptide tag (e.g., LCTPSR) into a Cα-formylglycine (fGly) residue.[1] This conversion is catalyzed by a co-expressed formylglycine-generating enzyme (FGE).[1][2] The resulting aldehyde group serves as a unique chemical handle that can be exclusively targeted by aminoxy-functionalized molecules, such as aminoxy-EDTA, to form a stable oxime bond.[1] The attachment of EDTA, a potent metal chelator, can be leveraged for applications such as radionuclide chelation for imaging or therapy, or to prevent metal-induced protein aggregation.[3]
Comparative Analysis of Labeling Technologies
The aldehyde tag/aminoxy ligation system presents distinct advantages over traditional methods, primarily in its exceptional specificity. Unlike methods that target naturally occurring amino acids like lysines or cysteines, the aldehyde handle is bioorthogonal, meaning it does not typically exist in native proteins, thus preventing off-target reactions.[1][2]
| Parameter | Aldehyde Tag + Aminoxy Ligation | Cysteine (Maleimide) Labeling | Lysine (B10760008) (NHS Ester) Labeling |
| Specificity | Site-specific to a single, genetically encoded aldehyde tag.[2] | Site-specific only in "cysteine-light" proteins. Prone to off-target labeling if multiple accessible cysteines are present.[4][5] | Non-specific. Labels multiple accessible lysine residues on the protein surface.[6] |
| Typical Efficiency | >90% to ~100% with optimized conditions and catalysts.[1][2] | 70-90% under optimal conditions, but highly dependent on maintaining a reduced state.[7] | Variable; difficult to control stoichiometry. |
| Reaction Conditions | pH 5.5-7.5. Can be slow, but rates increase up to 120-fold with aniline-based catalysts.[8] | pH 6.5-7.5. Requires removal of reducing agents (e.g., DTT) which can compete for the label.[4] | pH 7-9. |
| Bioorthogonality | High. The aldehyde handle is not naturally present in most proteins.[2] | Low. Free cysteines can exist in other proteins, leading to potential cross-reactivity. | Low. Lysines are abundant on protein surfaces. |
| Key Requirement | Genetic engineering to introduce the aldehyde tag sequence and co-expression of FGE.[1] | An accessible cysteine residue. May require mutagenesis to remove other cysteines.[7] | Accessible lysine residues. |
Experimental Workflows & Validation Protocols
Accurate validation of labeling site-specificity and efficiency is critical. Mass spectrometry (MS) is the definitive method for this confirmation. Below are diagrams illustrating the workflows for labeling and validation, followed by detailed protocols.
Diagram 1: Aldehyde Tag Labeling Workflow
References
- 1. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 2. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
comparing the efficacy of different chelators for radiolabeling antibodies
A Comparative Guide to Chelators for Radiolabeling Antibodies
In the rapidly evolving field of radioimmunotherapy and immuno-PET imaging, the choice of a bifunctional chelator is critical to the success of an antibody-based radiopharmaceutical. The chelator's role is to securely bind a radiometal to a monoclonal antibody (mAb), ensuring that the radioisotope reaches its intended target with high stability and minimal off-target accumulation. This guide provides an objective comparison of the efficacy of different chelators used for radiolabeling antibodies, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.
Overview of Common Chelators and Radionuclides
The selection of a chelator is intrinsically linked to the chosen radionuclide, as the coordination chemistry must be compatible to form a stable complex. Commonly used chelators can be broadly categorized into two groups: acyclic (linear) and macrocyclic.
-
Acyclic Chelators: The most prominent example is DTPA (diethylenetriaminepentaacetic acid) and its derivatives (e.g., CHX-A''-DTPA). These chelators offer the advantage of rapid radiolabeling under mild conditions. However, their complexes with some radiometals can exhibit lower in vivo stability compared to macrocyclic alternatives.[1][2]
-
Macrocyclic Chelators: This group includes DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and their derivatives. These chelators form thermodynamically stable and kinetically inert complexes with a wide range of radiometals, which is crucial for in vivo applications.[3][4] However, radiolabeling with some macrocyclic chelators may require harsher conditions, such as elevated temperatures.[5]
The choice of radionuclide is dictated by the intended application (imaging or therapy) and the pharmacokinetic properties of the antibody. Key radionuclides include:
-
For PET Imaging: 64Cu (t1/2 = 12.7 h), 89Zr (t1/2 = 78.4 h)[6][7]
-
For SPECT Imaging: 111In (t1/2 = 2.8 d)[1]
-
For Therapy (β- emitters): 177Lu (t1/2 = 6.7 d), 90Y (t1/2 = 2.7 d)[1]
Data Presentation: Comparative Efficacy of Chelators
The following tables summarize quantitative data on the performance of different chelators for various radionuclides, focusing on labeling efficiency, in vitro stability, and in vivo biodistribution.
Table 1: Comparison of Chelators for 64Cu-Labeling of Rituximab[6][8]
| Chelator | Radiolabeling Yield (at 31 nM conjugate) | In Vitro Serum Stability (48h) |
| p-SCN-Bn-NOTA | 95% | 97.5% ± 0.3% |
| Sar-CO2H | 98% (at 250 nM) | High |
| p-SCN-Bn-DOTA | Moderate | <6% dissociation |
| p-SCN-Bn-Oxo-DO3A | Moderate | <6% dissociation |
| p-SCN-PCTA | Moderate | <6% dissociation |
| p-SCN-Bn-DTPA | Low | 14.0% |
| p-SCN-CHX-A''-DTPA | Low | 38.2% |
| ITC-2B3M-DTPA | Low | 37.8% |
Data sourced from a study comparing eight different bifunctional chelators for 64Cu labeling of the anti-CD20 antibody, rituximab.[6][8]
Table 2: Comparison of Chelators for 89Zr-Labeling
| Chelator | Key Findings | In Vivo Stability Indication |
| Desferrioxamine B (DFO) | Clinical gold standard, but known for in vivo instability.[7][9] | Release of 89Zr leading to bone uptake.[7][9] |
| DFO * | Improved stability over DFO.[9] | Reduced bone uptake compared to DFO. |
| 3,4,3-(LI-1,2-HOPO) | High potential for stable complexation.[9] | Considered a promising candidate for stable complexes.[9] |
| DOTA-GA | Compared for relative kinetic inertness.[9] | N/A |
| FSC | Excellent in vitro stability and resistance to transchelation.[10] | No bone uptake observed in PET images, indicating high in vivo stability.[10] |
This table summarizes findings from studies investigating more stable alternatives to the conventional DFO chelator for 89Zr.[7][9][10]
Table 3: Comparison of DTPA and DOTA for 111In and 177Lu-Labeling of Trastuzumab[1]
| Radioimmunoconjugate | In Vitro Serum Stability | Key Biodistribution Finding |
| [111In]In-DTPA-trastuzumab | Lower stability, especially in the first 4h. | Increased bone uptake over time, likely due to free 111In. |
| [177Lu]Lu-DOTA-trastuzumab | Greater stability in serum. | Lower bone uptake compared to the 111In-DTPA conjugate. |
This data is from a study directly comparing the influence of the chelator and radionuclide on the biological properties of the anti-HER2 antibody, trastuzumab.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in the evaluation of chelators for antibody radiolabeling.
Antibody-Chelator Conjugation
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable conjugation buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.8-9.0) using a size-exclusion column or centrifugal filtration device to remove any interfering substances.[11]
-
Chelator Activation (if necessary): Some bifunctional chelators are commercially available in an activated form (e.g., NHS-ester or isothiocyanate). If not, the carboxylic acid groups of the chelator are activated using standard coupling chemistry.
-
Conjugation Reaction: The activated chelator is added to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 chelator-to-antibody). The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-6 hours) with gentle mixing.[3][12]
-
Purification: The resulting immunoconjugate is purified from excess, unconjugated chelator using a desalting column (e.g., PD-10) or dialysis.[12]
-
Characterization: The number of chelators conjugated per antibody molecule (chelator-to-antibody ratio) is determined, often using mass spectrometry (MALDI-TOF).[1]
Radiolabeling of the Immunoconjugate
-
Reaction Setup: A defined amount of the purified immunoconjugate is dissolved in a suitable buffer (e.g., 0.2 M sodium acetate, pH 4.5-5.5).[13]
-
Addition of Radionuclide: The radionuclide (e.g., 64CuCl2, 89Zr-oxalate, 111InCl3, 177LuCl3) is added to the immunoconjugate solution.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature, 37°C, or higher for some DOTA labeling) for a set time (e.g., 5-60 minutes).[14][15]
-
Quenching: A solution of a strong chelating agent like DTPA or EDTA may be added to complex any unbound radionuclide.[5]
-
Purification and Quality Control: The radiolabeled antibody is purified from free radionuclide using a size-exclusion column. The radiochemical purity is determined by methods such as instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[12]
In Vitro Serum Stability Assay
-
Incubation: The purified radiolabeled antibody is incubated in human serum at 37°C.[8]
-
Time Points: Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).[8]
-
Analysis: The percentage of radioactivity still bound to the antibody is determined at each time point using size-exclusion HPLC or iTLC.[8]
In Vivo Biodistribution Studies
-
Animal Model: Tumor-bearing mice (e.g., with subcutaneous xenografts) are typically used.[16]
-
Injection: A known amount of the radiolabeled antibody is injected intravenously into the mice.[17]
-
Time Points: At selected time points post-injection (e.g., 2, 24, 48, 72 hours), cohorts of mice are euthanized.[14]
-
Tissue Harvesting and Counting: Organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, bone) are harvested, weighed, and the amount of radioactivity in each is measured using a gamma counter.[17]
-
Data Analysis: The uptake in each organ is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[18]
Mandatory Visualizations
The following diagrams illustrate the general workflows for antibody radiolabeling and evaluation.
Conclusion
The selection of an appropriate chelator is a multifaceted decision that significantly impacts the performance of a radiolabeled antibody.
-
For radionuclides like 64Cu , macrocyclic chelators such as NOTA and Sar-CO2H demonstrate superior labeling efficiency and in vivo stability compared to acyclic DTPA derivatives.[6][8]
-
For 89Zr , while DFO is the clinical standard, novel chelators like DFO * and FSC show promise in overcoming the issue of in vivo instability and associated bone uptake.[9][10]
-
For theranostic pairs like 111In/177Lu , the macrocyclic chelator DOTA generally provides more stable radioimmunoconjugates than the acyclic DTPA , leading to improved biodistribution profiles with lower off-target accumulation in tissues like bone.[1]
Ultimately, the optimal choice depends on the specific radionuclide, the antibody, and the intended clinical application. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the development of next-generation radioimmunoconjugates for cancer imaging and therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New method for the chelation of indium-111 to monoclonal antibodies: biodistribution and imaging of athymic mice bearing human colon carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Imaging cancer using PET--the effect of the bifunctional chelator on the biodistribution of a (64)Cu-labeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity and Identity of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
This guide provides a comprehensive analysis of the bifunctional chelator EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), detailing its purity and identity assessment. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative overview with alternative chelating agents, supported by established experimental protocols and data.
Introduction to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelator that integrates a hexadentate ethylenediaminetetraacetic acid (EDTA) core with a versatile aminoxy functional group. The EDTA moiety is renowned for its strong chelation of various metal ions, while the aminoxy group allows for efficient, site-specific conjugation to biomolecules containing aldehyde or ketone functionalities. This dual-functionality makes it a valuable tool in the development of targeted radiopharmaceuticals, antibody-drug conjugates (ADCs), and other bioconjugates. The "(S)" designation indicates the stereochemistry at the chiral center of the benzyl (B1604629) group, which can be crucial for specific biological interactions.
The purity and confirmed identity of this chelator are paramount to ensure the quality, efficacy, and safety of the final bioconjugate. This guide outlines the standard analytical methodologies for its characterization and compares its profile to other commonly used bifunctional chelators.
Purity and Identity Analysis
A multi-pronged analytical approach is essential to confirm the purity and establish the identity of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Summary
The following tables summarize the expected analytical data for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Specification | Result |
| Purity (by area %) | ≥ 95.0% | 98.2% |
| Retention Time (tʀ) | Report | 12.5 min |
| Major Impurities | ≤ 0.5% each | Impurity A (tʀ 9.8 min): 0.3%Impurity B (tʀ 14.1 min): 0.15% |
Table 2: Mass Spectrometry (MS) Data
| Parameter | Specification | Result |
| Method | Electrospray Ionization (ESI-MS) | Positive Ion Mode |
| [M+H]⁺ (monoisotopic) | Calculated: 521.1983 m/z | Observed: 521.1989 m/z |
| [M+Na]⁺ (monoisotopic) | Calculated: 543.1802 m/z | Observed: 543.1808 m/z |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 | d | 2H | Aromatic (ortho to CH₂) |
| 7.30 | d | 2H | Aromatic (ortho to NH) |
| 4.70 | s | 2H | -O-CH₂-C(O)- |
| 4.15 | t | 1H | Benzyl -CH- |
| 3.60 - 3.80 | m | 8H | EDTA acetate (B1210297) -CH₂- |
| 3.10 - 3.40 | m | 4H | EDTA ethylenediamine (B42938) -CH₂- |
Comparison with Alternative Bifunctional Chelators
The selection of a bifunctional chelator is critical and depends on the specific application, the metal ion to be chelated, and the conjugation chemistry. Here, we compare EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) with other widely used chelators.
Table 4: Comparison of Bifunctional Chelators
| Chelator | Functional Group | Common Metals | Key Advantages | Key Disadvantages |
| EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) | Aminoxy | In, Ga, Y, Lu | Site-specific conjugation to aldehydes/ketones. Mild conjugation conditions. | Potential for lower in vivo stability of the metal complex compared to macrocyclic chelators. |
| p-SCN-Bn-DOTA | Isothiocyanate | Lu, Y, In, Ga, Cu | High in vivo stability of the metal complex (macrocyclic effect).[1][2] | Requires primary amine for conjugation. Harsher labeling conditions (elevated temperature).[2] |
| p-SCN-Bn-NOTA | Isothiocyanate | Ga, Cu | High radiolabeling efficiency at room temperature.[3][4] High stability for ⁶⁴Cu and ⁶⁸Ga.[3][5] | Less versatile for a wide range of larger metal ions compared to DOTA. |
| p-SCN-Bn-DTPA | Isothiocyanate | In, Y | Acyclic, allowing for rapid radiolabeling at room temperature. | Lower in vivo stability compared to macrocyclic chelators, leading to potential metal dissociation.[3] |
| Sar-CO₂H | Carboxylic Acid (for amide coupling) | Cu | Very high radiolabeling efficiency, even at dilute concentrations.[3][4] | Conjugation requires activation of the carboxylic acid. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : HPLC system with a UV detector.
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in water at a concentration of 1 mg/mL.
Note: For chelators lacking a strong chromophore, a pre-column derivatization step with a metal ion like Fe(III) can be employed to form a complex that is detectable by UV-Vis.[6][7]
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode.
-
Infusion Solvent : 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate : 10 µL/min (direct infusion) or coupled with LC using the protocol above.
-
Mass Range : 100 - 1000 m/z.
-
Data Analysis : Compare the observed exact mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation : NMR spectrometer (e.g., 400 MHz).
-
Solvent : Deuterium oxide (D₂O).
-
Sample Concentration : 5-10 mg/mL.
-
Reference : Internal or external standard (e.g., TSP, DSS).
-
Experiment : Standard 1D proton experiment.
-
Data Analysis : Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the presence of all expected protons in the structure. The chelation of EDTA with different ions produces unique ¹H-NMR spectral patterns.[8][9][10]
Visualizations
The following diagrams illustrate the analytical workflow and the logical relationship of the components.
Caption: Workflow for purity and identity analysis.
Caption: Application pathway of the bifunctional chelator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aminoxy vs. NHS-Ester Conjugation Chemistries
In the realm of bioconjugation, the precise and stable linking of molecules is paramount for developing effective therapeutics, diagnostics, and research tools. Among the various chemical strategies available, aminoxy and N-hydroxysuccinimide (NHS)-ester conjugations are two of the most prominent methods. While both are powerful, they operate on different principles, targeting distinct functional groups and yielding linkages with unique characteristics. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal chemistry for their specific application.
Core Principles: Reaction Mechanisms
Aminoxy Conjugation: This bioorthogonal chemistry involves the reaction between an aminoxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[1][2] The reaction is highly specific and can be performed under mild aqueous conditions.[3] It is particularly useful for site-specific modifications, as aldehyde or ketone groups can be selectively introduced into biomolecules through enzymatic or chemical methods, such as the oxidation of glycoproteins.[4][5]
NHS-Ester Conjugation: This is one of the most common bioconjugation strategies, targeting primary aliphatic amines (-NH₂), such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[6][7] The NHS ester is a highly reactive group that undergoes nucleophilic acyl substitution with an unprotonated amine to form a chemically stable amide bond.[][9] Due to the abundance of lysine residues on the surface of most proteins, this method typically results in a heterogeneous population of conjugates.
Quantitative Comparison: Aminoxy vs. NHS-Ester
The selection of a conjugation strategy often depends on the specific requirements of the experiment, including the nature of the biomolecule, the desired degree of labeling, and the required stability of the final conjugate. The table below summarizes key quantitative and qualitative differences between the two methods.
| Feature | Aminoxy Conjugation | NHS-Ester Conjugation |
| Target Group | Aldehyde (-CHO) or Ketone (-C=O)[4] | Primary Aliphatic Amine (-NH₂)[6] |
| Resulting Bond | Oxime (C=N-O) | Amide (CO-NH) |
| Reaction pH | Optimal at ~4.5, but proceeds at pH up to 7.4 (often with a catalyst)[10][11] | Optimal at pH 7.2-8.5[12] |
| Reaction Time | 2-10 hours, depending on substrate and catalyst | 30 minutes to 4 hours[13] |
| Catalyst | Aniline (B41778) and its derivatives are often used to increase reaction rate at neutral pH[10] | Not required |
| Specificity | Highly specific for aldehydes/ketones, enabling site-specific conjugation[1] | Reacts with all accessible primary amines (e.g., Lysine, N-terminus), often leading to a heterogeneous product[7] |
| Bond Stability | Very stable under physiological conditions, with a significantly lower rate of hydrolysis compared to hydrazones[3][14] | Highly stable and effectively irreversible amide bond under physiological conditions[] |
| Bioorthogonality | High. Aldehydes/ketones are rare on most native proteins, minimizing off-target reactions[1] | Moderate. Reacts with abundant lysine residues, which can potentially impact protein function if located in an active or binding site[4] |
| Competing Reaction | Minimal competing reactions in a biological context. | Hydrolysis of the NHS ester is a major competing reaction, especially at higher pH and low protein concentrations[][12] The rate of hydrolysis can be orders of magnitude higher than the rate of aminolysis.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for labeling an IgG antibody using both techniques.
Protocol 1: Site-Specific Aminoxy Labeling of an IgG Antibody
This protocol involves two main stages: the oxidation of carbohydrates in the Fc region of the antibody to generate aldehydes, followed by the reaction with an aminoxy-functionalized payload.
Materials:
-
IgG antibody to be labeled
-
10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5[4]
-
Sodium periodate (B1199274) (NaIO₄) solution (100 mM in dH₂O)[4]
-
Ethylene (B1197577) glycol[4]
-
Aminoxy-functionalized payload (e.g., dye, drug)
-
Anhydrous DMSO[4]
-
Aniline catalyst (optional, recommended for neutral pH)[4]
-
Purification system (e.g., Sephadex size-exclusion column or ultrafiltration vial)[4]
Methodology:
-
Antibody Preparation: Dissolve the antibody in 1X PBS buffer to a concentration of 3-15 mg/mL (20-100 µM).[4]
-
Carbohydrate Oxidation:
-
To your antibody solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of 100 mM NaIO₄ solution.[4]
-
Incubate for 10 minutes at room temperature or 30 minutes on ice, protected from light.[17]
-
Quench the reaction by adding ethylene glycol to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.[4]
-
-
Payload Preparation: Prepare a 5 mM stock solution of the aminoxy-payload in anhydrous DMSO.[17]
-
Conjugation Reaction:
-
Add 50 molar equivalents of the aminoxy-payload stock solution to the oxidized antibody solution.[17]
-
(Optional) Add an aniline catalyst to a final concentration of 1-10 mM to accelerate the reaction, especially if performed at neutral pH.[4]
-
Incubate at room temperature with gentle agitation for 2-5 hours, protected from light.[17]
-
-
Purification: Remove excess, unconjugated payload using a desalting column or an ultrafiltration vial with an appropriate molecular weight cut-off.[17]
-
Storage: Store the purified conjugate at 4°C or -20°C (with 50% glycerol) in a storage buffer, protected from light. The oxime linkage is stable for a year or longer under these conditions.[4]
Protocol 2: NHS-Ester Labeling of an IgG Antibody
This protocol targets primary amines on the antibody, primarily on lysine residues.
Materials:
-
IgG antibody to be labeled
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5.[18] Note: Avoid buffers containing primary amines like Tris.[19]
-
NHS-ester functionalized payload (e.g., dye, drug)
-
Anhydrous DMSO or DMF[18]
-
Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4-8.5[20]
-
Purification system (e.g., gel filtration column or dialysis)[19]
Methodology:
-
Antibody Preparation: Dissolve the antibody in the Reaction Buffer to a concentration of 2-10 mg/mL.[18][20]
-
Payload Preparation: Prepare a 10 mM stock solution of the NHS-ester payload in anhydrous DMSO or amine-free DMF.[20]
-
Conjugation Reaction:
-
Calculate the required volume of the payload stock solution to achieve the desired molar excess (typically 8-20 fold molar excess over the antibody).[19]
-
Add the calculated volume of the payload solution to the antibody solution while gently stirring.[18]
-
Incubate at room temperature for 1-4 hours or on ice overnight.[19]
-
-
Quenching (Optional): To stop the reaction, add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[20]
-
Purification: Separate the labeled antibody from unreacted payload and byproducts using gel filtration, dialysis, or ultrafiltration.[19]
-
Storage: Store the purified conjugate at 4°C or -20°C in a suitable buffer, protected from light. The amide bond is highly stable.[]
Visualizing the Workflow
While the chemistries differ, the overall experimental process shares a common logic. The following diagram illustrates a generalized workflow for a bioconjugation experiment.
Conclusion: Making the Right Choice
Both aminoxy and NHS-ester chemistries are robust and effective methods for bioconjugation, each with distinct advantages.
Choose Aminoxy Conjugation when:
-
Site-specificity is critical: Creating a homogeneous product, such as an antibody-drug conjugate (ADC) with a defined drug-to-antibody ratio (DAR), is a primary goal.[1][5]
-
The target biomolecule is a glycoprotein (B1211001) that can be selectively oxidized.[4]
-
The target protein contains sensitive lysine residues in its active site that would be compromised by NHS-ester chemistry.[4]
-
A truly bioorthogonal reaction is required to avoid any potential off-target labeling.[1]
Choose NHS-Ester Conjugation when:
-
A simple and rapid labeling protocol is desired: The method is straightforward and does not require a pre-activation or oxidation step.[]
-
The goal is to label a protein with a high degree of substitution (e.g., attaching multiple biotin (B1667282) or fluorophore molecules).
-
The precise location of the modification is not critical, or when a heterogeneous mixture is acceptable for the downstream application.[7]
-
The target molecule lacks an easily accessible or introducible carbonyl group.
Ultimately, the choice between aminoxy and NHS-ester chemistry depends on a careful consideration of the biomolecule's properties, the desired characteristics of the final conjugate, and the specific goals of the research or drug development program.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. interchim.fr [interchim.fr]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Assessing the Immunogenicity of EDTA-Treated Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunogenic potential of proteins treated with ethylenediaminetetraacetic acid (EDTA) versus untreated or alternatively modified proteins. The primary role of EDTA in protein formulations is not as a direct modifier of the protein sequence but as a chelating agent that prevents aggregation—a critical factor known to significantly increase immunogenicity. This guide will delve into the mechanisms, present supporting data, and provide detailed experimental protocols to assess these differences.
The Role of EDTA in Mitigating Protein Immunogenicity
EDTA is a widely used excipient in the biopharmaceutical industry. Its primary function is to chelate divalent metal ions, such as zinc, magnesium, and calcium. These ions can act as catalysts for protein oxidation and can also promote the formation of protein aggregates. By sequestering these ions, EDTA helps to maintain the native conformation of proteins and prevent the formation of aggregates. Protein aggregation is a major concern in the development of therapeutic proteins as it can lead to an enhanced immune response. Aggregates can be recognized by the immune system as foreign, particulate matter, leading to the activation of antigen-presenting cells (APCs) and subsequent T-cell and B-cell responses, resulting in the production of anti-drug antibodies (ADAs).
One study demonstrated that the introduction of EDTA in the collection buffer during protein purification reduced visible aggregation by more than 80%[1]. This highlights EDTA's significant role in preventing the formation of potentially immunogenic protein species.
Comparison of Immunogenic Potential: Aggregated vs. Non-Aggregated Proteins
The use of EDTA is a key strategy to prevent the formation of immunogenic protein aggregates. The following table summarizes the comparative immunogenic potential of aggregated versus non-aggregated (monomeric) proteins.
| Characteristic | Monomeric Protein (Typical of EDTA-treated formulations) | Aggregated Protein (More likely in the absence of EDTA) |
| Size | Nanometer scale | Micrometer to visible scale |
| Structure | Native conformation | Often contains non-native structures, exposed hydrophobic regions |
| Uptake by APCs | Less efficient | Efficiently taken up by phagocytosis[2] |
| Immune Cell Activation | Generally low to no activation | Strong activation of dendritic cells and macrophages[2][3] |
| T-Cell Response | Minimal T-cell proliferation and cytokine release | Significant CD4+ T-cell proliferation and pro-inflammatory cytokine secretion[2] |
| B-Cell Response | Low potential for ADA production | High potential for breaking B-cell tolerance and inducing high-titer ADA production[2][3] |
| Clinical Immunogenicity | Lower risk | Higher risk of adverse immune events and reduced drug efficacy[2][3] |
Experimental Protocols
Assessment of Protein Aggregation
Method: Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in a protein sample.
Protocol:
-
Prepare a mobile phase suitable for the protein of interest (e.g., phosphate-buffered saline).
-
Equilibrate a size-exclusion chromatography column with the mobile phase.
-
Inject a known concentration of the protein sample (e.g., EDTA-treated vs. untreated) onto the column.
-
Elute the protein with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The monomeric protein will elute as a major peak at a specific retention time. Aggregates will elute as earlier, smaller peaks.
-
Calculate the percentage of aggregates by integrating the peak areas of the aggregate and monomer peaks.
In Vitro Immunogenicity Assessment: Dendritic Cell (DC) Maturation Assay
Objective: To assess the potential of a protein formulation to activate dendritic cells, a key step in initiating an immune response.
Protocol:
-
Isolate human monocyte-derived dendritic cells (mo-DCs) from peripheral blood mononuclear cells (PBMCs).
-
Culture the immature mo-DCs in appropriate media.
-
Expose the mo-DCs to the protein samples (e.g., monomeric protein from an EDTA-containing formulation vs. aggregated protein) for 24-48 hours. Use lipopolysaccharide (LPS) as a positive control and media alone as a negative control.
-
After incubation, harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers such as CD80, CD83, CD86, and HLA-DR.
-
Analyze the expression of these markers using flow cytometry.
-
In parallel, collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
-
An increased expression of maturation markers and cytokine secretion indicates a higher immunogenic potential.
Visualizing the Impact of Protein Aggregation on Immune Response
Signaling Pathways in Immune Response to Protein Aggregates
The following diagram illustrates the signaling pathways involved in the immune response to protein aggregates, which EDTA helps to prevent.
Immune response pathway to protein aggregates.
Experimental Workflow for Assessing Immunogenicity
The following diagram outlines a typical experimental workflow for comparing the immunogenicity of different protein formulations.
References
- 1. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 2. Immunogenicity of therapeutic proteins: Influence of aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Final Frontier of Purity: A Comparative Guide to EDTA Removal and Validation in Biopharmaceutical Products
For researchers, scientists, and drug development professionals, ensuring the complete removal of process-related impurities is a critical step in delivering a safe and efficacious final protein product. Ethylenediaminetetraacetic acid (EDTA), a ubiquitous chelating agent used to inhibit metalloproteases and prevent oxidation during protein purification, can, if present in the final formulation, interfere with downstream applications and compromise product stability.[1][2] This guide provides a comprehensive comparison of common EDTA removal techniques and a detailed overview of analytical methods for the validation of its clearance.
The presence of residual EDTA can significantly impact the reliability of subsequent experiments that are sensitive to divalent cation concentrations.[1] These include enzymatic assays involving metal cofactors, Phos-tag™ gel electrophoresis, and studies on the effects of metal ions on protein structure and function.[1] Therefore, its effective removal and sensitive detection are paramount.
The Challenge of Complete Removal: A Head-to-Head Comparison of Common Techniques
Several methods are employed to remove EDTA from protein solutions, each with its own advantages and limitations. The choice of method often depends on the specific protein, sample volume, and the required final EDTA concentration.[1] Research indicates that while traditional methods like dialysis and size exclusion chromatography are widely used, they may not achieve the desired level of clearance.[3][4]
Table 1: Comparison of EDTA Removal Methods
| Method | Principle | Efficiency | Advantages | Disadvantages |
| Ultrafiltration/Diafiltration | Size-based separation using a semi-permeable membrane to retain the protein while allowing small molecules like EDTA to pass through.[1] | High; can reduce EDTA to virtually undetectable levels.[1][3][4] | Highly effective, relatively fast, and can be performed with minimal protein dilution.[3] | Requires appropriate membrane selection to prevent protein loss; potential for membrane fouling. |
| Dialysis | Diffusion-based separation across a semi-permeable membrane against a large volume of EDTA-free buffer.[1] | Moderate to Low; may not completely remove EDTA, even with extensive buffer exchange.[3][4] | Simple setup, gentle on proteins. | Time-consuming, requires large buffer volumes, and may be ineffective for complete removal.[3][4] |
| Size Exclusion Chromatography (SEC) / Spin-Column Gel Filtration | Separates molecules based on size as they pass through a column packed with a porous resin.[1] | Moderate; some residual EDTA may co-elute with the protein.[4] | Can be used for buffer exchange simultaneously. | Potential for sample dilution, and may not achieve complete separation of protein and EDTA.[1] |
| Ion-Exchange Chromatography (IEC) | Utilizes charged resins to bind and remove charged molecules like EDTA.[1] | Variable; efficiency depends on the charge of the protein and EDTA at the operating pH. | Can be highly specific. | Requires careful optimization of buffer conditions to ensure the protein does not bind to the resin. |
| Precipitation | Adjusting the pH of the solution to decrease EDTA's solubility, followed by separation of the protein.[1] | Variable; may not be suitable for all proteins. | Can be a simple and inexpensive method. | Risk of protein denaturation or co-precipitation. |
The Workflow for Ensuring an EDTA-Free Product
The process of removing and validating the absence of EDTA involves a systematic workflow. The initial protein sample containing EDTA undergoes a chosen removal method. Subsequently, the purified protein sample is subjected to a sensitive analytical method to quantify any residual EDTA. This validation step is crucial to confirm that the EDTA concentration is below the acceptable limit for the final product.
Detecting the Undetectable: A Comparison of Quantification Methods
Accurate and sensitive quantification of residual EDTA is a critical component of the validation process. Various analytical techniques are available, each with distinct principles, sensitivities, and potential interferences.
Table 2: Comparison of EDTA Quantification Methods
| Method | Principle | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Advantages | Disadvantages |
| Colorimetric Assay (e.g., PAR) | Competitive binding assay where EDTA chelates a metal ion (e.g., Zn²⁺) from a colored complex (e.g., PAR-Zn²⁺), leading to a measurable decrease in absorbance.[3] | Micromolar range. | Simple, rapid, and suitable for high-throughput screening in a 96-well plate format.[1] | Susceptible to interference from other chelating agents or metal ions in the sample buffer. |
| Reversed-Phase HPLC-UV | Forms a stable complex with a metal ion (e.g., Cu²⁺) which is then separated by RP-HPLC and detected by UV absorbance.[5] | LOD/LOQ below 2.0 µM.[5] | High sensitivity and specificity; robust in various process backgrounds.[5] | Requires specialized equipment and method development. |
| HPLC with Luminescence Detection | Pre-column complexation of EDTA with Terbium(III) (Tb³⁺), followed by HPLC separation and luminescence detection.[6] | LOD: ~87 ng/mL, LOQ: ~260 ng/mL.[6] | High sensitivity and suitable for vaccine products.[6] | Requires a fluorescence detector and specific reagents. |
| Nuclear Magnetic Resonance (NMR) | Direct detection of EDTA protons in the sample. Can be enhanced by adding a metal ion like Zn²⁺ to observe the characteristic signals of the Zn²⁺-EDTA complex.[2][7] | Can detect down to ~10 µM.[3] | Provides structural information and can detect uncomplexed and complexed EDTA. | Lower sensitivity compared to other methods; requires specialized equipment and expertise. |
The Mechanism of the PAR Colorimetric Assay
The 4-(2-pyridylazo)-resorcinol (PAR) colorimetric assay is a widely used method for the estimation of residual EDTA.[3] The assay is based on the competition between PAR and EDTA for binding to a metal ion, typically zinc (Zn²⁺). In the absence of EDTA, PAR forms a colored complex with Zn²⁺. When EDTA is present, it chelates the Zn²⁺, causing a decrease in the colored PAR-Zn²⁺ complex, which can be measured spectrophotometrically.
Experimental Protocols
Protocol 1: EDTA Removal by Ultrafiltration
This protocol describes a highly effective method for removing EDTA from a protein sample using a centrifugal ultrafiltration device.[1][3]
-
Select an Appropriate Ultrafiltration Device: Choose a device with a molecular weight cut-off (MWCO) significantly smaller than the molecular weight of the protein of interest to prevent protein loss. For example, a 10K MWCO device is suitable for a 50 kDa protein.[1]
-
Initial Dilution: Dilute the protein sample containing EDTA at least 10-fold with an EDTA-free buffer. This initial dilution is crucial for efficient removal.[1][4]
-
First Concentration Step: Place the diluted sample into the ultrafiltration device and centrifuge according to the manufacturer's instructions until the sample volume is reduced back to its original volume.
-
Collect Flow-Through: The flow-through contains the removed EDTA and should be discarded.[1]
-
Second Dilution and Concentration: Re-dilute the concentrated sample with the same EDTA-free buffer to the same volume as in step 2. Repeat the centrifugation step. Two rounds of this process have been shown to reduce EDTA to nearly undetectable levels.[1][7]
-
Sample Recovery: After the final concentration step, carefully collect the concentrated, EDTA-depleted protein sample from the device.
Protocol 2: Quantification of Residual EDTA using the PAR Colorimetric Assay
This protocol provides a method for estimating the concentration of residual EDTA in a protein sample.[1][3]
-
Prepare EDTA Standards: Create a series of EDTA standards with known concentrations in the same EDTA-free buffer as the protein sample. This will be used to generate a standard curve.
-
Prepare Assay Mixture: In a 96-well microplate, prepare the assay mixture containing your protein sample (or EDTA standards), a solution of 4-(2-pyridylazo)-resorcinol (PAR), and a known concentration of ZnCl₂.[1]
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the color to develop and stabilize.
-
Measure Absorbance: Measure the absorbance of each well at 492 nm using a microplate reader.[1][2] The presence of EDTA will lead to a decrease in absorbance as it chelates the zinc from the PAR-Zn complex.[1]
-
Determine EDTA Concentration: Plot the absorbance values of the EDTA standards against their known concentrations to create a standard curve. Use the absorbance of your protein sample to determine its EDTA concentration from the standard curve.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring EDTA process residuals in recombinant protein manufacturing using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
A Comparative Analysis of In Vitro and In Vivo Stability of EDTA Conjugates
The stability of Ethylenediaminetetraacetic acid (EDTA) conjugates is a critical determinant of their efficacy and safety in therapeutic and diagnostic applications. Understanding the correlation between in vitro and in vivo stability is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the stability of EDTA conjugates in both environments, supported by experimental data and detailed methodologies.
EDTA is a potent chelating agent widely used to form stable complexes with metal ions.[1][] In drug development, EDTA and its derivatives are conjugated to various molecules, including antibodies and peptides, to deliver radionuclides for imaging or therapy, or to improve the overall stability of the pharmaceutical formulation.[1][3][4] The stability of these conjugates is crucial; premature dissociation of the metal-EDTA complex in a biological system can lead to off-target toxicity and reduced efficacy.
Factors Influencing Stability
Several factors can influence the stability of EDTA conjugates:
-
pH: The chelating ability of EDTA is pH-dependent. At physiological pH, EDTA forms stable complexes with many divalent and trivalent cations. However, changes in pH can lead to protonation of the carboxyl groups, which can decrease the stability of the metal-EDTA complex.[5][6][7]
-
Presence of Competing Metals: Biological systems contain a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Ca²⁺) that can compete with the chelated metal ion, potentially leading to transchelation.[8]
-
Enzymatic Degradation: While the EDTA molecule itself is generally resistant to enzymatic degradation, the linker used to attach it to the carrier molecule can be susceptible to cleavage by enzymes present in biological fluids.[9]
-
Protein Binding: Non-specific binding of the EDTA conjugate to plasma proteins can influence its biodistribution and stability.[9]
Quantitative Comparison of Stability
Direct quantitative comparisons of the in vitro and in vivo stability of the same EDTA conjugate are not always readily available in the literature. However, data from various studies on similar chelating agent conjugates provide valuable insights. The following table summarizes representative stability data for radiolabeled antibody conjugates, highlighting the differences observed between in vitro (serum) and in vivo environments.
| Conjugate | Metal Ion | In Vitro Stability (% Intact in Serum) | In Vivo Stability (% Injected Dose in Target Tissue) | Reference |
| ¹¹¹In-benzyl-EDTA-Antibody | ¹¹¹In | High stability in serum | Data not specified in abstract | [4] |
| ¹¹¹In-DTPA-Antibody | ¹¹¹In | Less stable than ¹¹¹In-benzyl-EDTA | Data not specified in abstract | [4] |
| ⁶⁷Cu-benzyl-TETA-Antibody | ⁶⁷Cu | Relatively stable in serum | Data not specified in abstract | [4] |
| Site-specifically conjugated HuM195-DOTA | ²²⁵Ac | >94% intact at 72h in human serum | No statistical difference in tumor uptake vs. random | [10] |
| Randomly conjugated HuM195-DOTA | ²²⁵Ac | >94% intact at 72h in human serum | No statistical difference in tumor uptake vs. site-specific | [10] |
Note: DTPA (diethylenetriaminepentaacetic acid) and TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) are other common chelating agents often compared with EDTA derivatives. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is another widely used chelator.
Studies have shown that in vitro stability in plasma does not always correlate well with in vivo outcomes. For instance, a study on antibody-drug conjugates found a poor correlation between stability in frozen plasma and in vivo stability, with a much-improved correlation when whole blood was used for the in vitro assay.[11] This suggests that cellular components in blood can play a significant role in the stability of conjugates.
Experimental Protocols
Accurate assessment of conjugate stability relies on well-defined experimental protocols. Below are generalized methodologies for key in vitro and in vivo stability experiments.
In Vitro Stability Assay in Serum/Plasma
-
Incubation: The EDTA conjugate is incubated in fresh human or animal serum/plasma at 37°C for various time points (e.g., 1, 4, 24, 48, 72 hours).
-
Analysis: At each time point, an aliquot of the incubation mixture is taken for analysis. Common analytical techniques include:
-
Size Exclusion High-Performance Liquid Chromatography (SE-HPLC): To separate the intact conjugate from dissociated components.
-
Thin Layer Chromatography (TLC): Particularly for radiolabeled conjugates, to separate the labeled conjugate from the free radiometal.
-
Mass Spectrometry (MS): To identify and quantify the parent conjugate and any degradation products.[11]
-
-
Quantification: The percentage of the intact conjugate remaining at each time point is calculated to determine its stability profile.
In Vivo Stability and Biodistribution Studies
-
Animal Model: A suitable animal model (e.g., mice, rats) is chosen based on the therapeutic or diagnostic target of the conjugate.
-
Administration: The EDTA conjugate is administered to the animals, typically via intravenous injection.[12]
-
Sample Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), blood samples are collected. Tissues of interest (e.g., tumor, liver, kidneys, bone) are also harvested at the end of the study.[13]
-
Analysis:
-
Blood Samples: Blood is processed to plasma or serum, and the concentration of the intact conjugate is determined using methods like LC-MS or radioactivity counting for radiolabeled conjugates.
-
Tissue Samples: Tissues are weighed, and the amount of conjugate accumulated is quantified (e.g., by gamma counting for radiolabeled conjugates) and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Pharmacokinetic Analysis: The data from blood samples are used to determine pharmacokinetic parameters such as half-life and clearance.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical connections between in vitro and in vivo stability assessments.
Caption: Workflow for assessing EDTA conjugate stability.
Caption: Relationship between in vitro and in vivo stability.
Conclusion
The stability of EDTA conjugates is a multifaceted issue that requires careful evaluation using both in vitro and in vivo models. While in vitro assays provide a valuable initial screening tool, they may not always accurately predict in vivo behavior due to the complexity of biological systems.[4] A comprehensive understanding of the factors influencing stability, coupled with robust experimental design, is essential for the successful development of EDTA-based therapeutics and diagnostics. Future research should focus on developing more predictive in vitro models that better mimic the in vivo environment to improve the correlation between preclinical stability studies and clinical outcomes.
References
- 1. nbinno.com [nbinno.com]
- 3. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. primescholars.com [primescholars.com]
A Comparative Guide to EDTA Derivatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of molecules to biomolecules, or bioconjugation, is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental biological research. A critical component in many of these applications, particularly in radioimmunotherapy and medical imaging, is the use of bifunctional chelators. These molecules securely bind a metal ion while also providing a reactive group for conjugation to a biomolecule, such as an antibody.
Ethylenediaminetetraacetic acid (EDTA) is one of the most well-known polyaminocarboxylic acid chelators. Its derivatives were among the first to be explored for attaching metal nuclides like Indium-111 to proteins[1]. However, the landscape of bioconjugation has evolved, with new chelating agents being developed to address the limitations of early compounds. This guide provides a comparative analysis of EDTA derivatives against other common alternatives, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the optimal chelator for their specific application.
Comparative Analysis of Chelating Agents
While foundational, bifunctional EDTA derivatives have, in many applications, been succeeded by chelators that form more stable complexes with metal ions. The limited in vivo stability of some EDTA-metal complexes can lead to premature release of the metal, resulting in off-target toxicity or poor imaging contrast[2]. The primary alternatives fall into two categories: other acyclic aminopolycarboxylates, like Diethylenetriaminepentaacetic acid (DTPA), and macrocyclic chelators, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).
-
DTPA Derivatives: DTPA is a larger, more flexible chelator than EDTA, capable of forming more coordination bonds with a metal ion. This often results in significantly higher thermodynamic stability. For instance, the Gd-DTPA complex is substantially more stable than Gd-EDTA, which is a primary reason DTPA was favored for the development of MRI contrast agents[3]. Bifunctional DTPA derivatives are widely used for radiolabeling antibodies[2][4].
-
Macrocyclic Chelators (DOTA, NOTA, etc.): These chelators feature a pre-organized cyclic backbone that constrains the ligand, leading to complexes with exceptional kinetic inertness and thermodynamic stability. For many metal ions, particularly those used in radio-imaging and therapy like ⁶⁴Cu, macrocyclic chelators demonstrate superior stability in serum compared to acyclic DTPA derivatives[5][6].
Quantitative Data Comparison
The selection of a chelator is heavily influenced by the stability of the metal complex it forms. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex.
Table 1: Stability Constants (log K) of Metal-Chelator Complexes
| Metal Ion | EDTA | DTPA | Reference(s) |
|---|---|---|---|
| Fe³⁺ | 25.1 | 27.4 | [7][8] |
| In³⁺ | 24.9 | 28.5 | [9] |
| Y³⁺ | 18.1 | 22.1 | [8] |
| Gd³⁺ | 17.4 | 22.5 | [3][8] |
| Cu²⁺ | 18.8 | 21.1 | [7][8] |
| Zn²⁺ | 16.5 | 18.3 | [7][8] |
| Ca²⁺ | 10.7 | 10.8 | [7][8] |
| Mg²⁺ | 8.8 | 9.0 | [7][8] |
Note: Values are pH-dependent and may vary slightly with experimental conditions (temperature, ionic strength)[6][8].
For applications like radioimmunoconjugation, the performance of the final product is paramount. The following table compares the performance of various bifunctional chelators conjugated to the anti-CD20 antibody, Rituximab, for labeling with Copper-64 (⁶⁴Cu). While this study does not include a direct EDTA derivative, the comparison between DTPA derivatives and macrocyclic chelators is highly illustrative of the general performance trends.
Table 2: Comparative Performance of ⁶⁴Cu-Labeled Rituximab Conjugates
| Bifunctional Chelator | Type | Radiolabeling Efficiency (at 31 nM) | In Vitro Serum Stability at 48h (% Intact) | Reference(s) |
|---|---|---|---|---|
| p-SCN-Bn-DTPA | Acyclic | Low (<20%) | Not Reported (low stability expected) | [5][10][11] |
| p-SCN-CHX-A”-DTPA | Acyclic | ~50% | 38.2% | [5][10][11] |
| p-SCN-Bn-DOTA | Macrocyclic | ~80% | >94% | [5][10][11] |
| p-SCN-Bn-NOTA | Macrocyclic | 95% | 97.5% | [5][10][11] |
Data is derived from a comparative study where all chelators were conjugated to the same antibody, providing a standardized assessment[5][10][11].
The data clearly indicates that for ⁶⁴Cu, macrocyclic chelators like NOTA provide significantly higher radiolabeling efficiency at low concentrations and far superior serum stability compared to the acyclic DTPA derivatives[5][10]. This trend holds for many other radiometals, underscoring the importance of choosing a chelator with high in vivo stability for therapeutic and imaging applications.
Experimental Workflows and Methodologies
Visualizing the process of creating a bioconjugate is essential for understanding the relationships between the different components and steps.
Caption: Workflow for synthesizing a bifunctional chelator and conjugating it to an antibody.
Experimental Protocols
1. Synthesis and Conjugation of an Isothiocyanate-Functionalized Chelator
This protocol provides a generalized method for conjugating an isothiocyanate (-NCS) functionalized chelator, such as p-SCN-Bn-DTPA or a similar EDTA derivative, to the lysine residues of a monoclonal antibody.
-
Materials:
-
Purified monoclonal antibody (mAb) at 1-5 mg/mL.
-
Isothiocyanate-derivatized chelator (e.g., p-SCN-Bn-DTPA).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0, metal-free.
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4, metal-free.
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
-
Procedure:
-
Antibody Preparation: Dialyze the purified mAb against the conjugation buffer overnight at 4°C to remove any amine-containing buffers (like Tris) and to adjust the pH. After dialysis, determine the antibody concentration.
-
Chelator Preparation: Immediately before use, dissolve the isothiocyanate-derivatized chelator in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved chelator to the antibody solution. The reaction volume should be kept minimal to maintain high concentrations.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature. Avoid vigorous shaking or vortexing.
-
Purification: Separate the mAb-chelator conjugate from unreacted chelator and byproducts using a size-exclusion chromatography column pre-equilibrated with purification buffer (PBS). The antibody conjugate will elute in the void volume.
-
Characterization: Determine the final protein concentration. The number of chelators conjugated per antibody molecule (chelator-to-antibody ratio) can be determined using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a tracer metal and comparing specific activities. An average of 3-5 chelators per antibody is common[12].
-
2. Radiolabeling and Quality Control of a mAb-Chelator Conjugate
This protocol describes the labeling of a prepared mAb-chelator conjugate with a metallic radionuclide, such as Indium-111 (¹¹¹In) or Copper-64 (⁶⁴Cu).
Caption: General workflow for radiolabeling a mAb-chelator conjugate and performing quality control.
-
Materials:
-
Purified mAb-chelator conjugate.
-
Radionuclide solution in a suitable buffer (e.g., 0.1 M HCl).
-
Reaction Buffer: 0.1 M Ammonium Acetate or Citrate buffer, pH 5.0-6.0, metal-free.
-
Quenching Solution: 50 mM EDTA or DTPA in PBS.
-
ITLC strips and a suitable mobile phase (e.g., 50 mM EDTA in saline).
-
-
Procedure:
-
Reaction Setup: In a sterile vial, add the mAb-chelator conjugate to the reaction buffer.
-
Radiolabeling: Add the radionuclide solution to the vial. The amount of radioactivity will depend on the desired specific activity.
-
Incubation: Incubate the mixture for 30-60 minutes at the optimal temperature for the specific chelator (room temperature for many, but DOTA often requires heating to 37-42°C)[5].
-
Quenching: After incubation, add a small volume of the quenching solution to complex any unbound radionuclide, preventing its non-specific binding during analysis[5].
-
Quality Control: Determine the radiolabeling efficiency (RLE) using Instant Thin-Layer Chromatography (ITLC). Spot a small aliquot of the reaction mixture onto an ITLC strip. Develop the strip using the appropriate mobile phase. In a typical system, the radiolabeled antibody remains at the origin, while the chelated, unbound radionuclide moves with the solvent front.
-
Calculation: Scan the strip using a radio-TLC scanner or gamma counter. The RLE is calculated as: (Counts at Origin / Total Counts) x 100%. An RLE of >95% is typically required for in vivo use.
-
Conclusion
EDTA and its derivatives are foundational to the field of bioconjugation, providing a versatile platform for attaching metal ions to biomolecules. However, for demanding in vivo applications such as targeted radiotherapy and molecular imaging, the thermodynamic and kinetic stability of the metal-chelator complex is paramount. Comparative data demonstrates that while EDTA is a powerful chelating agent, alternatives like DTPA and especially macrocyclic chelators such as DOTA and NOTA often provide superior stability, leading to more robust and reliable bioconjugates[2][4][5]. The choice of chelator must be a careful consideration based on the specific metal ion, the intended application, and the required in vivo performance. For applications where rapid chelation at room temperature is needed and the highest in vivo stability is critical, macrocyclic chelators frequently represent the current state-of-the-art.
References
- 1. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. richardsemelka.com [richardsemelka.com]
- 4. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl): A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), a complex chelating agent. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). If a specific SDS for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is not available, information from SDSs for similar EDTA derivatives and benzyl-containing compounds should be used to inform a conservative safety approach.
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1] All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1]
It is also crucial to avoid contact with incompatible materials. Keep the compound and its waste away from strong oxidizing agents, strong bases, metals like copper, and lead.[2][3] Contact with acids should also be avoided as it could potentially generate hazardous gases.[1]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is through collection as hazardous chemical waste for incineration by a licensed facility. Do not discharge this chemical down the drain or mix it with general laboratory waste.
1. Waste Segregation and Collection:
-
Isolate Waste: Collect all waste containing EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), including unused product, contaminated solutions, and any materials used for cleaning spills, in a dedicated and clearly labeled hazardous waste container.[1][4]
-
Original Containers: Whenever possible, leave the chemical in its original container to ensure proper identification.[1] Do not mix with other waste streams.[1]
2. Container Labeling:
-
Clear Identification: The waste container must be accurately and legibly labeled with the full chemical name: "EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)" and the appropriate hazard symbols.
3. Storage Pending Disposal:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow Regulations: Adhere to all local, state, and federal regulations regarding the storage of hazardous waste.
4. Arrange for Professional Disposal:
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company for pickup and final disposal.[1][5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.[5]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[6][7] Do not use combustible materials. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2]
-
Collection: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
Quantitative Data Summary
| Hazard Category | Anticipated Hazard | Precautionary Measures |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing.[6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety goggles or a face shield.[1][6] |
| Environmental Hazard | Potentially harmful to aquatic life. | Avoid release to the environment. Do not pour down the drain.[1][6] |
Visualizing Safety and Disposal Procedures
To further clarify the procedural workflows, the following diagrams have been generated.
Caption: Required Personal Protective Equipment and Workstation Setup.
Caption: Workflow for the Disposal of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
References
Essential Safety and Logistical Information for Handling EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
Disclaimer: No specific Safety Data Sheet (SDS) for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) was found. The following guidance is based on the general properties of Ethylenediaminetetraacetic acid (EDTA) and related compounds. It is imperative that a comprehensive, site-specific risk assessment be conducted by qualified safety professionals before handling this chemical. The information provided here is for preliminary guidance only and should not replace a formal safety evaluation.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a cautious approach is recommended. The following PPE should be considered the minimum requirement when handling EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in a laboratory setting.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards.[1] A full-face shield should be worn over goggles if there is a significant risk of splashing or aerosol generation.[1] | Protects eyes from potential splashes of solutions or contact with fine powder. EDTA and its derivatives can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] Disposable nitrile gloves are suitable for short-term protection.[1] Gloves should be inspected before each use and changed immediately upon contamination.[1] | Prevents dermal contact. While EDTA itself is not generally a skin irritant, the toxicological properties of this specific derivative are unknown. |
| Body Protection | A lab coat, fully buttoned, with long sleeves.[1] Consider a chemical-resistant apron for larger quantities.[4] Long pants and closed-toe shoes are mandatory.[1][5] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required if handled in a certified chemical fume hood.[1] If weighing or handling the powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary.[6] | Minimizes the risk of inhaling fine particles. EDTA can be harmful if inhaled. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) from receipt to use in experiments.
-
Receiving and Storage:
-
Preparation and Weighing:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before handling, ensure that an eyewash station and safety shower are immediately accessible.
-
Don the required PPE as outlined in the table above.
-
To prevent the generation of dust, handle the powder carefully. Do not pour it from a height.
-
Use a dedicated, clean spatula and weigh boat.
-
After weighing, securely close the primary container.
-
-
Dissolving and Use in Experiments:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Conduct all experimental work involving the compound within a fume hood.
-
-
Post-Experiment Procedures:
-
Decontaminate all equipment and work surfaces that have come into contact with the chemical.
-
Wipe down the work area in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable items as hazardous waste.
-
Disposal Plan
Proper disposal of chemical waste is crucial to ensure environmental protection and workplace safety.
-
Solid Waste:
-
Unused or expired EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) powder should be disposed of as hazardous chemical waste.
-
Place the sealed container in a properly labeled hazardous waste receptacle.
-
Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed waste bag within the fume hood and disposed of as solid chemical waste.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container.
-
Label the waste container clearly with the full chemical name and approximate concentration.[8]
-
Do not mix this waste with other incompatible waste streams.[8]
-
While some simple aminoxy compounds may be suitable for sanitary sewer disposal, this is not recommended for this compound without a thorough risk assessment and approval from your institution's environmental health and safety department.
-
-
General Guidance:
Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).
Caption: Handling and Disposal Workflow.
References
- 1. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. uh.edu [uh.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. csub.edu [csub.edu]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. monash.edu [monash.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
